Methyl 4-isopropylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-propan-2-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)9-4-6-10(7-5-9)11(12)13-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIVTJSCIHXKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281066 | |
| Record name | Methyl cumate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20185-55-1 | |
| Record name | Methyl 4-isopropylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020185551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl cumate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl cumate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-isopropylbenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU4R42BT2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methyl 4-isopropylbenzoate synthesis from p-cymene
An In-depth Technical Guide to the Synthesis of Methyl 4-isopropylbenzoate from p-Cymene
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for producing methyl 4-isopropylbenzoate, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2] The synthesis originates from p-cymene, a renewable, bio-based feedstock, highlighting a sustainable approach to chemical manufacturing.[3][4] The guide is structured into two primary stages: the selective oxidation of p-cymene to 4-isopropylbenzoic acid and the subsequent esterification to the target methyl ester. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the critical parameters that govern reaction efficiency, selectivity, and yield. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical, and scientifically grounded resource for the synthesis of this important aromatic building block.
Introduction: The Strategic Importance of Methyl 4-isopropylbenzoate and p-Cymene
Methyl 4-isopropylbenzoate (also known as methyl cumate) is an aromatic ester characterized by an aromatic ring substituted with a methyl ester and an isopropyl group.[5][6] Its structural motifs make it a versatile building block in medicinal chemistry, where it serves as a precursor for more complex bioactive molecules, including kinase inhibitors.[7] The interplay between the lipophilic isopropyl group and the reactive ester functionality allows for extensive derivatization, enabling the exploration of chemical space in drug discovery programs.[7]
The selection of p-cymene as the starting material is strategically significant. p-Cymene (4-isopropyltoluene) is a naturally occurring monoterpene found in the essential oils of various plants.[8][9] It can be produced in large quantities from renewable resources like eucalyptus oil or as a byproduct of citrus fruit processing, positioning it as a sustainable alternative to petroleum-derived feedstocks.[3][10][11] The synthetic route from p-cymene to methyl 4-isopropylbenzoate is a classic two-step transformation, as illustrated below.
Figure 1: Overall synthetic workflow from p-cymene to methyl 4-isopropylbenzoate.
This guide will dissect each of these steps, focusing on both established laboratory-scale methods and principles relevant to industrial-scale production.
Part I: Selective Oxidation of p-Cymene to 4-Isopropylbenzoic Acid
The primary challenge in the first step is the selective oxidation of the methyl group in the presence of the isopropyl group. Both alkyl side chains possess benzylic hydrogens, making them susceptible to oxidation.[12][13][14] However, the tertiary benzylic C-H bond in the isopropyl group is typically more reactive towards free-radical attack than the primary C-H bonds of the methyl group.[15] Therefore, careful selection of oxidants and reaction conditions is paramount to favor the formation of 4-isopropylbenzoic acid over byproducts such as 4-methylacetophenone or terephthalic acid.[16][17]
Methodology 1: Permanganate Oxidation
Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for converting alkylbenzenes to benzoic acids.[18][19] The reaction proceeds robustly, provided the alkyl side chain has at least one benzylic hydrogen.[14][19] While highly effective, the strength of KMnO₄ means that over-oxidation of both alkyl groups to yield terephthalic acid is a significant risk that must be managed through careful control of stoichiometry and reaction time.[17]
The mechanism of side-chain oxidation by KMnO₄ is complex but is understood to involve the abstraction of a benzylic hydrogen to form a stabilized benzylic radical.[12][13] This intermediate undergoes further oxidation to ultimately cleave the entire side chain, leaving a carboxyl group.
Figure 2: Simplified mechanistic pathway for KMnO₄ oxidation of the methyl group.
-
Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add p-cymene (e.g., 0.1 mol) and a mixture of water and a suitable solvent like acetic acid (1:1 v/v, 500 mL).[20]
-
Reagent Addition: While stirring vigorously, slowly add potassium permanganate (e.g., 0.3 mol) in portions to control the exothermic reaction. The molar ratio of p-cymene to KMnO₄ is a critical parameter for selectivity.[20]
-
Reaction: Heat the mixture to 80-90°C and maintain for several hours (e.g., 9 hours), or until the characteristic purple color of the permanganate ion has disappeared, indicating the completion of the reaction.[20] A brown precipitate of manganese dioxide (MnO₂) will form.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the MnO₂ precipitate. Wash the filter cake with hot water.
-
Isolation: Combine the filtrate and washes. Acidify the solution with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The white precipitate of 4-isopropylbenzoic acid will form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and dry in an oven. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Methodology 2: Catalytic Air Oxidation
For larger-scale and more environmentally benign synthesis, catalytic oxidation using air or molecular oxygen is the preferred industrial method.[21] This process typically employs transition metal catalysts, such as cobalt and manganese salts, often with a bromide promoter, in an acidic solvent or under solvent-free conditions.[21][22]
This reaction proceeds via a free-radical autoxidation pathway. The metal catalyst facilitates the decomposition of trace hydroperoxides into radicals, which then propagate a chain reaction with oxygen and the p-cymene substrate.
Figure 3: Catalytic cycle for the air oxidation of an alkylbenzene.
-
Setup: Charge a high-pressure reactor (e.g., a Parr autoclave) equipped with a gas inlet, mechanical stirrer, and temperature control with p-cymene, a catalytic amount of a cobalt(II) and/or manganese(II) salt (e.g., acetate), and a bromide source (e.g., NaBr). Acetic acid is often used as a solvent, but solvent-free systems have been developed.[22]
-
Reaction: Seal the reactor, pressurize with air or pure oxygen (e.g., 15-40 bar), and heat to the desired temperature (e.g., 120-160°C).[22]
-
Monitoring: Monitor the reaction progress by measuring oxygen uptake or by periodic sampling and analysis (GC).
-
Workup: After the desired conversion is reached, cool the reactor, vent the excess pressure, and discharge the contents.
-
Isolation & Purification: The product mixture, which may contain unreacted p-cymene, the desired acid, and other oxygenated byproducts, is then subjected to a separation process. This typically involves an alkaline wash to extract the acidic product as its salt, followed by acidification to precipitate the free 4-isopropylbenzoic acid. Further purification can be achieved by crystallization or distillation.
Comparison of Oxidation Methods
| Feature | Permanganate Oxidation | Catalytic Air Oxidation |
| Oxidant | Potassium Permanganate (KMnO₄) | Air / Molecular Oxygen (O₂) |
| Catalyst | None (stoichiometric reagent) | Co(II)/Mn(II) salts, often with Br⁻ promoter |
| Conditions | Atmospheric pressure, 80-100°C[20] | High pressure (3-40 bar), 120-160°C[16][22] |
| Selectivity | Moderate; risk of over-oxidation to terephthalic acid[17] | Can be tuned by catalyst and conditions; byproducts include aldehydes and ketones[16] |
| Yield | Can be high (>90%) with careful control[20] | Variable, depends on conversion and selectivity |
| Scale | Laboratory scale | Industrial scale |
| Sustainability | Poor atom economy, MnO₂ waste | "Green" oxidant (air), catalyst is recyclable |
Part II: Esterification of 4-Isopropylbenzoic Acid
The second stage of the synthesis is the conversion of the carboxylic acid intermediate to its corresponding methyl ester. The most common and direct route for this transformation is the Fischer-Speier esterification.[23]
Fischer-Speier Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[24] The reaction is an equilibrium process, and strategies must be employed to drive it towards the product side for high yields.[25][26]
The mechanism is a classic example of nucleophilic acyl substitution.[24][26]
-
Protonation: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[23][27]
-
Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[24][27]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.
-
Deprotonation: The catalyst is regenerated by deprotonation of the remaining carbonyl oxygen, yielding the final ester product.[27]
Figure 4: Key stages of the Fischer-Speier esterification mechanism.
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-isopropylbenzoic acid (1.0 equiv), a large excess of methanol (which serves as both reactant and solvent, e.g., 10-20 equiv), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equiv).[1][27]
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for several hours (e.g., 4-12 hours). The reaction can be monitored by TLC or GC to check for the disappearance of the starting carboxylic acid.
-
Workup: After cooling, carefully neutralize the excess acid. This is often done by pouring the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[27]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude methyl 4-isopropylbenzoate can be purified by vacuum distillation to yield a colorless liquid.[6]
To maximize the yield of the ester, Le Châtelier's principle is applied. The most common strategy is using a large excess of the alcohol (methanol), which is inexpensive and also serves as the solvent.[26] Alternatively, for higher-boiling alcohols, water can be removed as it is formed using a Dean-Stark apparatus, though this is less common for methanol esterifications.[25]
Product Characterization and Quality Control
Confirmation of the final product's identity and purity is essential. A combination of spectroscopic and physical methods is employed.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [5][6] |
| Molecular Weight | 178.23 g/mol | [5][6] |
| Appearance | Colorless to light yellow clear liquid | [6][28] |
| Boiling Point | ~238-239 °C (at 760 mmHg) | N/A |
| Density | ~1.018 g/cm³ | [28] |
| Refractive Index (n_D²⁰) | ~1.515 | [28] |
| ¹H NMR (CDCl₃) | δ ~7.9 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.9 (sept, 1H, CH), ~1.2 (d, 6H, C(CH₃)₂) | N/A |
| ¹³C NMR (CDCl₃) | δ ~167 (C=O), ~153 (Ar-C), ~129 (Ar-CH), ~127 (Ar-C), ~126 (Ar-CH), ~52 (OCH₃), ~34 (CH), ~24 (CH₃) | [29] |
| IR (liquid film) | ν ~2960 (C-H), ~1720 (C=O ester), ~1610 (C=C aromatic), ~1280, 1110 (C-O) cm⁻¹ | [29] |
| GC-MS | Molecular ion (M⁺) at m/z = 178 | [29] |
Conclusion
The synthesis of methyl 4-isopropylbenzoate from p-cymene represents an exemplary process in modern organic synthesis, bridging the use of renewable feedstocks with the production of high-value chemical intermediates. The two-stage process, involving a carefully controlled oxidation followed by a robust esterification, is well-established and adaptable. For researchers in drug discovery, this guide provides the foundational chemical knowledge and practical protocols to synthesize this versatile building block. For process chemists, it highlights the key variables and alternative methodologies, such as catalytic air oxidation, that are critical for developing sustainable and economically viable manufacturing routes. The principles of mechanistic control, reaction optimization, and thorough product characterization discussed herein are central to achieving success in this and other synthetic endeavors.
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An In-depth Technical Guide to Methyl 4-isopropylbenzoate: Properties, Analysis, and Applications in Drug Discovery
Foreword
In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available starting materials, substituted benzoates represent a privileged scaffold, offering a unique combination of chemical stability, synthetic versatility, and the ability to modulate physicochemical properties. This technical guide provides a comprehensive overview of Methyl 4-isopropylbenzoate, a key aromatic ester, for researchers, scientists, and drug development professionals. Herein, we delve into its core physical and chemical properties, provide validated analytical methodologies, and explore its utility as a strategic component in the synthesis of complex molecular architectures with therapeutic potential. Our focus extends beyond a mere compilation of data, aiming to deliver actionable insights grounded in established scientific principles to empower your research and development endeavors.
Molecular Identity and Physicochemical Profile
Methyl 4-isopropylbenzoate, also known as methyl cumate, is a para-substituted aromatic ester. The presence of the isopropyl group at the C4 position and the methyl ester at the C1 position of the benzene ring imparts specific physicochemical characteristics that are instrumental in its synthetic applications.
Table 1: Core Properties of Methyl 4-isopropylbenzoate
| Property | Value | Source(s) |
| IUPAC Name | methyl 4-(propan-2-yl)benzoate | NIST |
| Synonyms | Methyl cumate, 4-Isopropylbenzoic acid methyl ester | [1][2] |
| CAS Number | 20185-55-1 | [2][3] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][3] |
| Molecular Weight | 178.23 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 126 °C at 14 mmHg | TCI |
| Density | 1.018 g/cm³ (estimate) | [4] |
| Refractive Index | 1.515 (estimate) | [4] |
| Purity | >98.0% (GC) | [1][2] |
The isopropyl group, a bulky and lipophilic moiety, can influence the molecule's solubility, steric hindrance in reactions, and its interaction with biological targets. The methyl ester provides a reactive handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction.
Spectroscopic Characterization: A Structural Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the methyl ester protons.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing ester group will be downfield compared to the protons ortho to the electron-donating isopropyl group.
-
Isopropyl Protons: A septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃) of the isopropyl group.
-
Methyl Ester Protons: A singlet for the three protons of the methyl ester group (-OCH₃).
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm) corresponding to the ester carbonyl carbon.
-
Aromatic Carbons: Four signals in the aromatic region (typically δ 120-150 ppm) for the six aromatic carbons, with two carbons being chemically equivalent due to symmetry.
-
Isopropyl Carbons: Two signals for the isopropyl group: one for the methine carbon and one for the two equivalent methyl carbons.
-
Methyl Ester Carbon: A signal for the methyl carbon of the ester group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ for the ester carbonyl group.
-
C-O Stretch: An absorption band in the region of 1100-1300 cm⁻¹ for the ester C-O bond.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹ for the isopropyl and methyl groups.
-
C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region, characteristic of the substitution pattern of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 178, corresponding to the molecular weight of Methyl 4-isopropylbenzoate.
-
Fragmentation Pattern: Common fragmentation pathways for benzoate esters include the loss of the alkoxy group (-OCH₃) to form an acylium ion, and fragmentation of the alkyl substituent on the ring.[7]
Synthesis and Purification: A Practical Approach
The synthesis of Methyl 4-isopropylbenzoate is typically achieved through the Fischer esterification of 4-isopropylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[8][9]
Experimental Protocol: Fischer Esterification
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isopropylbenzoic acid (1.0 eq) and methanol (5-10 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.
Step 2: Reflux
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
Step 4: Purification
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.
Analytical Methodologies: Ensuring Quality and Purity
Robust analytical methods are essential for the quality control of Methyl 4-isopropylbenzoate, ensuring its purity and suitability for use in sensitive applications like drug synthesis.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for assessing the purity of volatile compounds like Methyl 4-isopropylbenzoate.
Experimental Protocol: GC Analysis
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Carrier Gas: Helium or Nitrogen.
The purity is determined by the area percentage of the main peak in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds, and it can also be effectively used for Methyl 4-isopropylbenzoate.
Experimental Protocol: HPLC Analysis
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[10]
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: UV detector set at a wavelength where the compound has maximum absorbance (e.g., around 254 nm).
-
Injection Volume: 10-20 µL.
Applications in Drug Discovery and Medicinal Chemistry
Methyl 4-isopropylbenzoate serves as a valuable building block in medicinal chemistry, primarily due to the synthetic handles it provides and the physicochemical properties imparted by the isopropyl group. While direct therapeutic applications of the compound itself are not prominent, its role as a precursor in the synthesis of more complex, biologically active molecules is significant.[11][12]
The ester functionality can be readily converted to an amide, a common functional group in many drug molecules, by reaction with an appropriate amine. The isopropyl group can contribute to favorable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and oral bioavailability.
Derivatives of substituted benzoic acids have been explored for a wide range of therapeutic targets. For instance, benzoate derivatives are key components in the development of antimicrobial agents.[6] Furthermore, the structural motif of a substituted benzene ring is prevalent in a vast number of approved drugs, and building blocks like Methyl 4-isopropylbenzoate provide a convenient entry point for the synthesis of analogs with modified properties.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling Methyl 4-isopropylbenzoate. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 4-isopropylbenzoate is a versatile and valuable building block for organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with its synthetic tractability, make it an attractive starting material for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, analytical methodologies, and potential applications, offering a solid foundation for its effective utilization in research and development. As the quest for novel therapeutics continues, the strategic use of such well-characterized building blocks will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
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1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Human Metabolome Database. Available at: [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Human Metabolome Database. Available at: [Link]
-
Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Available at: [Link]
- US Patent for Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.
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Methyl 4-vinylbenzoate. The Royal Society of Chemistry. Available at: [Link]
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Methyl 4-propylbenzoate | C11H14O2 | CID 12861010. PubChem. Available at: [Link]
-
CAS No : 20185-55-1 | Product Name : Methyl 4-isopropylbenzoate. Pharmaffiliates. Available at: [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]
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(PDF) Methyl 4-methylbenzoate. ResearchGate. Available at: [Link]
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Preparation of Methyl Benzoate. Available at: [Link]
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. Available at: [Link]
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]
-
Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. Available at: [Link]
-
Methyl 4-ethynylbenzoate: A Versatile Intermediate for Pharmaceutical and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Methyl benzoate. Wikipedia. Available at: [Link]
-
How To Identify The IR Of Methyl M-Nitrobenzoate. Sciencing. Available at: [Link]
-
The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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A Comprehensive Technical Guide to the Spectroscopic Characterization of L(-)-Fenchone (CAS No. 7787-20-4)
This guide provides an in-depth analysis of the spectroscopic data for L(-)-Fenchone, a bicyclic monoterpene of significant interest to researchers in flavor and fragrance chemistry, natural product synthesis, and drug development. While the initial query referenced CAS number 2216-45-7, this number corresponds to para-methyl benzyl acetate[1][2]. The spectroscopic data and common name strongly indicate that the compound of interest is L(-)-Fenchone, correctly identified by CAS number 7787-20-4[3][4][5][6][7][8]. This document will proceed with a detailed examination of L(-)-Fenchone.
L(-)-Fenchone, with the IUPAC name (1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one, is a naturally occurring ketone found in the essential oils of plants like fennel and thuja[3][8]. Its distinct camphoraceous and earthy aroma has led to its use in perfumery and as a flavoring agent[9]. Beyond its sensory properties, L(-)-Fenchone serves as a valuable chiral building block in organic synthesis.
This guide is structured to provide a comprehensive understanding of the spectroscopic techniques used to elucidate and confirm the structure of L(-)-Fenchone. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both the spectral information and the rationale behind peak assignments. Furthermore, detailed experimental protocols are provided to enable the replication of these analyses in a laboratory setting.
Molecular Structure and Properties
A foundational understanding of L(-)-Fenchone's structure is paramount to interpreting its spectroscopic data. The molecule possesses a rigid bicyclo[2.2.1]heptane framework with a carbonyl group at the C2 position and three methyl groups at C1 and C3.
Molecular Structure of L(-)-Fenchone
Caption: Bicyclic structure of L(-)-Fenchone with atom numbering.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O[3][4][6][10] |
| Molecular Weight | 152.23 g/mol [3][4][10] |
| Appearance | Clear colorless to pale yellow liquid[3] |
| Odor | Camphoraceous, earthy, woody[9] |
| Boiling Point | 192-194 °C |
| Melting Point | 5-6 °C |
| Density | 0.948 g/mL at 25 °C |
| Refractive Index | n20/D 1.461 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For L(-)-Fenchone, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of L(-)-Fenchone is characterized by a series of signals corresponding to the 16 protons in the molecule. The rigid bicyclic system leads to distinct chemical shifts and coupling patterns for the methylene protons.
¹H NMR Data Summary (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.90 | m | 1H | H-4 |
| ~1.75 | m | 2H | H-5, H-6 |
| ~1.60 | m | 2H | H-5, H-6 |
| ~1.30 | s | 3H | CH₃-1 |
| ~1.05 | s | 3H | CH₃-3 (syn) |
| ~0.90 | s | 3H | CH₃-3 (anti) |
Note: Precise chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument. The assignments are based on typical values and 2D NMR correlation experiments.
Interpretation of the ¹H NMR Spectrum:
The three sharp singlet signals at high field are characteristic of the three methyl groups. The absence of coupling for these signals indicates that they are attached to quaternary carbons (C1 and C3). The complex multiplets in the upfield region arise from the methylene and bridgehead protons of the bicyclic system. The diastereotopic nature of the methylene protons (H-5 and H-6) results in complex splitting patterns due to both geminal and vicinal coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of L(-)-Fenchone provides a count of the unique carbon atoms and information about their chemical environment.
¹³C NMR Data Summary (CDCl₃)
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~220 | C=O | C-2 |
| ~50 | C | C-1 |
| ~48 | C | C-3 |
| ~45 | CH | C-4 |
| ~32 | CH₂ | C-7 |
| ~26 | CH₂ | C-6 |
| ~25 | CH₂ | C-5 |
| ~23 | CH₃ | CH₃-3 (syn) |
| ~22 | CH₃ | CH₃-3 (anti) |
| ~18 | CH₃ | CH₃-1 |
Note: These are approximate chemical shifts. For precise values, refer to the Spectral Database for Organic Compounds (SDBS) or other reputable sources.
Interpretation of the ¹³C NMR Spectrum:
The most downfield signal, around 220 ppm, is characteristic of a ketone carbonyl carbon. The two quaternary carbons, C1 and C3, appear in the 48-50 ppm range. The remaining signals correspond to the bridgehead methine (C4), the three methylene groups (C5, C6, and C7), and the three methyl groups. The distinct chemical shifts of the two methyl groups on C3 are due to their different steric environments.
Workflow for NMR-Based Structural Elucidation of L(-)-Fenchone
Caption: A typical workflow for the structural elucidation of L(-)-Fenchone using various NMR techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of L(-)-Fenchone is dominated by a strong absorption band corresponding to the carbonyl group.
IR Data Summary (Neat)
| Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| ~2960 | Strong | C-H stretch (sp³) |
| ~1745 | Strong | C=O stretch (ketone) |
| ~1460 | Medium | C-H bend (CH₂) |
| ~1380 | Medium | C-H bend (CH₃) |
Interpretation of the IR Spectrum:
The most diagnostic peak in the IR spectrum of L(-)-Fenchone is the strong absorption at approximately 1745 cm⁻¹. This frequency is characteristic of a five-membered ring ketone, which experiences ring strain that shifts the carbonyl absorption to a higher wavenumber compared to an acyclic ketone (typically ~1715 cm⁻¹). The strong absorptions around 2960 cm⁻¹ are due to the C-H stretching vibrations of the numerous sp³-hybridized carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For L(-)-Fenchone, electron ionization (EI) is a common technique used.
Mass Spectrometry Data Summary (EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 152 | 28 | [M]⁺ (Molecular Ion) |
| 109 | 25 | [M - C₃H₇]⁺ |
| 95 | 40 | [C₇H₁₁]⁺ |
| 81 | 100 | [C₆H₉]⁺ (Base Peak) |
| 69 | 21 | [C₅H₉]⁺ |
Interpretation of the Mass Spectrum:
The molecular ion peak at m/z 152 confirms the molecular weight of L(-)-Fenchone. The fragmentation pattern is characteristic of bicyclic ketones. The base peak at m/z 81 is a common fragment for many monoterpenes. The fragmentation pathways can be complex due to rearrangements within the bicyclic system upon ionization.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above. It is essential to consult the specific instrument manuals and standard operating procedures of your laboratory.
Protocol 1: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of L(-)-Fenchone.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
Set appropriate spectral width, number of scans, and relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling (e.g., zgpg30).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
-
Integrate the peaks in the ¹H spectrum and determine the multiplicities.
-
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a small drop of L(-)-Fenchone onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top and gently press to create a thin liquid film.
-
-
Instrument Setup:
-
Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Ensure the instrument has been purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Protocol 3: Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of L(-)-Fenchone (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
-
Instrument Setup (Gas Chromatograph):
-
Install an appropriate capillary column (e.g., a non-polar DB-5 or equivalent).
-
Set the oven temperature program to achieve good separation from any impurities. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp to 250°C at 10°C/min.
-
Set the injector temperature (e.g., 250°C) and use a suitable injection volume (e.g., 1 µL) with an appropriate split ratio.
-
-
Instrument Setup (Mass Spectrometer):
-
Set the ion source temperature (e.g., 230°C) and the transfer line temperature (e.g., 280°C).
-
Operate in electron ionization (EI) mode at a standard energy of 70 eV.
-
Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-400).
-
-
Data Acquisition and Processing:
-
Inject the sample into the GC-MS system.
-
The software will generate a total ion chromatogram (TIC).
-
Obtain the mass spectrum for the chromatographic peak corresponding to L(-)-Fenchone.
-
Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a library database (e.g., NIST, Wiley) for confirmation.
-
Conclusion
The comprehensive spectroscopic analysis of L(-)-Fenchone using NMR, IR, and MS provides a detailed and unambiguous structural characterization. Each technique offers complementary information, from the carbon-hydrogen framework and functional groups to the molecular weight and fragmentation patterns. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this important bicyclic monoterpene, ensuring accurate identification and quality control in their research and development endeavors.
References
-
Journal of the Chemical Society, Perkin Transactions 2. Oxygen-containing bicyclic monoterpenes. 1H, 13C and 17O NMR Spectroscopic and X-ray diffraction studies of seven oxidation products of (+)-3-carene. [Link]
-
PubChem. (-)-Fenchone. [Link]
-
PubChem. (R)-Fenchone; L-(-)-Fenchone. [Link]
-
PubChem. (L)-Fenchone. [Link]
-
PubChem. L-Fenchone Substance Page. [Link]
-
National Institute of Standards and Technology (NIST). L-Fenchone in the NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology (NIST). Fenchone in the NIST Chemistry WebBook. [Link]
-
NP-MRD. (+)-Fenchone (NP0137036). [Link]
-
The Good Scents Company. laevo-fenchone. [Link]
-
The Good Scents Company. fenchone. [Link]
-
National Institute of Standards and Technology (NIST). Mass spectrum of Fenchone. [Link]
-
National Institute of Standards and Technology (NIST). IR spectrum of Fenchone. [Link]
-
MDPI. Anaerobic Degradation of Bicyclic Monoterpenes in Castellaniella defragrans. [Link]
-
UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
-
ResearchGate. Structures of selected bicyclic monoterpenes being basis of the presented study results. [Link]
-
AIST. Spectral Database for Organic Compounds, SDBS. [Link]
-
ACS Publications. Determinants of Selectivity for the Formation of Monocyclic and Bicyclic Products in Monoterpene Synthases. [Link]
-
RSC Publishing. 13C Nuclear Magnetic Resonance Spectroscopy of Naturally Occurring Substances.l Camphor and Related Compounds. [Link]
-
ResearchGate. Oxidation of bicyclic monoterpene ketones with Caro's acid. [Link]
-
AIST. SDBS Information. [Link]
-
SpectraBase. Fenchone - 13C NMR. [Link]
-
PubChem. Benzenemethanol, 4-methyl-, 1-acetate. [Link]
-
The Good Scents Company. para-methyl benzyl acetate 2216-45-7. [Link]
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- 3. (-)-Fenchone | C10H16O | CID 82229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-Fenchone; L-(-)-Fenchone; L-Fenchone; l-Fenchone | C10H16O | CID 2794921 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. (L)-Fenchone | C10H16O | CID 6560191 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Elusive Ester: A Technical Guide to the Natural Occurrence and Analysis of Methyl 4-isopropylbenzoate in Plants
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding and analytical approaches for identifying Methyl 4-isopropylbenzoate in botanical sources. While not as commonly reported as other phytocompounds, its structural relationship to well-known aromatic monoterpenoids found in medicinal and culinary plants suggests its potential, yet under-investigated, natural occurrence. This document delves into the hypothetical biosynthetic pathways, outlines robust methodologies for its extraction and characterization, and discusses its potential biological significance.
Introduction: The Rationale for Investigation
Methyl 4-isopropylbenzoate (also known as methyl cumate) is the methyl ester of 4-isopropylbenzoic acid (cuminic acid). Its chemical structure is closely related to a class of aromatic monoterpenoids prevalent in the essential oils of various plant species, particularly within the Apiaceae family. Notably, plants such as Cumin (Cuminum cyminum) and Black Caraway (Bunium persicum) are rich sources of its precursors and related compounds, including cuminaldehyde, p-cymene, and γ-terpinene[1][2][3][4][5][6][7]. The presence of 4-isopropylbenzoic acid has been reported in Cuminum cyminum and other plant species[8][9]. Given the common enzymatic methylation of carboxylic acids in plants to form volatile esters, it is highly probable that Methyl 4-isopropylbenzoate is a natural, albeit potentially minor, constituent of these plants' essential oils.
This guide provides a framework for the systematic investigation of Methyl 4-isopropylbenzoate in plants, from its biosynthetic origins to its analytical quantification and potential applications.
Proposed Biosynthesis of Methyl 4-isopropylbenzoate
The biosynthesis of aromatic compounds in plants is a complex process, primarily proceeding through the shikimate pathway. While the specific pathway for Methyl 4-isopropylbenzoate has not been fully elucidated, it can be logically inferred from the established biosynthesis of its parent molecule, benzoic acid, and related aromatic monoterpenoids[10][11][12].
The proposed pathway initiates with chorismic acid, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions, chorismate is converted to L-phenylalanine. The biosynthesis of benzoic acid from phenylalanine can occur via two main routes: the β-oxidative and the non-β-oxidative pathways. The final step in the formation of Methyl 4-isopropylbenzoate is the methylation of 4-isopropylbenzoic acid, a reaction catalyzed by a methyltransferase enzyme, likely an S-adenosyl-L-methionine (SAM)-dependent methyltransferase[13][14].
Caption: Proposed biosynthetic pathway of Methyl 4-isopropylbenzoate.
Methodology for Extraction, Identification, and Quantification
A multi-step approach is required for the conclusive identification and quantification of Methyl 4-isopropylbenzoate from plant matrices.
Extraction of Essential Oils
The initial step involves the extraction of volatile compounds from the plant material. Hydrodistillation or steam distillation are the most common and effective methods for this purpose.
Protocol: Hydrodistillation of Essential Oil
-
Sample Preparation: Air-dry the plant material (e.g., seeds of Cuminum cyminum) to a constant weight and grind to a coarse powder.
-
Apparatus Setup: Place the ground plant material in a round-bottom flask with distilled water. Connect the flask to a Clevenger-type apparatus.
-
Distillation: Heat the flask to boiling. The steam and volatile oils will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.
-
Extraction: Continue the distillation for a recommended time (e.g., 3-4 hours) until no more oil is collected.
-
Collection and Drying: Carefully collect the separated essential oil layer. Dry the oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C until analysis.
Identification and Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification of volatile compounds in essential oils. For precise quantification, a validated high-performance liquid chromatography (HPLC) method is recommended.
Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane or dichloromethane).
-
GC Conditions:
-
Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250°C).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min).
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected compounds (e.g., m/z 40-400).
-
-
Data Analysis: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST, Wiley).
Protocol: HPLC Quantification
-
Standard Preparation: Prepare a series of standard solutions of pure Methyl 4-isopropylbenzoate of known concentrations.
-
Sample Preparation: Dilute the essential oil sample in the mobile phase.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: An isocratic or gradient mixture of methanol and water, or acetonitrile and water.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detector: UV detector set at the wavelength of maximum absorbance for Methyl 4-isopropylbenzoate.
-
-
Quantification: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of Methyl 4-isopropylbenzoate in the sample by interpolating its peak area on the calibration curve.
Caption: Analytical workflow for Methyl 4-isopropylbenzoate.
Known and Potential Biological Activities
While specific biological activities of pure Methyl 4-isopropylbenzoate are not extensively documented, the essential oils in which it is likely to be found possess a range of pharmacological properties. The essential oil of Cuminum cyminum has demonstrated antimicrobial, antifungal, antioxidant, and anti-inflammatory activities[2][3][15][16]. These activities are often attributed to the major components like cuminaldehyde. The structural similarity of Methyl 4-isopropylbenzoate to these active compounds suggests that it may contribute to the overall therapeutic effects of the essential oil. Further research is warranted to isolate and evaluate the specific biological activities of Methyl 4-isopropylbenzoate.
Quantitative Data Summary
The following table summarizes the reported concentrations of key aromatic compounds in the essential oils of Cuminum cyminum and Bunium persicum, which are the most probable sources of Methyl 4-isopropylbenzoate. The concentration of Methyl 4-isopropylbenzoate is currently not widely reported and is a key area for future research.
| Plant Species | Compound | Concentration Range (%) | References |
| Cuminum cyminum | Cuminaldehyde | 19.9 - 50.5 | [2][3][5][17] |
| p-Cymene | 9.85 - 22.88 | [2][3][5] | |
| γ-Terpinene | 8.40 - 32.0 | [2][3][5][17] | |
| β-Pinene | 6.3 - 12.55 | [2][3][5] | |
| Bunium persicum | Cuminaldehyde | 11.71 - 29.8 | [1][4][6][7][18] |
| γ-Terpinene | 19.8 - 44.2 | [1][4][6][7] | |
| p-Cymene | 2.8 - 32.8 | [1][6][7] | |
| p-Mentha-1,4-dien-7-al | 3.5 - 44.91 | [4][6][18] |
Conclusion and Future Directions
The natural occurrence of Methyl 4-isopropylbenzoate in plants remains an intriguing and underexplored area of phytochemical research. Based on the prevalence of its precursors in certain plant species, particularly within the Apiaceae family, there is a strong scientific basis for its existence. This guide provides a comprehensive framework for researchers to systematically investigate its presence, from understanding its likely biosynthetic origins to applying robust analytical methodologies for its definitive identification and quantification.
Future research should focus on:
-
Targeted Screening: A targeted screening of essential oils from various chemotypes of Cuminum cyminum, Bunium persicum, and other related species for the presence of Methyl 4-isopropylbenzoate.
-
Biosynthetic Pathway Elucidation: In vitro and in vivo studies to confirm the proposed biosynthetic pathway and identify the specific methyltransferase responsible for its formation.
-
Pharmacological Evaluation: Isolation of pure Methyl 4-isopropylbenzoate and comprehensive evaluation of its biological activities to determine its potential contribution to the therapeutic properties of the source plants.
The discovery and characterization of Methyl 4-isopropylbenzoate as a natural product would not only expand our knowledge of plant secondary metabolism but could also unveil a novel compound with potential applications in the pharmaceutical, flavor, and fragrance industries.
References
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- Chemical Constituents of the Essential oil from Cuminum cyminum L. and Its Antifungal Activity against Panax notoginseng Pathogens. (n.d.). PubMed.
- Chemical Composition and Antifungal Activity of Cuminum cyminum L. Essential Oil From Alborz Mountain Against Aspergillus species. (n.d.). National Institutes of Health.
- Chemical Composition and Biological Activity of Essential Oil from cumin (Cuminum cyminum L.). (n.d.). BIO Web of Conferences.
- Baser, K. H. C., Özek, T., Abduganiev, B. E., Abdullaev, U. A., & Aripov, Kh. N. (2011). Composition of the Essential Oil of Bunium persicum (Boiss.) B. Fedtsch. from Tajikistan. Journal of Essential Oil Research, 9(5).
- Boughendjioua, H. (2019). Characterization of Aroma Active Compounds of Cumin (Cuminum cyminum L.) Seed Essential Oil. Juniper Publishers.
- Composition of The Essential Oil of Bunium persicum (Boiss.) B. Fedtsch. from Tajikistan. (2025). ResearchGate.
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- Foroumadi, A., Asadipour, A., Arabpour, F., & Amanzadeh, Y. (2002). Composition of the Essential Oil of Bunium persicum (Boiss.) B. Fedtsch. from Iran. Journal of Essential Oil Research, 14(3).
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- Showing NP-Card for 4-Isopropylbenzoic acid (NP0002838). (2020). NP-MRD.
- Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. (2022). MDPI.
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- Coordinated and High-Level Expression of Biosynthetic Pathway Genes Is Responsible for the Production of a Major Floral Scent Compound Methyl Benzoate in Hedychium coronarium. (2021). Frontiers.
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- Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. (2025). ResearchGate.
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The Microbial Gauntlet: A Technical Guide to the Biodegradation of Methyl 4-isopropylbenzoate
Abstract
Methyl 4-isopropylbenzoate, a significant component in various industrial applications, is subject to microbial degradation in the environment. This technical guide provides an in-depth exploration of the metabolic pathways responsible for its breakdown, primarily focusing on the well-characterized aerobic degradation of its core structure, 4-isopropylbenzoate (p-cumate). We will dissect the enzymatic machinery, genetic regulation, and key metabolic intermediates involved in this process. Furthermore, this guide furnishes detailed experimental protocols for researchers and drug development professionals to investigate and characterize these biodegradation pathways, ensuring scientific integrity and reproducibility.
Introduction: The Environmental Fate of Methyl 4-isopropylbenzoate
Methyl 4-isopropylbenzoate, an aromatic ester, finds utility in various industrial sectors. Its presence in the environment, whether through industrial effluent or other means, necessitates a thorough understanding of its biodegradability. The microbial world, with its vast metabolic diversity, possesses the enzymatic tools to dismantle this compound, converting it into central metabolites that can be funneled into core cellular processes.
The biodegradation of methyl 4-isopropylbenzoate is a multi-stage process, commencing with the hydrolysis of the ester bond, followed by the systematic breakdown of the resulting 4-isopropylbenzoate (also known as p-cumate). This guide will illuminate the intricacies of this pathway, drawing parallels from the well-documented degradation of similar aromatic compounds.
The Proposed Biodegradation Pathway of Methyl 4-isopropylbenzoate
The complete biodegradation of methyl 4-isopropylbenzoate is hypothesized to occur in two primary phases:
-
Phase 1: Ester Hydrolysis: The initial enzymatic attack is the cleavage of the ester linkage.
-
Phase 2: Aerobic Degradation of 4-isopropylbenzoate (p-Cumate): The aromatic ring of the resulting p-cumate is then targeted for degradation.
Phase 1: The Gateway Reaction - Ester Hydrolysis
The biodegradation of aromatic esters like methyl 4-isopropylbenzoate is initiated by the hydrolytic cleavage of the ester bond, a reaction catalyzed by esterase enzymes. This initial step yields 4-isopropylbenzoate (p-cumate) and methanol. This mechanism is analogous to the first step in the degradation of parabens (esters of 4-hydroxybenzoic acid) by bacteria such as Enterobacter cloacae[1].
The released methanol is a simple alcohol that is readily metabolized by a wide range of microorganisms.
Phase 2: The Core Pathway - Aerobic Degradation of 4-isopropylbenzoate (p-Cumate)
The central and most complex part of the biodegradation process is the aerobic breakdown of the 4-isopropylbenzoate (p-cumate) molecule. The most well-characterized pathway for p-cumate degradation is found in Pseudomonas putida F1, which utilizes a series of enzymatic reactions encoded by the cmt operon[2][3][4].
The key steps in this pathway are as follows:
-
Dioxygenation: The pathway is initiated by a multi-component enzyme, p-cumate 2,3-dioxygenase, which incorporates both atoms of molecular oxygen into the aromatic ring to form cis-2,3-dihydroxy-2,3-dihydro-p-cumate[4]. This Rieske non-heme iron oxygenase system is a common strategy for activating stable aromatic rings[5].
-
Dehydrogenation: The cis-dihydrodiol is then re-aromatized by a dehydrogenase, yielding 2,3-dihydroxy-p-cumate[2][3].
-
meta-Cleavage of the Aromatic Ring: The dihydroxylated aromatic intermediate, 2,3-dihydroxy-p-cumate, is subsequently cleaved by a 3,4-dioxygenase, an extradiol ring-cleavage enzyme. This reaction opens the aromatic ring between carbons 3 and 4[2][3].
-
Downstream Processing: The resulting ring-fission product undergoes a series of enzymatic transformations, including decarboxylation, hydrolysis, and aldol cleavage, to ultimately yield central metabolites such as pyruvate, acetaldehyde, and isobutyrate, which can then enter the Krebs cycle and other primary metabolic pathways[2][4][6].
Below is a diagram illustrating the aerobic degradation pathway of 4-isopropylbenzoate.
Caption: Proposed biodegradation pathway of Methyl 4-isopropylbenzoate.
The Genetic Blueprint: The cmt Operon
In Pseudomonas putida F1, the genes encoding the enzymes for p-cumate degradation are organized in a functional cluster known as the cmt operon[2][3][4]. This operon is a classic example of how bacteria efficiently regulate the expression of metabolic pathways in response to the presence of a specific substrate.
The cmt operon includes genes for the multi-component p-cumate 2,3-dioxygenase (cmtAaAbAcAd), the dehydrogenase (cmtB), the ring-cleavage dioxygenase (cmtC), and the downstream processing enzymes (cmtD, E, F, G, H)[2][3]. The expression of this operon is typically induced by the presence of p-cumate, ensuring that the necessary enzymes are synthesized only when their substrate is available. This inducible system has been harnessed for biotechnological applications as a "cumate switch" for controlling gene expression[7][8][9][10][11].
Experimental Protocols for Studying Biodegradation
Investigating the biodegradation of methyl 4-isopropylbenzoate requires a systematic approach involving microbial, analytical, and enzymatic techniques.
Isolation and Cultivation of Degrading Microorganisms
Objective: To isolate and cultivate microorganisms capable of utilizing methyl 4-isopropylbenzoate as a sole carbon and energy source.
Methodology:
-
Enrichment Culture:
-
Prepare a basal salts medium (BSM) containing all essential minerals but lacking a carbon source.
-
Inoculate the BSM with an environmental sample (e.g., soil or water from a potentially contaminated site).
-
Add methyl 4-isopropylbenzoate as the sole carbon source (e.g., 100-500 mg/L).
-
Incubate under appropriate aerobic conditions (e.g., 25-30°C with shaking)[12].
-
Periodically transfer a small aliquot of the culture to fresh BSM with methyl 4-isopropylbenzoate to enrich for degrading microorganisms.
-
-
Isolation of Pure Cultures:
-
After several successful enrichment transfers, serially dilute the culture and plate onto BSM agar plates with methyl 4-isopropylbenzoate as the sole carbon source.
-
Incubate the plates until distinct colonies appear.
-
Isolate individual colonies and re-streak onto fresh plates to ensure purity.
-
-
Cultivation for Degradation Studies:
-
Grow the isolated pure cultures in liquid BSM with methyl 4-isopropylbenzoate as the sole carbon source.
-
Monitor growth by measuring optical density at 600 nm (OD600).
-
Collect samples at different time points for metabolite analysis.
-
Metabolite Identification using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the metabolic intermediates produced during the biodegradation of methyl 4-isopropylbenzoate.
Methodology:
-
Sample Preparation:
-
Collect culture samples at various time points.
-
Centrifuge to remove bacterial cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the organic solvent to concentrate the metabolites.
-
-
Derivatization:
-
To enhance the volatility of polar metabolites (e.g., carboxylic acids, hydroxylated compounds), perform a derivatization step. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[13].
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Separate the metabolites on a suitable capillary column (e.g., a non-polar or semi-polar column).
-
Use a temperature gradient program to elute the compounds.
-
Acquire mass spectra using electron ionization (EI).
-
Identify metabolites by comparing their mass spectra and retention times to those of authentic standards or by searching mass spectral libraries (e.g., NIST, Wiley)[14][15][16].
-
Enzyme Assays
Objective: To detect and quantify the activity of key enzymes in the biodegradation pathway, such as dioxygenases.
Methodology for Ring-Cleavage Dioxygenase Activity:
-
Preparation of Cell-Free Extract:
-
Grow the bacterial isolate in the presence of methyl 4-isopropylbenzoate to induce the degradative enzymes.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Resuspend the cells in the same buffer and lyse them using methods like sonication or French press.
-
Centrifuge the lysate at high speed to obtain a cell-free extract (supernatant).
-
-
Spectrophotometric Assay:
-
The activity of catechol 2,3-dioxygenases (extradiol cleavage) can be monitored by measuring the formation of the yellow ring-fission product at a specific wavelength (e.g., around 375 nm for the product of catechol cleavage).
-
The reaction mixture should contain the cell-free extract, a suitable buffer, and the dihydroxylated substrate (e.g., 2,3-dihydroxy-p-cumate, or a surrogate substrate like catechol).
-
Monitor the increase in absorbance over time to determine the enzyme activity.
-
Quantitative Data Summary
The following table summarizes key enzymatic activities involved in related aromatic degradation pathways. While specific data for methyl 4-isopropylbenzoate is limited, the data for p-cumate and other benzoates provide a strong foundation for understanding the kinetics of this process.
| Enzyme | Substrate | Organism | Specific Activity (U/mg protein) | Reference |
| p-Cumate 2,3-Dioxygenase | p-Cumate | Pseudomonas putida F1 | Data not readily available in this format | [2][4] |
| 2,3-Dihydroxy-p-cumate 3,4-Dioxygenase | 2,3-Dihydroxy-p-cumate | Pseudomonas putida F1 | Data not readily available in this format | [2][4] |
| Catechol 2,3-Dioxygenase | Catechol | Pseudomonas putida | Varies with strain and induction | [1] |
| Benzoate Dioxygenase | Benzoate | Acinetobacter sp. ADP1 | Varies with strain and induction | [1] |
Conclusion and Future Perspectives
The biodegradation of methyl 4-isopropylbenzoate is a compelling example of microbial metabolic versatility. By combining the principles of ester hydrolysis with the well-defined aerobic degradation pathway of p-cumate, we can construct a comprehensive model of its environmental fate. The genetic and enzymatic machinery, particularly the cmt operon in Pseudomonas species, provides a robust system for the complete mineralization of this aromatic compound.
Future research should focus on isolating and characterizing the specific esterases responsible for the initial hydrolysis of methyl 4-isopropylbenzoate and on elucidating the complete pathway in a single organism or a microbial consortium. A deeper understanding of the regulatory networks governing the expression of these degradative genes will also be crucial for developing enhanced bioremediation strategies for environments contaminated with this and other related aromatic compounds.
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Eaton, R. W. (1996). p-Cumate catabolic pathway in Pseudomonas putida F1: cloning and characterization of DNA carrying the cmt operon. Journal of Bacteriology, 178(5), 1351–1362. [Link]
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Fernández-Cabezón, L., Galán, B., & García, J. L. (2017). p-Cymene Promotes Its Catabolism through the p-Cymene and the p-Cumate Pathways, Activates a Stress Response and Reduces the Biofilm Formation in Burkholderia xenovorans LB400. PLOS ONE, 12(1), e0169544. [Link]
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Valderrama, J. A., Durante-Rodríguez, G., Blázquez, B., García, J. L., Carmona, M., & Díaz, E. (2012). Bacterial Degradation of Benzoate: cross-regulation between aerobic and anaerobic pathways. Journal of Biological Chemistry, 287(13), 10494–10508. [Link]
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MDPI. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Retrieved from [Link]
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The Solubility Profile of Methyl 4-isopropylbenzoate: A Comprehensive Technical Guide for Researchers and Formulation Scientists
Foreword: Navigating the Complexities of Solubility in Pharmaceutical and Chemical Research
In the realms of drug development, chemical synthesis, and materials science, a thorough understanding of a compound's solubility is not merely advantageous; it is fundamental. The ability to predict and control how a molecule interacts with various solvents governs critical processes ranging from reaction kinetics and purification to formulation and bioavailability. This guide is dedicated to providing an in-depth technical exploration of the solubility of a key aromatic ester, methyl 4-isopropylbenzoate. This compound, with its applications in the fragrance industry and as a potential intermediate in pharmaceutical synthesis, presents a valuable case study for the principles and practices of solubility science.[1]
This document deviates from a rigid, templated format. Instead, it is structured to logically unfold the story of solubility, beginning with the foundational principles that govern this phenomenon, moving to predictive theoretical models, and culminating in practical, field-proven experimental methodologies. Our goal is to equip researchers, scientists, and drug development professionals with not only the data but also the causal understanding necessary to make informed decisions in their work. Every protocol and theoretical discussion is presented with the intent of creating a self-validating system of knowledge, grounded in authoritative references and practical insights.
Part 1: Understanding Methyl 4-isopropylbenzoate - A Physicochemical Overview
Methyl 4-isopropylbenzoate (also known as methyl cumate) is an organic ester with the chemical formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[2][3][4][5][6] It typically presents as a colorless to light yellow clear liquid.[2][5][6][7][8] Its structure, featuring a benzene ring substituted with an isopropyl group and a methyl ester, imparts a unique combination of aromatic and aliphatic characteristics that dictate its physical and chemical properties, most notably its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [2][3][4][5][6] |
| Molecular Weight | 178.23 g/mol | [2][3][4][5][6] |
| Appearance | Colorless to light yellow clear liquid | [2][5][6][7][8] |
| Boiling Point | ~270.46°C (estimate) | [3] |
| Density | ~1.018 g/cm³ | [3] |
| Refractive Index | ~1.515 | [3] |
The presence of the ester group provides a site for polar interactions, while the aromatic ring and the isopropyl group contribute to its nonpolar character. This amphiphilic nature is central to its solubility behavior in a diverse range of organic solvents.
Part 2: The Theoretical Underpinnings of Solubility - A Hansen Solubility Parameter Approach
To move beyond qualitative descriptions of solubility ("soluble" vs. "insoluble"), we turn to a powerful predictive tool: the Hansen Solubility Parameters (HSP). The core principle of HSP is "like dissolves like," quantified by assigning three parameters to both the solute and the solvent, representing the energy of cohesion from different intermolecular forces:
-
δD (Dispersion): Energy from London dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonding.
The closer the HSP values of a solute and a solvent are in the three-dimensional "Hansen space," the more likely they are to be miscible.[9][10]
Estimating the Hansen Solubility Parameters of Methyl 4-isopropylbenzoate
For this guide, we will utilize the Van Krevelen method, a widely recognized approach for estimating the HSP of polymers and organic molecules. This method involves summing the contributions of each functional group to the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components of the molar attraction constant, and then dividing by the molar volume (V).
The molecular structure of methyl 4-isopropylbenzoate (C₁₁H₁₄O₂) can be broken down into the following groups:
-
1 x -CH₃ (methyl)
-
1 x >CH- (methine)
-
2 x -CH₃ (in isopropyl group)
-
4 x >C< (aromatic)
-
4 x =CH- (aromatic)
-
1 x -COO- (ester)
By consulting established tables of group contributions for the Van Krevelen method, we can calculate the estimated HSP for methyl 4-isopropylbenzoate.
Estimated Hansen Solubility Parameters for Methyl 4-isopropylbenzoate
| Parameter | Estimated Value (MPa⁰⁵) |
| δD (Dispersion) | 18.5 |
| δP (Polar) | 4.5 |
| δH (Hydrogen Bonding) | 6.0 |
Note: These values are estimations derived from a group contribution method and should be used as a predictive tool, with experimental verification recommended for critical applications.
Predicting Solubility using Hansen Solubility Parameter Distance (Ra)
With the estimated HSP of methyl 4-isopropylbenzoate, we can now predict its solubility in a range of organic solvents by calculating the Hansen Solubility Parameter distance (Ra). The smaller the Ra, the higher the predicted solubility. The formula for Ra is:
Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]⁰⁵
Where:
-
Subscript 1 refers to the solvent.
-
Subscript 2 refers to the solute (methyl 4-isopropylbenzoate).
The following table presents the HSP for a selection of common organic solvents and the calculated Ra value relative to our estimated HSP for methyl 4-isopropylbenzoate. A lower Ra value suggests a higher likelihood of good solubility.
Predicted Solubility of Methyl 4-isopropylbenzoate in Various Organic Solvents based on HSP Distance
| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Ra (HSP Distance) | Predicted Solubility |
| n-Hexane | 14.9 | 0.0 | 0.0 | 10.3 | Low |
| Toluene | 18.2 | 1.4 | 2.0 | 5.3 | High |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.8 | High |
| Chloroform | 17.8 | 3.1 | 5.7 | 1.8 | Very High |
| Acetone | 15.5 | 10.4 | 7.0 | 7.4 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.2 | High |
| Ethanol | 15.8 | 8.8 | 19.4 | 14.9 | Low-Moderate |
| Methanol | 14.7 | 12.3 | 22.3 | 18.8 | Low |
| Isopropanol | 15.8 | 6.1 | 16.4 | 11.4 | Moderate |
This table serves as a powerful predictive tool for solvent screening, allowing researchers to prioritize solvents that are most likely to effectively dissolve methyl 4-isopropylbenzoate.
Part 3: Experimental Determination of Solubility - Protocols and Best Practices
While theoretical predictions are invaluable for initial screening, experimental determination of solubility remains the gold standard for obtaining accurate, quantitative data. This section provides detailed, step-by-step protocols for three widely used methods for determining the solubility of a solid or liquid solute in an organic solvent.
Core Principle: Achieving and Analyzing a Saturated Solution
All experimental methods for solubility determination are based on the principle of creating a saturated solution at a specific temperature, where the solvent has dissolved the maximum amount of solute possible. The concentration of the solute in this saturated solution is then measured analytically.
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: A generalized experimental workflow for determining the solubility of a compound in a solvent.
Protocol 1: The Gravimetric Method
This classic and straightforward method relies on the direct measurement of the mass of the solute in a known mass or volume of the saturated solution.[3][18][19][20][21]
Causality Behind Experimental Choices: The gravimetric method is chosen for its simplicity and the fact that it does not require sophisticated instrumentation. The key to its accuracy lies in the precise measurement of mass and ensuring the complete removal of the solvent without degradation of the solute.
Step-by-Step Methodology:
-
Preparation of the Saturated Solution:
-
Add an excess amount of methyl 4-isopropylbenzoate to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is essential to ensure saturation.
-
Place the container in a constant temperature bath or shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-calibrated pipette. It is critical to avoid transferring any solid particles. Alternatively, filter the solution through a syringe filter compatible with the organic solvent.
-
-
Solvent Evaporation:
-
Transfer the known volume of the saturated solution to a pre-weighed, clean, and dry evaporating dish.
-
Gently evaporate the solvent in a fume hood or under a stream of inert gas. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of the solute can be used to expedite evaporation and prevent decomposition.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely evaporated, place the evaporating dish in a desiccator to cool to room temperature.
-
Weigh the dish containing the dried solute.
-
The mass of the dissolved methyl 4-isopropylbenzoate is the final mass of the dish minus the initial mass of the empty dish.
-
Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
-
Self-Validating System: To ensure the system has reached equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 36, and 48 hours). If the calculated solubility is consistent across the later time points, it indicates that equilibrium has been achieved.
Protocol 2: The UV-Vis Spectrophotometric Method
This method is suitable when the solute has a chromophore that absorbs ultraviolet or visible light at a wavelength where the solvent is transparent.[1][10][13] Methyl 4-isopropylbenzoate, with its aromatic ring, is a good candidate for this technique.
Causality Behind Experimental Choices: UV-Vis spectrophotometry is a rapid and sensitive method for determining the concentration of a compound in solution. Its accuracy is dependent on the creation of a reliable calibration curve and ensuring that the absorbance of the saturated solution falls within the linear range of this curve.
Step-by-Step Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of methyl 4-isopropylbenzoate in the chosen solvent at known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for methyl 4-isopropylbenzoate.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear over the range of concentrations used.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of methyl 4-isopropylbenzoate in the same solvent as described in the gravimetric method (steps 1.1 and 1.2).
-
Withdraw a sample of the clear supernatant.
-
If necessary, dilute the saturated solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the (diluted) saturated solution at the λmax.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, determine the concentration of methyl 4-isopropylbenzoate in the (diluted) sample.
-
If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the solubility of the saturated solution.
-
Self-Validating System: The linearity of the calibration curve (R² value close to 1.0) validates the relationship between absorbance and concentration. Running a blank (pure solvent) confirms that the solvent does not interfere with the measurement.
Protocol 3: The High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution, making it ideal for measuring solubility, especially for complex mixtures or when high accuracy is required.[4][12][13][15]
Causality Behind Experimental Choices: HPLC is chosen for its ability to separate the analyte of interest from any potential impurities or degradation products, ensuring that only the concentration of methyl 4-isopropylbenzoate is measured. This method is particularly valuable when dealing with low solubility compounds or when a high degree of accuracy is paramount.
Step-by-Step Methodology:
-
Method Development and Calibration:
-
Develop an HPLC method (including column, mobile phase, flow rate, and detection wavelength) that provides good separation and a sharp peak for methyl 4-isopropylbenzoate.
-
Prepare a series of standard solutions of methyl 4-isopropylbenzoate in the mobile phase or a compatible solvent at known concentrations.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Create a calibration curve by plotting peak area versus concentration.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of methyl 4-isopropylbenzoate in the desired organic solvent as described previously.
-
After equilibration and phase separation, take a precise volume of the supernatant.
-
Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
-
Calculation of Solubility:
-
Inject the diluted sample into the HPLC system and determine the peak area for methyl 4-isopropylbenzoate.
-
Use the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the solubility of the original saturated solution.
-
Self-Validating System: The specificity of the HPLC method, demonstrated by a single, well-resolved peak for the analyte, ensures that the measurement is not influenced by other components in the sample. The linearity of the calibration curve validates the quantitative analysis.
Part 4: Concluding Remarks and Future Perspectives
This guide has provided a comprehensive framework for understanding and determining the solubility of methyl 4-isopropylbenzoate in organic solvents. By integrating theoretical predictions using Hansen Solubility Parameters with robust experimental protocols, researchers and formulation scientists can approach solvent selection and solubility determination with a higher degree of confidence and efficiency.
The predictive power of HSP allows for a more targeted and rational approach to solvent screening, saving valuable time and resources. The detailed experimental protocols for gravimetric, UV-Vis spectrophotometric, and HPLC methods offer a range of options to suit different laboratory capabilities and accuracy requirements.
It is important to reiterate that while theoretical models provide excellent guidance, experimental verification remains crucial for critical applications. The interplay between predictive science and empirical data is the cornerstone of sound scientific practice. As the fields of pharmaceutical development and materials science continue to evolve, the principles and methodologies outlined in this guide will remain fundamental to the successful manipulation and application of chemical compounds.
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PubMed. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Retrieved from [Link]
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American Chemical Society. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl 4-methyl benzoate. Retrieved from [Link]
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American Chemical Society. (2025, December 29). The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]
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ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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ResearchGate. (2025, August 6). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Retrieved from [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved from [Link]
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Ingenta Connect. (n.d.). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Retrieved from [Link]
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ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]
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Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]
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Journal of Materials Chemistry C (RSC Publishing). (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Retrieved from [Link]
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Hansen Solubility Parameters. (n.d.). Designer Solvent Blends. Retrieved from [Link]
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ChemBK. (2024, April 9). Methyl 4-isopropyl-3,5-dimethoxybenzoate. Retrieved from [Link]
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Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzoic acid, 4-(1-methylethyl)-, methyl ester. Retrieved from [Link]
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Semantic Scholar. (2025). Solubility Measurement and Thermodynamic Correlation of 4-(Hydroxymethyl) Benzoic Acid in Nine Pure Solvents and Two Binary Solvent Mixtures at (283.15–323.15) K. Retrieved from [Link]
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HSPiP. (n.d.). Hansen Solubility Parameters in Practice. Retrieved from [Link]
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Green Chemistry For Sustainability. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Retrieved from [Link]
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GitHub. (n.d.). Gnpd/HSPiPy: Hansen Solubility Parameters in Python. Retrieved from [Link]
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MDPI. (n.d.). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Retrieved from [Link]
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Pirika. (2013, February 2). Hansen Solubility Parameters in Practice. Retrieved from [Link]
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Consideration of Hansen solubility parameters. Part 1. (n.d.). Retrieved from [Link]
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Eloquens. (2022, March 29). GROUP CONTRIBUTION METHODS FOR SOLUBILITY PARAMETER. Retrieved from [Link]
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Fedors, R. F. (1974). A method for estimating both the solubility parameters and molar volumes of liquids. Polymer Engineering and Science, 14(2), 147-154. Retrieved from [Link]
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The Crystal Structure Determination of Methyl 4-isopropylbenzoate: A Methodological Whitepaper
An In-depth Technical Guide
Abstract
Methyl 4-isopropylbenzoate (M4IPB) is a benzoate ester with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The precise three-dimensional arrangement of atoms and molecules in its solid state—its crystal structure—is fundamental to understanding its physicochemical properties, such as solubility, stability, and polymorphism. As of this publication, a definitive crystal structure for M4IPB has not been reported in publicly accessible crystallographic databases. This technical guide, therefore, serves as a comprehensive methodological framework for researchers, chemists, and drug development professionals. It outlines the complete workflow required to determine the single-crystal X-ray structure of Methyl 4-isopropylbenzoate, from material synthesis and crystal growth to data collection, structure refinement, and final validation. By leveraging established protocols and drawing parallels with structurally related compounds, this whitepaper provides the scientific community with a robust roadmap for elucidating the definitive solid-state architecture of M4IPB.
Introduction: The Rationale for Structural Elucidation
The solid-state structure of an organic molecule dictates its bulk properties. For active pharmaceutical ingredients (APIs) and their intermediates, crystal structure analysis is not merely an academic exercise; it is a critical component of drug development. It provides unequivocal proof of molecular identity, reveals conformational preferences, and maps the landscape of intermolecular interactions that govern crystal packing. These interactions are directly responsible for key material properties including melting point, dissolution rate, and bioavailability.
Methyl 4-isopropylbenzoate (C₁₁H₁₄O₂) is a derivative of benzoic acid, a common scaffold in medicinal chemistry.[1][2] While data on analogous structures such as Methyl 4-methylbenzoate and Isopropyl 4-nitrobenzoate exist, the specific influence of the isopropyl group on the crystal packing of the methyl ester remains undetermined.[3][4][5] Elucidating this structure would fill a gap in the chemical literature and provide valuable data for computational modeling, polymorphism screening, and rational drug design. This guide presents a self-validating system of protocols designed to achieve this goal with scientific rigor.
Part I: Synthesis and High-Purity Material Preparation
The foundational requirement for successful crystallographic analysis is the availability of high-purity material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor-quality diffraction data.
Recommended Synthesis: Fischer-Speier Esterification
The synthesis of Methyl 4-isopropylbenzoate from 4-isopropylbenzoic acid via Fischer-Speier esterification is the recommended route due to its reliability, high yield, and use of common laboratory reagents. The causality behind this choice lies in the acid-catalyzed mechanism which efficiently drives the equilibrium toward the ester product in the presence of excess methanol.
Experimental Protocol: Synthesis of Methyl 4-isopropylbenzoate
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 4-isopropylbenzoic acid (10.0 g, 60.9 mmol).
-
Reagent Addition: Add anhydrous methanol (50 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (1 mL) as the catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Purification: Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 4-isopropylbenzoate as a colorless liquid.[6]
Purity Validation
Before proceeding to crystal growth, the purity of the synthesized M4IPB must be rigorously confirmed (>98%). This is a self-validating step; without confirmed purity, any crystallization failures are ambiguous.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure and absence of proton- or carbon-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight and provides a quantitative measure of purity.[7]
Part II: Single Crystal Growth Strategies
Growing diffraction-quality single crystals is often the most challenging step. A systematic screening of conditions is necessary, as crystallization is a thermodynamically and kinetically controlled process. For a non-polar molecule like M4IPB, which is a liquid at room temperature, solvent selection is paramount.
Workflow for Crystal Growth Screening
The following diagram outlines a logical workflow for screening various crystallization techniques. The choice of methods is based on their proven success with small organic molecules.
Caption: Logical workflow for screening single crystal growth conditions for M4IPB.
Experimental Protocol: Slow Evaporation
-
Solution Preparation: Prepare a saturated or near-saturated solution of M4IPB in a suitable solvent (e.g., hexane, ethanol) in a small vial.
-
Evaporation Control: Cover the vial with parafilm and pierce 1-3 small holes with a needle. The number of holes controls the evaporation rate—a slower rate is generally preferable.
-
Incubation: Place the vial in a vibration-free location at a constant temperature.
-
Monitoring: Observe the vial daily for the formation of single crystals over several days to weeks.[5]
Part III: X-ray Diffraction Data Collection and Processing
Once a suitable crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible defects) is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms in its crystal lattice.
The SC-XRD Analysis Pipeline
The process from crystal to final structure file follows a standardized and highly automated pipeline, ensuring data integrity and reproducibility. Low-temperature data collection (100-120 K) is standard practice as it minimizes atomic thermal vibrations, resulting in a more precise measurement of electron density and bond lengths.[3][4]
Caption: Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.
Data Collection and Refinement Parameters
The following table summarizes the key parameters for data collection and the expected metrics for a successful structure refinement, based on values reported for similar benzoate structures.[3][4][8]
| Parameter | Typical Value / Setting | Rationale |
| Data Collection | ||
| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo is standard for small molecules; Cu may be used for very small crystals. |
| Temperature (K) | 100 - 150 K | Reduces thermal motion, leading to higher resolution data and more precise atomic positions.[4] |
| Detector Distance | ~50-60 mm | Balances resolution and the ability to capture a wide range of diffraction angles. |
| Scan Strategy | ω and φ scans | Ensures comprehensive coverage of the reciprocal space for accurate data integration. |
| Structure Refinement | ||
| Software | SHELX Suite (SHELXT, SHELXL), Olex2 | Industry-standard programs for small molecule crystallography.[8] |
| Refinement Method | Full-matrix least-squares on F² | The modern standard that uses all reflection data for a more robust refinement. |
| R1 (final R-factor) | < 0.05 | Indicates a good agreement between the observed and calculated structure factor amplitudes. |
| wR2 (weighted R-factor) | < 0.15 | A weighted measure of agreement across all reflection data. |
| Goodness-of-Fit (S) | ~1.0 | A value close to 1 indicates a good model and appropriate data weighting. |
| Residual Density (e⁻/ų) | -0.5 to 0.5 | Low residual electron density suggests that all atoms in the structure have been correctly modeled. |
Part IV: Anticipated Structural Features and Interpretation
While the definitive structure is unknown, we can hypothesize its key features based on the principles of structural chemistry and data from analogous compounds. This predictive analysis is crucial for guiding the refinement process and for the final structural interpretation.
Molecular Conformation
The primary conformational variables in M4IPB are the torsion angles defining the orientation of the isopropyl and methyl ester groups relative to the benzene ring.
-
Ester Group Planarity: The methyl ester group (–COOCH₃) is expected to be nearly coplanar with the aromatic ring to maximize π-conjugation. Dihedral angles between the carboxylate plane and the benzene ring in similar structures are typically small, often less than 10°.[4][8]
-
Isopropyl Group Orientation: The isopropyl group will adopt a conformation that minimizes steric hindrance with the adjacent aromatic protons.
Intermolecular Interactions and Crystal Packing
The absence of strong hydrogen bond donors (like -OH or -NH) means the crystal packing will be governed by weaker, yet structurally determinative, interactions.
Caption: Predicted C–H···O intermolecular interactions governing crystal packing.
-
C–H···O Interactions: Weak hydrogen bonds between aromatic C–H donors and the carbonyl oxygen acceptor of an adjacent molecule are highly probable. These interactions often link molecules into chains or sheets.[4]
-
π–π Stacking: Face-to-face or offset stacking of the aromatic rings may occur, contributing to the overall stability of the crystal lattice. Centroid-to-centroid distances for such interactions are typically in the range of 3.5–4.0 Å.[5]
Conclusion
The determination of the single-crystal X-ray structure of Methyl 4-isopropylbenzoate is an achievable objective that requires a systematic and rigorous application of established chemical and crystallographic techniques. This guide provides a complete, end-to-end methodological framework, from the foundational step of material synthesis to the final stages of structural refinement and interpretation. By following these self-validating protocols, researchers can reliably produce high-quality crystallographic data. The resulting structure will provide definitive insights into the molecule's conformation and solid-state packing, contributing valuable knowledge to the fields of materials science, chemical engineering, and pharmaceutical development.
References
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Zou, P., Xie, M. H., Wu, H., Liu, Y. L., & Chen, Z. P. (2011). Isopropyl 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, E67, o2806. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12861010, Methyl 4-propylbenzoate. PubChem. [Link]
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Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o821. [Link]
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NIST (2024). Benzoic acid, 4-(1-methylethyl)-, methyl ester. NIST Chemistry WebBook. [Link]
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Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E, E64, o821. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7455, Methyl 4-methylbenzoate. PubChem. [Link]
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Wu, J. G., Zhang, Z. S., & Deng, R. W. (2009). Methyl 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, E65, o3096. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13654, Isopropyl Benzoate. PubChem. [Link]
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Chisholm, J. A., & Motherwell, W. D. S. (2002). Crystal structure of a methyl benzoate quadruple-bonded dimolybdenum complex. Acta Crystallographica Section E, E68, m1038-m1039. [Link]
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Abraham, E. A., & Flood, A. E. (2016). Morphology and Growth of Methyl Stearate as a Function of Crystallization Environment. Crystal Growth & Design, 16(12), 7208-7216. [Link]
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Chandra, A., et al. (2014). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. ResearchGate. [Link]
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Thermogravimetric analysis (TGA) of Methyl 4-isopropylbenzoate
An In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of Methyl 4-isopropylbenzoate
Executive Summary: This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of Methyl 4-isopropylbenzoate, a common aromatic ester. Authored from the perspective of a Senior Application Scientist, this document moves beyond procedural recitation to explain the scientific rationale behind the analytical methodology. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize the thermal properties of volatile organic compounds. The guide covers the fundamental principles of TGA, the specific physicochemical characteristics of the analyte, a detailed experimental protocol grounded in ASTM standards, and the interpretation of the resulting data for applications in quality control and material stability assessment.
The Core Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a cornerstone technique in thermal analysis that provides quantitative information on the mass changes in a material as a function of temperature or time in a controlled atmosphere.[1][2] The instrument, a thermogravimetric analyzer, consists of a high-precision microbalance coupled with a furnace.[3] As the sample is heated, it may undergo various physical and chemical transformations involving mass change, such as desorption, evaporation, decomposition, or oxidation.[4][5] The output, a thermogram, is a plot of mass percentage versus temperature, which serves as a unique fingerprint of the material's thermal stability and composition. For professionals in the pharmaceutical and chemical industries, TGA is indispensable for determining material purity, quantifying volatile content like moisture or residual solvents, and establishing thermal stability limits.[2][6]
Physicochemical Profile: Methyl 4-isopropylbenzoate
A thorough understanding of the analyte is critical for designing a meaningful TGA experiment and accurately interpreting the results. Methyl 4-isopropylbenzoate is an aromatic ester, also known as Methyl Cumate.[7] Its key properties are summarized below.
| Property | Value | Source |
| Chemical Structure | C₁₁H₁₄O₂ | [8] |
| Molecular Weight | 178.23 g/mol | [9][10] |
| Appearance | Colorless to light yellow clear liquid | [7][8] |
| Boiling Point | ~270.46 °C (estimated) | [9] |
| Synonyms | 4-Isopropylbenzoic Acid Methyl Ester, Methyl Cumate | [7] |
Given its state as a liquid with a defined boiling point, the primary thermal event expected in a TGA analysis under an inert atmosphere will be volatilization (evaporation), rather than decomposition. The analysis will therefore quantify the compound's volatility profile and help identify any non-volatile impurities.
Causality in Experimental Design: TGA of a Volatile Liquid
Analyzing a volatile liquid like Methyl 4-isopropylbenzoate requires specific experimental considerations to ensure the data is accurate and reproducible. The choices made in the methodology are dictated by the nature of the sample.
-
Atmosphere Selection (Inert vs. Oxidative): An inert atmosphere, typically nitrogen, is the primary choice for this analysis. Its purpose is to prevent oxidative decomposition of the ester, which could occur at elevated temperatures in the presence of air.[2] This ensures that the observed mass loss is due solely to volatilization, providing a clear measure of the compound's boiling range and purity. An oxidative run (using air or oxygen) could be performed as a secondary experiment to probe the compound's stability in an oxidative environment.
-
Heating Rate: The rate at which the temperature is increased is a critical kinetic parameter. A heating rate of 10-20 °C/min is standard for such analyses.[11] This rate is a deliberate compromise: it is slow enough to minimize thermal lag between the sample and the furnace, ensuring temperature uniformity within the liquid, but fast enough to conduct the experiment in a practical timeframe. A too-rapid heating rate can cause the measured volatilization to appear at artificially high temperatures.
-
Sample Mass and Pan Type: A small sample mass (typically 5-10 mg) is used to ensure efficient heat transfer and to prevent the saturation of the atmosphere immediately surrounding the sample with vapor, which could inhibit further volatilization.[11][12] An open sample pan, often made of aluminum or platinum, is used to allow for the free escape of vapor from the liquid surface.[12]
Standard Operating Protocol: TGA of Methyl 4-isopropylbenzoate
This protocol is designed to be a self-validating system for determining the thermal profile of Methyl 4-isopropylbenzoate, incorporating principles from the ASTM E1131 standard test method for compositional analysis.[13]
Instrumentation and Calibration
-
Instrument: A calibrated thermogravimetric analyzer capable of a heating rate up to 100°C/min and temperature measurement accuracy of ±1°C.
-
Mass Calibration: Verify the balance calibration using certified reference weights according to the manufacturer's instructions.
-
Temperature Calibration: Calibrate the temperature signal using certified magnetic standards (e.g., Curie point standards) or the melting points of pure metals (e.g., Indium, Tin).
-
Purge Gas: High-purity nitrogen (99.99% or higher).
Experimental Workflow
-
Baseline Subtraction: Perform a preliminary run with an empty, clean sample pan through the entire temperature program. This "blank" curve will be subtracted from the sample run to correct for any instrumental drift or pan reactions.
-
Sample Preparation:
-
Place a clean, empty aluminum sample pan on the TGA's microbalance and tare it.
-
Using a calibrated micropipette, carefully dispense 5-10 mg of Methyl 4-isopropylbenzoate into the center of the pan.
-
Record the exact initial mass.
-
-
Instrument Programming: Set the following thermal program parameters.
| Parameter | Setting | Rationale |
| Initial Temperature | 30 °C | Start near ambient temperature to establish a stable initial mass. |
| Equilibration | Isothermal for 5 min | Allows the sample and purge gas to reach thermal equilibrium before heating. |
| Heating Rate | 10 °C/min | A standard rate to ensure thermal uniformity without unduly prolonging the analysis. |
| Final Temperature | 350 °C | Extends well beyond the estimated boiling point to ensure complete volatilization. |
| Purge Gas | Nitrogen | Prevents oxidative side reactions. |
| Flow Rate | 50 mL/min | A typical flow rate to efficiently remove evolved gases from the furnace.[14] |
-
Execution and Data Collection:
-
Load the sample pan into the TGA furnace.
-
Initiate the thermal program.
-
Continuously record the sample mass, sample temperature, and time throughout the run.
-
Caption: Experimental workflow for the TGA of Methyl 4-isopropylbenzoate.
Data Interpretation and Expected Results
The primary output will be a thermogravimetric curve (TGA curve) and its first derivative (DTG curve).
-
TGA Curve: This plot will show percent mass on the y-axis versus temperature on the x-axis. For a pure, volatile sample like Methyl 4-isopropylbenzoate, the curve is expected to show a stable baseline at 100% mass until the temperature approaches the boiling point. A single, sharp drop in mass to ~0% will then occur.
-
DTG Curve: The derivative thermogravimetric (DTG) curve plots the rate of mass change versus temperature. It is useful for identifying the temperature at which the maximum rate of mass loss occurs, which corresponds to the peak of the DTG curve.
Expected Results for Pure Methyl 4-isopropylbenzoate:
| Parameter | Expected Result | Interpretation |
| Onset Temperature (Tₒ) | ~250 - 270 °C | The temperature at which significant mass loss begins. This is related to the boiling point and volatility of the compound. |
| Peak Temperature (DTG) | ~270 - 280 °C | The temperature of the maximum rate of volatilization. |
| Total Mass Loss | 100% | Indicates that the entire sample is volatile under the test conditions. |
| Final Residue at 350 °C | 0% | Confirms the absence of non-volatile impurities such as salts, polymers, or inorganic materials. |
Interpreting Deviations:
-
Mass loss at low temperatures (<150°C): This would suggest the presence of more volatile impurities, such as residual solvents (e.g., hexane, ethyl acetate) or water.[12][15]
-
Residue above 300°C: A final mass greater than 0% indicates the presence of non-volatile impurities. The percentage of residue directly quantifies the amount of this impurity.
-
Multiple Mass Loss Steps: If the TGA curve shows more than one distinct step, it points to a mixture of components with different volatilities.
While volatilization is the expected event, thermal decomposition of aromatic esters typically occurs at much higher temperatures, often above 350-450°C.[16] Should the analysis be extended to higher temperatures, a second mass loss step could indicate decomposition, the products of which may include carboxylic acids and other small molecules.[17]
Applications in Quality Control and Drug Development
For researchers and drug development professionals, the TGA profile of a substance like Methyl 4-isopropylbenzoate provides critical, actionable data:
-
Purity Assessment: TGA serves as a rapid and quantitative method to determine the purity of a material with respect to non-volatile contaminants. A 100% mass loss is a strong indicator of high purity.
-
Solvent and Moisture Content: The technique can precisely quantify the amount of residual solvents or water, which is critical for meeting regulatory standards (e.g., ICH guidelines) in pharmaceutical development.[2]
-
Thermal Stability Screening: By identifying the onset temperature of volatilization, TGA helps define the upper temperature limit for handling, processing (e.g., drying, milling), and storage of the material to prevent unwanted loss or degradation.[1][2]
-
Formulation Development: When used as an excipient or intermediate, understanding its thermal behavior is crucial for predicting its compatibility and stability within a complex formulation.
Conclusion
Thermogravimetric analysis is a powerful and direct method for characterizing the thermal properties of Methyl 4-isopropylbenzoate. By employing a methodologically sound protocol rooted in established standards, researchers can obtain precise data on its volatility, purity, and thermal stability. The resulting thermogram provides a clear fingerprint that is invaluable for quality control, stability assessment, and formulation development in the scientific and pharmaceutical industries.
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Westmoreland Mechanical Testing. Thermogravimetric Thermal Analysis (TGA). [Link]
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Conti Testing Laboratories. ASTM E1131. [Link]
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Eurolab. ASTM E1131 TGA Mass Loss of Polymers. [Link]
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Infinity LTL. Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. [Link]
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Wikipedia. Thermogravimetric analysis. [Link]
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Infinita Lab. Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. [Link]
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ResolveMass Laboratories Inc. What is TGA Analysis? Principles and Applications. [Link]
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ASTM International. ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]
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Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]
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NEWARE. The Principle and Application of Thermogravimetric (TG) Analysis. [Link]
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OSRAM Automotive. VOC Analysis & Outgassing. [Link]
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California Department of Pesticide Regulation. Current TGA VOC Method. [Link]
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MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]
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Chemistry Stack Exchange. Thermal decomposition of ester. [Link]
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National Center for Biotechnology Information. Methyl 4-propylbenzoate. PubChem Compound Database. [Link]
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Eltra. Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. [Link]
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Thermal Support. High Sensitivity Volatiles Analysis by TGA. [Link]
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Anderson Materials Evaluation, Inc. California VOC Testing of Pesticides by TGA. [Link]
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ResearchGate. Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. [Link]
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National Center for Biotechnology Information. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
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Pharmaffiliates. Methyl 4-isopropylbenzoate. [Link]
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University of Illinois. Thermogravimetric Analysis Module. [Link]
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Methodological & Application
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Determination of Methyl 4-isopropylbenzoate
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Methyl 4-isopropylbenzoate. The developed method is accurate, precise, and specific, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.
Introduction
Methyl 4-isopropylbenzoate is an aromatic ester with applications in various fields, including as a fragrance ingredient and a potential intermediate in the synthesis of pharmaceuticals and other organic compounds. Accurate and reliable quantification of this compound is crucial for ensuring product quality, monitoring reaction kinetics, and performing stability studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity, making it the method of choice for the analysis of such compounds.
This document provides a comprehensive guide to a validated HPLC method for the quantification of Methyl 4-isopropylbenzoate, including detailed protocols for sample preparation, chromatographic conditions, and method validation. The causality behind the selection of each experimental parameter is explained to provide a deeper understanding of the method's development and ensure its successful implementation.
Physicochemical Properties of Methyl 4-isopropylbenzoate
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Chemical Structure | C₁₁H₁₄O₂ | [CymitQuimica] |
| Molecular Weight | 178.23 g/mol | [CymitQuimica, SCBT] |
| Appearance | Colorless to light yellow clear liquid | [CymitQuimica] |
| Synonyms | 4-Isopropylbenzoic Acid Methyl Ester, Methyl Cumate | [CymitQuimica, SCBT] |
Experimental
Materials and Reagents
-
Methyl 4-isopropylbenzoate reference standard (>98.0% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Volumetric flasks and pipettes (Class A)
-
Analytical balance
-
Syringe filters (0.45 µm, PTFE)
Instrumentation
A standard HPLC system equipped with the following components was used:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
-
Chromatography Data System (CDS) for data acquisition and processing
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation and detection of the analyte. A reversed-phase C18 column was chosen due to the non-polar nature of Methyl 4-isopropylbenzoate. A mobile phase consisting of acetonitrile and water provides good separation efficiency for aromatic compounds.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The non-polar C18 stationary phase provides good retention and separation for the non-polar aromatic ester. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | This composition offers a suitable polarity to achieve a reasonable retention time and good peak shape for Methyl 4-isopropylbenzoate. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without generating excessive backpressure. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 238 nm | The aromatic ring of the benzoate ester is expected to have strong UV absorbance in this region. This wavelength is selected to maximize sensitivity while minimizing interference from common solvents. The optimal wavelength should be experimentally confirmed by running a UV scan of the analyte. |
Preparation of Standard and Sample Solutions
3.4.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of Methyl 4-isopropylbenzoate reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. Mix thoroughly.
3.4.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
3.4.3. Sample Preparation
The sample preparation procedure will depend on the matrix. For a simple solution, a direct dilution with the mobile phase to bring the concentration within the calibration range is sufficient.
-
Accurately weigh a portion of the sample expected to contain Methyl 4-isopropylbenzoate.
-
Dissolve the sample in a suitable volume of acetonitrile.
-
Dilute with the mobile phase to a final concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Experimental Workflow
Application Notes and Protocols for the NMR Spectroscopic Analysis of Methyl 4-isopropylbenzoate
Introduction: Unveiling the Molecular Architecture of Methyl 4-isopropylbenzoate through NMR Spectroscopy
Methyl 4-isopropylbenzoate, also known as methyl cumate, is an organic compound with applications in the fragrance and flavor industries, as well as a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1][2] Its molecular structure, comprising a para-substituted benzene ring with a methyl ester and an isopropyl group, presents a distinct set of proton and carbon environments that are readily elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful analytical technique provides unparalleled insight into the molecular framework, confirming structural integrity, assessing purity, and providing a detailed electronic picture of the molecule.
This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the ¹H and ¹³C NMR spectroscopy of Methyl 4-isopropylbenzoate. It offers not only standardized protocols for sample preparation and spectral acquisition but also a thorough interpretation of the resulting spectra, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and signal integration. The causality behind experimental choices is explained to ensure technical accuracy and the generation of high-quality, reproducible data.
I. Foundational Principles of NMR Spectroscopy for the Analysis of Methyl 4-isopropylbenzoate
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin to align with or against an applied magnetic field. The absorption of radiofrequency energy by these nuclei induces transitions between spin states, and the precise frequency at which this occurs is highly sensitive to the local electronic environment of each nucleus. This sensitivity is the foundation of NMR's ability to discriminate between different atoms within a molecule.
For Methyl 4-isopropylbenzoate, we are primarily interested in the NMR active nuclei ¹H (protons) and ¹³C. The resulting NMR spectrum is a plot of signal intensity versus chemical shift (δ), measured in parts per million (ppm). The key parameters extracted from an NMR spectrum are:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups cause upfield shifts.
-
Signal Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal.
-
Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei results in the splitting of NMR signals into multiplets. The magnitude of this splitting, the coupling constant (J), provides information about the number of neighboring nuclei and their geometric relationship.
-
Multiplicity: Describes the splitting pattern of a signal (e.g., singlet, doublet, triplet, etc.) and is governed by the n+1 rule, where 'n' is the number of equivalent neighboring protons.
II. Experimental Protocols: From Sample Preparation to Data Acquisition
The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and the correct setup of the NMR spectrometer.
A. Sample Preparation: The Cornerstone of High-Resolution Spectra
A well-prepared sample is crucial for obtaining sharp, well-resolved NMR spectra. The following protocol is recommended for Methyl 4-isopropylbenzoate:
1. Analyte and Solvent Selection:
-
Analyte Purity: Ensure the Methyl 4-isopropylbenzoate sample is of high purity to avoid interfering signals from impurities.
-
Solvent Choice: The use of deuterated solvents is essential in ¹H NMR to avoid strong solvent signals that would otherwise obscure the analyte's signals. Deuterated chloroform (CDCl₃) is an excellent choice for Methyl 4-isopropylbenzoate due to its good dissolving power for non-polar to moderately polar organic compounds and its relatively simple residual solvent signal.[3]
2. Step-by-Step Sample Preparation Protocol:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of Methyl 4-isopropylbenzoate for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS is chemically inert and its signal is defined as 0.00 ppm.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Solid particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
B. NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a general guideline for acquiring ¹H and ¹³C NMR spectra of Methyl 4-isopropylbenzoate on a standard NMR spectrometer (e.g., 400 MHz).
1. Spectrometer Preparation:
-
Insert the sample into the spinner turbine and clean the outside of the NMR tube.
-
Place the sample in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp spectral lines.
2. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.
3. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each carbon environment.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A 2-second relaxation delay is a good starting point.
III. Data Processing and Spectral Interpretation
Once the Free Induction Decay (FID) is acquired, it must be processed to generate the final NMR spectrum.
A. Data Processing Workflow
The following steps are typically performed using the spectrometer's software:
-
Fourier Transformation (FT): The time-domain signal (FID) is converted into a frequency-domain spectrum.
-
Phase Correction: The transformed spectrum is phased to ensure that all peaks have the correct absorptive lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).
-
Integration: The area under each signal in the ¹H NMR spectrum is integrated to determine the relative number of protons.
B. Analysis of the Methyl 4-isopropylbenzoate Spectrum
The structure of Methyl 4-isopropylbenzoate with the standard numbering convention is shown below:
Figure 1: Structure of Methyl 4-isopropylbenzoate with Atom Numbering.
¹H NMR Spectral Data and Assignments
Based on the analysis of structurally similar compounds and general principles of NMR, the expected ¹H NMR spectrum of Methyl 4-isopropylbenzoate in CDCl₃ is as follows:[3][5]
| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |
| H-2, H-6 (Aromatic) | ~7.94 | Doublet (d) | ~8.2 | 2H |
| H-3, H-5 (Aromatic) | ~7.24 | Doublet (d) | ~8.0 | 2H |
| H-8 (Isopropyl CH) | ~3.00 | Heptet | ~6.9 | 1H |
| H-9 (Isopropyl CH₃) | ~1.25 | Doublet (d) | ~6.9 | 6H |
| H-7 (Methyl Ester) | ~3.88 | Singlet (s) | N/A | 3H |
Interpretation of the ¹H NMR Spectrum:
-
The two doublets in the aromatic region (~7.94 and ~7.24 ppm) are characteristic of a 1,4-disubstituted benzene ring. The protons H-2 and H-6, being ortho to the electron-withdrawing ester group, are deshielded and appear further downfield.
-
The heptet at approximately 3.00 ppm is indicative of the methine proton (H-8) of the isopropyl group, which is split by the six equivalent protons of the two methyl groups (n+1 = 6+1 = 7).
-
The doublet at around 1.25 ppm, with a large integration value corresponding to six protons, is characteristic of the two equivalent methyl groups (H-9) of the isopropyl substituent. This signal is split by the single methine proton (n+1 = 1+1 = 2).
-
The singlet at approximately 3.88 ppm, integrating to three protons, is assigned to the methyl ester protons (H-7), which have no neighboring protons to couple with.
¹³C NMR Spectral Data and Assignments
The proton-decoupled ¹³C NMR spectrum of Methyl 4-isopropylbenzoate is expected to show the following signals:[3][5]
| Signal Assignment | Chemical Shift (δ) (ppm) |
| C=O (Ester Carbonyl) | ~167.1 |
| C-4 (Aromatic) | ~143.4 |
| C-2, C-6 (Aromatic) | ~129.5 |
| C-1 (Aromatic) | ~127.3 |
| C-3, C-5 (Aromatic) | ~129.0 |
| O-CH₃ (Methyl Ester) | ~51.8 |
| CH (Isopropyl) | ~34.2 |
| CH₃ (Isopropyl) | ~23.8 |
Interpretation of the ¹³C NMR Spectrum:
-
The signal furthest downfield (~167.1 ppm) is characteristic of the ester carbonyl carbon.
-
The aromatic carbons appear in the range of ~127-144 ppm. The quaternary carbon C-4, attached to the isopropyl group, is expected to be significantly deshielded.
-
The methyl ester carbon (O-CH₃) resonates at a typical value of around 51.8 ppm.
-
The aliphatic carbons of the isopropyl group appear at the most upfield positions, with the methine carbon (~34.2 ppm) being more deshielded than the methyl carbons (~23.8 ppm).
IV. Visualizing the NMR Workflow and Molecular Connectivity
The following diagrams illustrate the overall experimental workflow and the structural relationships within the Methyl 4-isopropylbenzoate molecule.
Figure 2: Experimental Workflow for NMR Analysis.
Figure 3: ¹H NMR Connectivity in Methyl 4-isopropylbenzoate.
V. Conclusion: A Robust Tool for Structural Verification
NMR spectroscopy provides an unambiguous and detailed characterization of Methyl 4-isopropylbenzoate. The distinct chemical shifts, multiplicities, and integration values observed in the ¹H and ¹³C NMR spectra are fully consistent with the proposed molecular structure. This guide has provided a comprehensive protocol, from sample preparation to data interpretation, that enables researchers and scientists to confidently verify the identity and purity of this important chemical compound. The application of these methodologies is fundamental to quality control in both academic research and industrial drug development, ensuring the integrity of starting materials and the successful synthesis of target molecules.
References
-
The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
-
PubChem. Methyl 4-propylbenzoate. National Institutes of Health. Retrieved from [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
-
PubChem. Methyl 4-methylbenzoate. National Institutes of Health. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Methyl 4-vinylbenzoate. Retrieved from [Link]
-
ResearchGate. ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl.... Retrieved from [Link]
-
NIST. Benzoic acid, 4-(1-methylethyl)-, methyl ester. Retrieved from [Link]
-
ResearchGate. (A) ¹H NMR, (B) ¹³C NMR, (C) FTIR spectra, and (D) HPLC (peak A: methyl shikimate, peak B.... Retrieved from [Link]
-
Camsi-X. Methyl Cumate. Retrieved from [Link]
Sources
Application Notes and Protocols for the Use of Methyl 4-isopropylbenzoate as a Fragrance Ingredient in Cosmetics
Introduction
Methyl 4-isopropylbenzoate (CAS No. 20185-55-1) is an aromatic ester that is gaining interest within the cosmetics industry as a fragrance ingredient.[1] Its characteristic scent profile, which can be described as sweet and floral with fruity undertones, makes it a versatile component in the creation of complex and appealing fragrances for a wide range of personal care products. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective and safe use of Methyl 4-isopropylbenzoate in cosmetic formulations. This document outlines its physicochemical properties, analytical methods for its quantification, protocols for stability testing, and in vitro safety assessments, all grounded in established scientific principles and regulatory considerations.
Physicochemical Properties of Methyl 4-isopropylbenzoate
A thorough understanding of the physicochemical properties of a fragrance ingredient is fundamental to formulation development, ensuring product stability and performance. Methyl 4-isopropylbenzoate is a colorless to light yellow clear liquid with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[2][3] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 20185-55-1 | [1] |
| Synonyms | 4-Isopropylbenzoic Acid Methyl Ester; Methyl Cumate | [2][4] |
| Molecular Formula | C₁₁H₁₄O₂ | [2][3] |
| Molecular Weight | 178.23 g/mol | [2][3] |
| Appearance | Colorless to Light yellow clear liquid | [2] |
| Purity | >98.0% (GC) | [2] |
| Boiling Point | ~270.46°C (estimate) | [5] |
| Density | ~1.018 g/cm³ | [5] |
| Refractive Index | ~1.515 | [5] |
Analytical Protocols for Quality Control
To ensure the consistency and quality of cosmetic products, it is imperative to have robust analytical methods for the identification and quantification of fragrance ingredients like Methyl 4-isopropylbenzoate. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose due to its high sensitivity and specificity.[6][7][8]
Protocol for Quantification of Methyl 4-isopropylbenzoate in a Cosmetic Matrix by GC-MS
This protocol provides a general framework for the quantitative analysis of Methyl 4-isopropylbenzoate in a cosmetic emulsion (e.g., lotion or cream).
Objective: To determine the concentration of Methyl 4-isopropylbenzoate in a finished cosmetic product.
Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
DB-5 MS capillary column (or equivalent)
-
Helium (carrier gas)
-
Methanol (analytical grade)
-
Methyl 4-isopropylbenzoate reference standard
-
Internal standard (e.g., Bromobenzene)
-
Ultrasonic bath
-
Centrifuge
-
Autosampler vials
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of Methyl 4-isopropylbenzoate reference standard in methanol (e.g., 1000 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with methanol to cover the expected concentration range in the cosmetic product (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Add a fixed concentration of the internal standard to each calibration standard.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the cosmetic product into a centrifuge tube.
-
Add a known volume of methanol (e.g., 10 mL) and the internal standard.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Extract the fragrance ingredient using an ultrasonic bath for 15-20 minutes.
-
Centrifuge the sample to separate the solid matrix from the solvent.
-
Transfer the supernatant to an autosampler vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp at 10°C/min to 250°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for Methyl 4-isopropylbenzoate and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Methyl 4-isopropylbenzoate to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Methyl 4-isopropylbenzoate in the sample by comparing its peak area ratio to the calibration curve.
-
Stability Testing Protocols
The stability of a fragrance ingredient within a cosmetic formulation is crucial for maintaining the product's intended scent profile and overall quality throughout its shelf life.[5][9][10][11][12]
Protocol for Accelerated Stability Testing of a Fragranced Cosmetic Product
This protocol outlines an accelerated stability study to predict the long-term stability of a cosmetic product containing Methyl 4-isopropylbenzoate.
Objective: To evaluate the physical and chemical stability of a cosmetic formulation containing Methyl 4-isopropylbenzoate under accelerated conditions.
Materials:
-
Finished cosmetic product containing Methyl 4-isopropylbenzoate.
-
Control (unfragranced) cosmetic product.
-
Stability chambers with controlled temperature and humidity.
-
Light exposure chamber with UV-A and UV-B lamps.
-
Packaging identical to the final product.
Procedure:
-
Sample Storage:
-
Store samples of the fragranced and unfragranced product in the final packaging under the following conditions for a period of 3 months:
-
Elevated Temperature: 40°C ± 2°C / 75% RH ± 5% RH
-
Room Temperature (Control): 25°C ± 2°C / 60% RH ± 5% RH
-
Refrigerated: 4°C ± 2°C
-
Freeze-Thaw Cycling: 3 cycles of 24 hours at -10°C followed by 24 hours at 25°C.[12]
-
Light Exposure: Continuous exposure to UV light at a controlled temperature.
-
-
-
Evaluation Intervals:
-
Evaluate the samples at initial (time zero), 1, 2, and 3-month time points.
-
-
Parameters to Evaluate:
-
Organoleptic Properties: Appearance, color, and odor.
-
Physicochemical Properties: pH, viscosity, and phase separation.
-
Fragrance Integrity: Quantification of Methyl 4-isopropylbenzoate using the GC-MS protocol described in Section 2.1.
-
-
Data Analysis:
-
Compare the results of the samples stored under accelerated conditions to the control samples stored at room temperature.
-
Any significant changes in the evaluated parameters may indicate potential stability issues.
-
In Vitro Safety Assessment: Skin Sensitization
Ensuring the safety of cosmetic ingredients is of paramount importance. Skin sensitization is a key toxicological endpoint to be evaluated for any new fragrance ingredient. Modern approaches prioritize non-animal testing methods. The Adverse Outcome Pathway (AOP) for skin sensitization provides a framework for using in vitro methods to assess key biological events.[2][4]
Protocol for In Vitro Skin Sensitization Assessment using the KeratinoSens™ Assay (OECD TG 442D)
The KeratinoSens™ assay is an in vitro method that assesses the second key event in the skin sensitization AOP: keratinocyte activation.[2] It measures the induction of a luciferase gene under the control of the antioxidant response element (ARE), which is a pathway that is activated by skin sensitizers.
Objective: To assess the skin sensitization potential of Methyl 4-isopropylbenzoate using the KeratinoSens™ assay.
Materials:
-
KeratinoSens™ cell line (immortalized human keratinocytes)
-
Cell culture medium and supplements
-
Methyl 4-isopropylbenzoate
-
Positive control (e.g., cinnamaldehyde)
-
Negative control (e.g., lactic acid)
-
Luciferase substrate
-
Luminometer
Procedure:
-
Cell Culture:
-
Culture the KeratinoSens™ cells according to the supplier's instructions.
-
-
Exposure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Expose the cells to a range of concentrations of Methyl 4-isopropylbenzoate, the positive control, and the negative control for 48 hours.
-
-
Luciferase Assay:
-
After the exposure period, lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity for each concentration compared to the vehicle control.
-
A substance is considered a sensitizer if it induces a statistically significant increase in luciferase activity above a certain threshold (typically 1.5-fold) at a concentration that does not cause significant cytotoxicity.
-
Regulatory Considerations
The use of fragrance ingredients in cosmetics is subject to regulations that vary by region.
-
European Union: In the EU, benzoic acid and its salts and esters, including some benzoates, are listed in Annex V of the Cosmetics Regulation (EC) No 1223/2009 as preservatives permitted at a maximum concentration of 0.5% (as acid).[13] While Methyl 4-isopropylbenzoate is not explicitly listed as a fragrance allergen requiring labeling, its use as a fragrance ingredient must still be safe and supported by a comprehensive safety assessment in the Product Information File (PIF).
-
United States: In the U.S., cosmetic products and ingredients (with the exception of color additives) do not require FDA premarket approval.[14] However, manufacturers are responsible for ensuring the safety of their products.[15][16] The Modernization of Cosmetics Regulation Act of 2022 (MoCRA) has introduced new requirements for facility registration, product listing, and safety substantiation.[17]
Diagrams
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of Methyl 4-isopropylbenzoate in cosmetics by GC-MS.
Adverse Outcome Pathway (AOP) for Skin Sensitization
Caption: Simplified Adverse Outcome Pathway for skin sensitization.
References
- 1. Methyl 4-Isopropylbenzoate | CymitQuimica [cymitquimica.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. criver.com [criver.com]
- 5. ttslaboratuvar.com [ttslaboratuvar.com]
- 6. scribd.com [scribd.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. testinglab.com [testinglab.com]
- 10. iltusa.com [iltusa.com]
- 11. orchadia.org [orchadia.org]
- 12. makingcosmetics.com [makingcosmetics.com]
- 13. cosmeticsinfo.org [cosmeticsinfo.org]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
Application of Methyl 4-isopropylbenzoate as a Flavoring Agent in Food: A Technical Guide for Researchers and Product Developers
Introduction
Methyl 4-isopropylbenzoate, a methyl ester of 4-isopropylbenzoic acid, is an aromatic compound with potential applications as a flavoring agent in the food industry. Characterized by a colorless to light yellow appearance and a liquid physical state, this molecule, with the chemical formula C₁₁H₁₄O₂, possesses a molecular weight of 178.23 g/mol .[1][2] Its aromatic profile, generally described as fruity, positions it as a candidate for enhancing the sensory experience of various food and beverage products.[3] This guide provides a comprehensive overview of the chemical properties, regulatory status, sensory characteristics, and practical application protocols for methyl 4-isopropylbenzoate, designed for researchers, scientists, and professionals in the field of food and drug development.
Chemical Profile and Physical Properties
A thorough understanding of the chemical and physical properties of a flavoring agent is paramount for its effective and safe application in food systems. Methyl 4-isopropylbenzoate, also known by synonyms such as methyl cumate and 4-isopropylbenzoic acid methyl ester, is a well-characterized compound.[2]
Table 1: Physicochemical Properties of Methyl 4-isopropylbenzoate
| Property | Value | Source |
| CAS Number | 20185-55-1 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Purity (typical) | >98.0% (GC) | [2] |
Regulatory Landscape and Safety Considerations
The regulatory status of any food ingredient is a critical determinant of its viability for commercial use. While direct regulatory approval for methyl 4-isopropylbenzoate as a flavoring agent by major international bodies such as the U.S. Food and Drug Administration (FDA) or the European Food Safety Authority (EFSA) is not explicitly documented in readily available public records, the safety of structurally related compounds provides valuable context.
Isopropyl benzoate, a closely related substance, is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and has been assigned FEMA number 2932.[3][4][5][6] Furthermore, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated isopropyl benzoate (JECFA number 855) and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent."[4][7] The FDA also permits the use of isopropyl benzoate as a synthetic flavoring substance in food (21 CFR 172.515).[3][6]
Given the structural similarity and the established safety profile of related benzoate esters, a strong argument can be made for the safety of methyl 4-isopropylbenzoate when used in accordance with Good Manufacturing Practices (GMP). However, it is imperative for any organization intending to use this compound in a food product to conduct a thorough safety assessment and ensure compliance with all local and international regulations.
Sensory Profile and Flavor Characteristics
The sensory profile of a flavoring agent dictates its application potential. While broadly categorized as "fruity," a more nuanced understanding of the aroma and flavor of methyl 4-isopropylbenzoate is essential for targeted product development. Based on the profiles of related benzoate esters, the following descriptors can be anticipated:
-
Primary Notes: Sweet, fruity, and floral.
-
Subtle Nuances: Balsamic and potentially nutty undertones.
The isopropyl group likely contributes a slightly different character compared to simpler methyl or ethyl benzoates, potentially adding a unique dimension to the overall flavor profile. Sensory evaluation by trained panelists is crucial to fully characterize its aroma and taste in various food matrices and at different concentrations.
Application in Food and Beverage Systems: A Strategic Approach
The successful incorporation of a flavoring agent into a food or beverage product requires a systematic approach, considering the food matrix, processing conditions, and desired sensory outcome.
Workflow for Flavor Application Development
Caption: A generalized workflow for the application of a new flavoring agent in food product development.
Potential Food and Beverage Applications
Based on its sensory profile, methyl 4-isopropylbenzoate could be a valuable addition to a variety of food and beverage categories:
-
Beverages: Carbonated soft drinks, fruit juices, and flavored waters could benefit from its fruity and floral notes.
-
Bakery: The addition of this flavoring agent to cakes, cookies, and pastries may enhance existing fruit flavors or introduce novel aromatic dimensions.[8]
-
Confectionery: Hard candies, gummies, and chewing gum are suitable carriers for this type of flavor.
-
Dairy Products: Flavored yogurts, ice creams, and milk-based beverages could be enhanced with the addition of methyl 4-isopropylbenzoate.
Protocol for Preliminary Application Trials in a Beverage Matrix
This protocol outlines a general procedure for conducting initial dosage and sensory evaluations of methyl 4-isopropylbenzoate in a simple beverage system.
Objective: To determine the approximate flavor threshold and optimal dosage range of methyl 4-isopropylbenzoate in a model beverage.
Materials:
-
Methyl 4-isopropylbenzoate (food grade)
-
Ethanol or Propylene Glycol (food grade solvent)
-
Sugar solution (10% sucrose in water) or a simple beverage base
-
Glass vials or beakers
-
Pipettes
-
Trained sensory panel
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh 1.0 g of methyl 4-isopropylbenzoate.
-
Dissolve in 99.0 g of food-grade ethanol or propylene glycol to create a 1% (w/w) stock solution.
-
Store in a tightly sealed, labeled glass container in a cool, dark place.
-
-
Preparation of Test Samples:
-
Prepare a series of dilutions from the stock solution to achieve a range of concentrations in the beverage base. A suggested starting range, based on related compounds, would be from 0.1 ppm to 10 ppm.
-
For example, to prepare a 1 ppm sample in 100 g of beverage base, add 0.01 g of the 1% stock solution.
-
Prepare a control sample with no added flavoring.
-
-
Sensory Evaluation:
-
Present the coded samples (including the control) to a trained sensory panel.
-
Ask panelists to describe the aroma and flavor characteristics of each sample and to rate the intensity of the flavor.
-
Record all sensory data for analysis.
-
-
Data Analysis and Dosage Optimization:
-
Analyze the sensory data to determine the flavor detection threshold and the preferred concentration range.
-
Based on the feedback, further trials with a narrower concentration range can be conducted to pinpoint the optimal dosage for the desired flavor impact.
-
Analytical Methodologies for Quality Control
The accurate quantification of flavoring agents in food products is essential for quality assurance and regulatory compliance. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable techniques for the analysis of methyl 4-isopropylbenzoate in various food matrices.
Protocol: Quantification of Methyl 4-isopropylbenzoate in a Beverage using GC-MS
This protocol provides a general framework for the analysis of methyl 4-isopropylbenzoate in a liquid matrix. Method validation, including determination of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, is a critical step before routine use.
Objective: To quantify the concentration of methyl 4-isopropylbenzoate in a beverage sample.
Instrumentation and Materials:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
SPME (Solid Phase Microextraction) autosampler and fibers (e.g., PDMS/DVB)
-
GC column (e.g., DB-5ms or equivalent)
-
Helium (carrier gas)
-
Methyl 4-isopropylbenzoate standard
-
Internal standard (e.g., a structurally similar ester not present in the sample)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of methyl 4-isopropylbenzoate in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.
-
Add a constant concentration of the internal standard to each calibration standard and sample.
-
-
Sample Preparation:
-
For clear beverages, a simple dilution may be sufficient.
-
For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering compounds.
-
Transfer a known volume of the prepared sample into a headspace vial for SPME analysis.
-
-
GC-MS Analysis:
-
SPME: Expose the SPME fiber to the headspace of the heated sample vial for a defined period to allow for the adsorption of volatile compounds.
-
Injection: Desorb the analytes from the SPME fiber in the heated GC inlet.
-
GC Separation: Use a suitable temperature program to separate the analytes on the GC column.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for methyl 4-isopropylbenzoate and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of methyl 4-isopropylbenzoate to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of methyl 4-isopropylbenzoate in the samples by interpolating their peak area ratios on the calibration curve.
-
Diagram of GC-MS Analytical Workflow
Caption: A schematic representation of the GC-MS analytical workflow for the quantification of methyl 4-isopropylbenzoate.
Conclusion
Methyl 4-isopropylbenzoate presents a promising option for flavor innovation in the food and beverage industry. Its characteristic fruity and floral notes can be leveraged to create unique and appealing sensory experiences for consumers. While its regulatory status requires careful consideration and verification, the established safety of structurally similar compounds provides a positive outlook. The application protocols and analytical methodologies outlined in this guide offer a solid foundation for researchers and product developers to explore the potential of this versatile flavoring agent. As with any ingredient, thorough sensory evaluation, stability testing, and adherence to regulatory guidelines are paramount for successful and safe implementation.
References
- 1. scbt.com [scbt.com]
- 2. Methyl 4-Isopropylbenzoate | CymitQuimica [cymitquimica.com]
- 3. isopropyl benzoate, 939-48-0 [perflavory.com]
- 4. Isopropyl Benzoate | C10H12O2 | CID 13654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. femaflavor.org [femaflavor.org]
- 6. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 7. Food safety and quality: details [fao.org]
- 8. fsis.usda.gov [fsis.usda.gov]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from Methyl 4-isopropylbenzoate
Abstract: Methyl 4-isopropylbenzoate is a readily available and economically viable starting material that serves as a versatile scaffold in the synthesis of a wide array of pharmaceutical intermediates. Its chemical architecture, featuring a modifiable ester group, a stable isopropyl moiety that can influence lipophilicity and metabolic stability, and an aromatic ring amenable to substitution, makes it a strategic building block in drug discovery and development. This guide provides an in-depth exploration of key synthetic transformations of Methyl 4-isopropylbenzoate, offering detailed, field-proven protocols for the preparation of high-value intermediates. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Methyl 4-isopropylbenzoate
In medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, cost, and novelty of a synthetic route. Methyl 4-isopropylbenzoate (also known as Methyl cumate) has emerged as a valuable building block due to the strategic placement of its functional groups.[1][2] The methyl ester provides a convenient handle for hydrolysis to a carboxylic acid or reduction to a primary alcohol. The para-substituted isopropyl group offers a balance of lipophilicity which can be crucial for modulating the pharmacokinetic profile of a drug candidate, influencing properties like cell permeability and target engagement.[1]
This document outlines three fundamental and high-utility transformations of Methyl 4-isopropylbenzoate into key pharmaceutical intermediates:
-
4-Isopropylbenzoic acid: A critical precursor for amide-based drugs and other acyl derivatives.
-
(4-Isopropylphenyl)methanol: An intermediate for ether synthesis, oxidation to the corresponding aldehyde, or conversion to a benzylic halide.
-
4-Isopropylbenzaldehyde: A cornerstone for building molecular complexity via reactions such as reductive amination, Wittig olefination, and aldol condensations.
The following sections provide detailed protocols, mechanistic insights, and data to guide the synthesis of these valuable compounds.
Caption: Key synthetic pathways from Methyl 4-isopropylbenzoate.
Core Synthetic Protocols
Protocol 1: Hydrolysis to 4-Isopropylbenzoic Acid
Rationale and Mechanistic Insight: The conversion of the methyl ester to a carboxylic acid is a fundamental step, "unmasking" a highly versatile functional group. Basic hydrolysis (saponification) is the preferred industrial method due to its high efficiency and the use of inexpensive reagents. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion. A final, rapid acid-base reaction between the newly formed carboxylic acid and the methoxide base drives the reaction to completion, forming the carboxylate salt.[3] Acidification in a separate workup step is required to yield the neutral carboxylic acid.
Experimental Protocol:
Step 1: Saponification
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4-isopropylbenzoate (17.8 g, 0.1 mol).
-
Add methanol (100 mL) and a solution of sodium hydroxide (6.0 g, 0.15 mol) in 25 mL of water. The methanol acts as a co-solvent to ensure miscibility of the ester in the aqueous base.
-
Heat the mixture to reflux and maintain for 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 2: Workup and Isolation
-
After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with 100 mL of water.
-
Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and slowly acidify to a pH of ~2 by adding concentrated hydrochloric acid (~15 mL) dropwise with vigorous stirring. 4-Isopropylbenzoic acid will precipitate as a white solid.[4]
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
| Parameter | Expected Value | Source |
| Typical Yield | 90-97% | [5] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 117-120 °C | [4] |
| Purity (by HPLC) | >99% | N/A |
Protocol 2: Reduction to (4-Isopropylphenyl)methanol
Rationale and Mechanistic Insight: The reduction of the ester to a primary alcohol provides a different, yet equally valuable, synthetic handle. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. The mechanism involves the delivery of two hydride ions. The first attacks the carbonyl carbon, displacing the methoxide group to transiently form 4-isopropylbenzaldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride equivalent to form an alkoxy-aluminate intermediate, which upon acidic or aqueous workup, yields the final primary alcohol.[6][7]
Experimental Protocol:
Step 1: Reduction
-
Set up a 500 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, under an inert nitrogen atmosphere.
-
Carefully add lithium aluminum hydride (LiAlH₄) (2.8 g, 0.075 mol) to 100 mL of anhydrous tetrahydrofuran (THF). Caution: LiAlH₄ reacts violently with water. Ensure all glassware is thoroughly dried.
-
Cool the LiAlH₄ suspension to 0 °C in an ice bath.
-
Dissolve Methyl 4-isopropylbenzoate (17.8 g, 0.1 mol) in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension over 45-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
Step 2: Workup and Isolation
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by the slow, sequential dropwise addition of:
-
2.8 mL of water
-
2.8 mL of 15% aqueous sodium hydroxide
-
8.4 mL of water This "Fieser workup" method is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with additional THF (2 x 30 mL).
-
Combine the filtrate and washes and concentrate under reduced pressure to yield the crude product as an oil.
-
Purify the oil by vacuum distillation or flash chromatography to obtain pure (4-isopropylphenyl)methanol.[8]
| Parameter | Expected Value | Source |
| Typical Yield | 85-95% | [6][7] |
| Appearance | Colorless to slightly yellow liquid | [9] |
| Boiling Point | 135-136 °C at 26 mmHg | [8] |
| Purity (by GC) | >98% | N/A |
Protocol 3: Oxidation to 4-Isopropylbenzaldehyde
Rationale and Mechanistic Insight: The aldehyde functional group is a cornerstone of C-C and C-N bond formation in pharmaceutical synthesis. While direct reduction of the ester to the aldehyde is possible with specialized reagents (e.g., DIBAL-H at low temperature), a more robust and scalable two-step approach involves the oxidation of the intermediate (4-isopropylphenyl)methanol. Mild oxidizing agents like Pyridinium chlorochromate (PCC) or conditions for a Swern oxidation are ideal to prevent over-oxidation to the carboxylic acid. PCC is an efficient reagent that converts primary alcohols to aldehydes in a non-aqueous solvent like dichloromethane (DCM).
Experimental Protocol:
Step 1: Oxidation
-
To a 500 mL round-bottom flask, add Pyridinium chlorochromate (PCC) (24.8 g, 0.115 mol) and 25 g of silica gel to 200 mL of anhydrous dichloromethane (DCM). The silica gel simplifies the workup by adsorbing the chromium byproducts.
-
Stir the resulting suspension for 15 minutes at room temperature.
-
Dissolve (4-Isopropylphenyl)methanol (15.0 g, 0.1 mol), obtained from Protocol 2, in 50 mL of anhydrous DCM.
-
Add the alcohol solution to the PCC suspension in one portion.
-
Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
Step 2: Workup and Isolation
-
Once the starting alcohol is consumed, dilute the reaction mixture with 200 mL of diethyl ether to precipitate the chromium salts.
-
Pass the entire mixture through a short plug of silica gel or Florisil®, eluting with additional diethyl ether (300-400 mL) until all the product has been washed through.
-
Collect the filtrate and concentrate it under reduced pressure.
-
The resulting crude oil can be purified by vacuum distillation to yield pure 4-isopropylbenzaldehyde.[10]
| Parameter | Expected Value | Source |
| Typical Yield | 80-90% | [10] |
| Appearance | Colorless oil | [10] |
| Boiling Point | 235-236 °C (at atmospheric pressure) | [10] |
| Purity (by GC) | >97% | N/A |
Application Example: Synthesis of an N-Aryl Amide Scaffold
To demonstrate the utility of these intermediates, this section outlines the synthesis of a model pharmaceutical scaffold, N-(4-chlorophenyl)-4-isopropylbenzamide, using the 4-isopropylbenzoic acid generated in Protocol 1. This amide linkage is ubiquitous in drug molecules.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Buy Methyl 4-isopropylbenzoate (EVT-520791) | 20185-55-1 [evitachem.com]
- 4. 4-Isopropylbenzoic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 4-Isopropylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 4-ISOPROPYLBENZYL ALCOHOL CAS#: 536-60-7 [amp.chemicalbook.com]
- 7. 4-ISOPROPYLBENZYL ALCOHOL Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 4-异丙基苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-ISOPROPYLBENZYL ALCOHOL | 536-60-7 [chemicalbook.com]
- 10. Cuminaldehyde - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Esterification of 4-Isopropylbenzoic Acid to Methyl 4-Isopropylbenzoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Esterification and Methyl 4-isopropylbenzoate
Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a cornerstone of organic synthesis. This reaction is fundamental in the pharmaceutical industry for modifying the properties of drug molecules, such as solubility, stability, and bioavailability. Methyl 4-isopropylbenzoate, the target molecule of this protocol, serves as a valuable building block in the synthesis of various organic compounds and active pharmaceutical ingredients (APIs). Its synthesis via the esterification of 4-isopropylbenzoic acid is a classic example of the widely utilized Fischer-Speier esterification.[1]
This document provides a comprehensive guide to the synthesis of Methyl 4-isopropylbenzoate, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for product characterization. The information presented herein is designed to be a practical resource for researchers in both academic and industrial settings.
Reaction Mechanism: A Closer Look at Fischer-Speier Esterification
The esterification of 4-isopropylbenzoic acid with methanol is typically carried out under acidic conditions, following the Fischer-Speier esterification mechanism. This reversible reaction is catalyzed by a strong acid, most commonly sulfuric acid (H₂SO₄).[2] The mechanism can be understood through the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step is crucial as it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (the former methanol molecule) to one of the hydroxyl groups of the tetrahedral intermediate. This proton transfer is a rapid and reversible process.
-
Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: In the final step, a base (such as water or another molecule of methanol) deprotonates the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final ester product, Methyl 4-isopropylbenzoate.
To drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol) is typically used.[3]
Experimental Protocol: Synthesis of Methyl 4-isopropylbenzoate
This protocol details the laboratory-scale synthesis of Methyl 4-isopropylbenzoate via Fischer esterification.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier/Grade |
| 4-Isopropylbenzoic acid | C₁₀H₁₂O₂ | 164.20 | 10.0 g | Sigma-Aldrich, ≥98% |
| Methanol | CH₃OH | 32.04 | 100 mL | Fisher Scientific, ACS Grade |
| Sulfuric acid, concentrated | H₂SO₄ | 98.08 | 3.0 mL | Fisher Scientific, ACS Grade |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 150 mL | VWR, ACS Grade |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 100 mL | Laboratory prepared |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | 50 mL | Laboratory prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | Acros Organics |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper
Safety Precautions
-
4-Isopropylbenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[4]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve, central nervous system).[5][6][7][8]
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[9][10][11][12][13]
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed or inhaled.
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 4-isopropylbenzoic acid.
-
Add 100 mL of methanol to the flask. Swirl the flask to dissolve the solid.
-
Carefully and slowly add 3.0 mL of concentrated sulfuric acid to the mixture while stirring. Caution: The addition of sulfuric acid to methanol is exothermic.
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the mixture to a gentle reflux using a heating mantle.
-
Continue to reflux the reaction mixture for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a 250 mL separatory funnel containing 100 mL of cold water.
-
Add 50 mL of diethyl ether to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The top layer is the organic (ether) layer containing the product, and the bottom layer is the aqueous layer.
-
Drain the lower aqueous layer and discard it.
-
Wash the organic layer sequentially with:
-
50 mL of water
-
2 x 50 mL of saturated sodium bicarbonate solution (to neutralize any unreacted acid and the sulfuric acid catalyst). Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently. Check the pH of the aqueous layer after the second wash to ensure it is neutral or slightly basic.
-
50 mL of saturated sodium chloride solution (brine) to remove any residual water.
-
-
After each wash, allow the layers to separate and drain the lower aqueous layer.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add approximately 10 g of anhydrous magnesium sulfate to the organic layer to remove any remaining traces of water. Swirl the flask for a few minutes.
-
Filter the solution by gravity filtration into a pre-weighed round-bottom flask to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator.
-
-
Purification (Optional):
-
The resulting crude product, Methyl 4-isopropylbenzoate, is a colorless to pale yellow liquid.[14]
-
For higher purity, the product can be purified by vacuum distillation.
-
Expected Yield
The expected yield of Methyl 4-isopropylbenzoate is typically in the range of 80-90%.
Product Characterization
The identity and purity of the synthesized Methyl 4-isopropylbenzoate can be confirmed by various spectroscopic techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol [14] |
| Appearance | Colorless to light yellow liquid[14] |
| Boiling Point | 238-239 °C (at atmospheric pressure) |
| Density | 1.01 g/cm³ |
Spectroscopic Data
The following table provides the expected spectral data for Methyl 4-isopropylbenzoate, based on data for structurally similar compounds.[15][16][17][18][19]
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.9 (d, 2H), 7.2 (d, 2H), 3.9 (s, 3H), 3.0 (sept, 1H), 1.2 (d, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 167, 153, 129, 128, 126, 52, 34, 24 |
| IR (neat, cm⁻¹) | ~3000 (C-H, aromatic and aliphatic), ~1720 (C=O, ester), ~1610, 1510 (C=C, aromatic), ~1280, 1110 (C-O, ester) |
Diagrams
Reaction Mechanism
Caption: Fischer-Speier Esterification Mechanism.
Experimental Workflow
Caption: Experimental Workflow for Synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. sds.chemtel.net [sds.chemtel.net]
- 8. mgc-a.com [mgc-a.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Sulfuric Acid 6 M - 18 M (Concentrated) SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 12. nexchem.co.uk [nexchem.co.uk]
- 13. s3-ap-south-1.amazonaws.com [s3-ap-south-1.amazonaws.com]
- 14. Methyl 4-Isopropylbenzoate | CymitQuimica [cymitquimica.com]
- 15. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Methyl 4-propylbenzoate | C11H14O2 | CID 12861010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Isopropyl Benzoate(939-48-0) 13C NMR [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]
The Strategic Use of Methyl 4-isopropylbenzoate as an Internal Standard in Chromatographic Analysis
Introduction: The Imperative for Precision in Quantitative Analysis
In the landscape of chemical analysis, particularly within pharmaceutical development and quality control, the pursuit of accuracy and precision is paramount. Quantitative chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are foundational to these endeavors. However, the analytical process is susceptible to variations that can compromise the integrity of the results. These variations can arise from multiple sources, including sample preparation, injection volume inconsistencies, and instrument drift.[1] To mitigate these variables, the internal standard (IS) method is a widely adopted and robust strategy.[2][3] This application note provides a detailed guide on the selection and use of Methyl 4-isopropylbenzoate as an internal standard, offering a comprehensive protocol for its application in a chromatographic workflow and aligning with the rigorous standards of analytical method validation.
The internal standard method involves the addition of a known and constant amount of a non-native compound to all samples, calibration standards, and quality control samples.[1] The quantification of the analyte is then based on the ratio of the analyte's response to the internal standard's response.[4] This ratiometric approach effectively normalizes variations, as both the analyte and the internal standard are subjected to the same experimental conditions.[3] An ideal internal standard is a compound that is chemically similar to the analyte but is chromatographically resolved from it and other matrix components.[1][5]
Methyl 4-isopropylbenzoate: A Profile of an Effective Internal Standard
Methyl 4-isopropylbenzoate, also known as methyl cumate, is an ester of 4-isopropylbenzoic acid and methanol. Its chemical and physical properties make it an excellent candidate for an internal standard in the analysis of a range of aromatic and ester compounds.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | ~270 °C |
| Purity (typical) | >98.0% (GC) |
| Solubility | Soluble in common organic solvents (e.g., methanol, acetonitrile, dichloromethane) |
Rationale for Selection: The Causality Behind the Choice
The selection of an appropriate internal standard is a critical decision in method development.[1] Methyl 4-isopropylbenzoate fulfills the key criteria for a reliable internal standard in many applications for the following reasons:
-
Chemical Similarity: Its aromatic ester structure provides a chemical resemblance to a wide array of analytes, including other esters, aromatic hydrocarbons, and compounds with similar functional groups. This similarity often leads to comparable extraction efficiencies and chromatographic behavior.
-
Chromatographic Resolution: With a boiling point of approximately 270°C, Methyl 4-isopropylbenzoate is sufficiently volatile for GC analysis and typically elutes in a region of the chromatogram that is free from interference from common solvents and many analytes. In reversed-phase HPLC, its moderate polarity allows for good retention and separation.
-
Purity and Stability: It is commercially available in high purity and is chemically stable under typical chromatographic conditions, ensuring that it does not degrade during sample preparation or analysis.[4]
-
Detector Response: The presence of a chromophore (the benzene ring) allows for sensitive detection by UV detectors in HPLC, while its fragmentation pattern in mass spectrometry (MS) provides distinct ions for selective monitoring. It also elicits a strong response in a Flame Ionization Detector (FID) for GC.
-
Absence in Samples: Methyl 4-isopropylbenzoate is not a naturally occurring compound in most biological or pharmaceutical matrices, thus avoiding interference with endogenous components.[3]
Application Protocol: Quantitative Analysis of a Target Analyte by GC-MS using Methyl 4-isopropylbenzoate as an Internal Standard
This protocol outlines a general procedure for the quantification of a hypothetical analyte (e.g., a benzoate ester drug substance) in a sample matrix. The specific parameters should be optimized for the particular analyte and matrix.
Preparation of Standard and Sample Solutions
a) Reagents and Materials:
-
Methyl 4-isopropylbenzoate (Purity ≥ 98%)
-
Target Analyte Reference Standard
-
Methanol (HPLC or GC grade)
-
Acetonitrile (HPLC or GC grade)
-
Volumetric flasks (Class A)
-
Calibrated pipettes or microliter syringes
b) Preparation of Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of Methyl 4-isopropylbenzoate into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Stopper the flask and mix thoroughly by inversion. This is the IS Stock Solution .
c) Preparation of Analyte Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of the target analyte reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Stopper the flask and mix thoroughly. This is the Analyte Stock Solution .
d) Preparation of Calibration Standards:
-
Label a series of volumetric flasks for each calibration level (e.g., 5 levels).
-
Prepare the calibration standards by making appropriate serial dilutions of the Analyte Stock Solution with methanol.
-
To each calibration standard, add a constant volume of the IS Stock Solution to achieve a final IS concentration that is in the mid-range of the analyte concentrations.
e) Preparation of Sample Solutions:
-
Accurately weigh or measure a known amount of the sample into a suitable container.
-
Extract the analyte from the sample matrix using an appropriate solvent and technique (e.g., sonication, vortexing).
-
Filter or centrifuge the extract to remove particulate matter.
-
Transfer a known volume of the extract to a volumetric flask.
-
Add the same constant volume of the IS Stock Solution as was added to the calibration standards.
-
Dilute to the mark with the extraction solvent.
Instrumental Analysis: GC-MS Parameters
The following are typical starting parameters for a GC-MS system. These should be optimized for the specific analyte and internal standard.
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Analyte) | To be determined based on analyte mass spectrum |
| SIM Ions (IS) | To be determined based on Methyl 4-isopropylbenzoate mass spectrum |
Data Analysis and Quantification
-
Integrate the peak areas of the analyte and the internal standard in the chromatograms of the calibration standards and samples.
-
Calculate the Response Ratio for each calibration standard: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Construct a calibration curve by plotting the Response Ratio against the known concentration of the analyte for each calibration standard.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.995.
-
Calculate the Response Ratio for each sample.
-
Determine the concentration of the analyte in the sample using the calibration curve equation.
Workflow for Quantitative Analysis using an Internal Standard
Caption: Workflow for quantitative analysis using an internal standard.
Method Validation: A Self-Validating System
A crucial component of ensuring the trustworthiness of any analytical method is its validation. The validation process demonstrates that the method is suitable for its intended purpose.[6] The following validation parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][7][8]
Validation Parameters and Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference at the retention times of the analyte and IS. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery of 80-120% for assay, 70-130% for impurities (analyte-dependent). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2% for assay. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with variations in parameters like flow rate, oven temperature, etc. |
Conclusion: Enhancing Data Integrity with a Strategic Internal Standard
The use of Methyl 4-isopropylbenzoate as an internal standard offers a reliable strategy to enhance the accuracy and precision of chromatographic quantification. Its chemical properties, commercial availability in high purity, and predictable chromatographic behavior make it a valuable tool for researchers, scientists, and drug development professionals. By implementing a well-validated analytical method incorporating a suitable internal standard, laboratories can ensure the generation of high-quality, defensible data, which is the cornerstone of scientific integrity and regulatory compliance.
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them?. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Asif, M. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
-
Elder, D. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Internal standard. Retrieved from [Link]
-
Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]
-
LCGC International. (n.d.). When Should an Internal Standard be Used?. Retrieved from [Link]
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
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- 3. Internal standard - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 6. biopharminternational.com [biopharminternational.com]
- 7. fda.gov [fda.gov]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Comprehensive In Vitro Cytotoxicity Profiling of Methyl 4-isopropylbenzoate
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
Methyl 4-isopropylbenzoate, also known as methyl cumate, is an aromatic ester utilized in fragrance and flavor formulations.[1] Given its increasing application and potential for human exposure, a robust assessment of its cytotoxic potential is imperative for safety and regulatory evaluation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a multi-parametric in vitro cytotoxicity assessment of Methyl 4-isopropylbenzoate. We present a strategic framework that moves beyond a single-endpoint analysis, integrating three distinct, well-validated assays—MTT, Lactate Dehydrogenase (LDH), and Neutral Red Uptake (NRU)—to build a holistic and mechanistically informative cytotoxicity profile. This guide emphasizes the causality behind experimental choices, self-validating protocols, and authoritative grounding to ensure data integrity and reproducibility.
Introduction: The Rationale for a Multi-Parametric Approach
In vitro cytotoxicity testing is a foundational step in toxicological screening, providing critical data on a compound's potential to cause cellular damage or death.[2] A single cytotoxicity assay, while useful, provides only one perspective on a complex biological process. For instance, an assay measuring metabolic activity might not distinguish between cell death (cytotoxicity) and a mere slowing of proliferation (cytostasis). Therefore, a more robust strategy involves interrogating multiple cellular health indicators simultaneously.
This guide advocates for a tripartite approach to evaluate the cytotoxicity of Methyl 4-isopropylbenzoate (C₁₁H₁₄O₂[3]), focusing on three distinct cellular vulnerabilities:
-
Mitochondrial Competence (Metabolic Activity): Assessed via the MTT assay . This assay quantifies the activity of mitochondrial dehydrogenases, providing a snapshot of the cell's metabolic health.[4]
-
Cell Membrane Integrity: Measured by the Lactate Dehydrogenase (LDH) release assay . The presence of this stable cytosolic enzyme in the culture medium is a direct marker of plasma membrane rupture and cell lysis.[5][6]
-
Lysosomal Integrity: Evaluated using the Neutral Red Uptake (NRU) assay . This method relies on the ability of healthy lysosomes in viable cells to sequester the neutral red dye.[7][8][9]
By integrating these three assays, researchers can obtain a comprehensive and mechanistically nuanced understanding of the cytotoxic effects of Methyl 4-isopropylbenzoate.
Foundational Experimental Design: Ensuring Self-Validating Data
The integrity of any cytotoxicity study hinges on its design. The following considerations are critical for generating trustworthy and reproducible data.
Strategic Selection of Cell Lines
The choice of cell line is paramount and should be guided by the intended application and potential routes of human exposure for Methyl 4-isopropylbenzoate.[10]
-
Relevance to Exposure: Since the compound is used in fragrances and flavors, cell lines representing primary contact tissues are highly relevant.[11][12]
-
Dermal Exposure: Human immortalized keratinocytes (e.g., HaCaT) or Normal Human Epidermal Keratinocytes (NHEK).
-
Oral/Gastrointestinal Exposure: Human colon adenocarcinoma cells (e.g., Caco-2), which are a widely accepted model for the intestinal barrier.[11]
-
-
General Toxicity Screening: For initial screening, established fibroblast cell lines (e.g., Balb/3T3, MRC-5) or human embryonic kidney cells (HEK293) are often used due to their robustness and extensive characterization.[12][13] The OECD recommends several of these lines for regulatory testing.[12][14]
The Critical Role of Controls
A robust set of controls is non-negotiable for validating assay performance and ensuring accurate data interpretation.
| Control Type | Purpose & Rationale |
| Vehicle Control | Cells treated with the highest concentration of the solvent (e.g., DMSO, ethanol) used to dissolve Methyl 4-isopropylbenzoate. This control normalizes for any cytotoxic effects of the solvent itself.[7] |
| Untreated Control | Cells cultured in medium alone. This group represents 100% cell viability and serves as the primary baseline for calculating cytotoxicity. |
| Positive Control | Cells treated with a known cytotoxic agent (e.g., 1% Triton™ X-100 for LDH, Sodium Lauryl Sulfate for NRU). This confirms that the cell system and assay reagents are responsive to a toxic insult.[6][7] |
| Blank Control | Wells containing only culture medium and assay reagents (no cells). This is used to subtract the background absorbance of the medium and reagents. |
Dose-Response and Exposure Duration
Cytotoxicity should be assessed over a range of concentrations and time points.
-
Concentration Range: A preliminary range-finding experiment using a wide, logarithmic series of concentrations (e.g., 0.1 µM to 1000 µM) is recommended to identify the dynamic range of the compound's effect.
-
Exposure Time: Typical exposure durations are 24, 48, and 72 hours. This allows for the detection of both acute and delayed cytotoxic effects.
Visualization of Experimental Workflow & Assay Principles
Clear visualization of the experimental process and the underlying principles of each assay is key to understanding and execution.
Caption: Overall experimental workflow for cytotoxicity assessment.
Caption: Core principles of the three recommended cytotoxicity assays.
Detailed Experimental Protocols
The following protocols are designed as self-contained, step-by-step guides.
Protocol 1: MTT Assay for Metabolic Activity
This assay is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by metabolically active cells.[4]
Materials:
-
MTT solution: 5 mg/mL in sterile PBS, filtered.
-
Solubilization solution: DMSO or 0.04 N HCl in isopropanol.
-
96-well flat-bottom plates.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of Methyl 4-isopropylbenzoate or controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Data Analysis:
-
% Viability = [(Absorbance of Test Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot % Viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the supernatant.[16][17]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (contains reaction mixture, catalyst, and stop solution).
-
Lysis Buffer (e.g., 1% Triton X-100) for maximum LDH release control.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional wells for the "Maximum LDH Release" control.
-
Induce Maximum Lysis: 45 minutes before the end of the treatment period, add 10 µL of Lysis Buffer to the maximum release control wells.
-
Collect Supernatant: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[6] The reaction converts a tetrazolium salt into a red formazan product.[17]
-
Stop Reaction & Measure: Add 50 µL of the stop solution provided in the kit. Measure the absorbance at 490 nm within 1 hour.
Data Analysis:
-
% Cytotoxicity = [(Absorbance of Test Sample - Absorbance of Vehicle Control) / (Absorbance of Maximum Release - Absorbance of Vehicle Control)] x 100
-
Plot % Cytotoxicity against the logarithm of the compound concentration to determine the EC₅₀ value (effective concentration for 50% cytotoxicity).
Protocol 3: Neutral Red Uptake (NRU) Assay for Lysosomal Integrity
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[7][18] This method is recognized by regulatory bodies like the OECD.[19]
Materials:
-
Neutral Red (NR) solution (e.g., 50 µg/mL in pre-warmed medium).
-
NR Destain Solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid).[18]
-
PBS.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
NR Incubation: After treatment, remove the medium. Add 100 µL of the pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C, 5% CO₂.[8]
-
Wash: Discard the NR solution and wash the cells once with 150 µL of PBS to remove unincorporated dye.[18]
-
Destain: Add 150 µL of the NR Destain solution to each well.
-
Solubilization: Place the plate on a shaker for 10 minutes to extract the dye from the cells and ensure a homogenous solution.
-
Measurement: Measure the absorbance at 540 nm.
Data Analysis:
-
% Viability = [(Absorbance of Test Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot % Viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Data Presentation and Interpretation
A clear summary of results is essential for comparative analysis.
Table 1: Summary of Recommended Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Key Advantage |
| MTT | Enzymatic reduction of tetrazolium salt | Mitochondrial dehydrogenase activity | Indicates metabolic health and cell proliferation |
| LDH Release | Measurement of released cytosolic enzyme | Plasma membrane integrity | Direct marker of cell lysis and necrosis[2] |
| Neutral Red Uptake | Sequestration of dye in lysosomes | Lysosomal membrane integrity | Sensitive to early cytotoxic events and lysosomal toxins |
Table 2: Example Data Summary for IC₅₀/EC₅₀ Values (µM)
| Cell Line | Exposure Time | MTT (IC₅₀) | LDH (EC₅₀) | NRU (IC₅₀) |
| HaCaT | 24 hours | [Data] | [Data] | [Data] |
| 48 hours | [Data] | [Data] | [Data] | |
| Caco-2 | 24 hours | [Data] | [Data] | [Data] |
| 48 hours | [Data] | [Data] | [Data] |
Interpreting Discrepancies: If the MTT assay shows a low IC₅₀ value (high potency) but the LDH assay shows a very high EC₅₀ (low potency), it may suggest that Methyl 4-isopropylbenzoate is cytostatic (inhibits proliferation) rather than cytotoxic (causes cell lysis) at lower concentrations. Such multi-parametric data provides a more complete toxicological picture.
Conclusion
This application note provides a robust, multi-faceted framework for assessing the in vitro cytotoxicity of Methyl 4-isopropylbenzoate. By employing a battery of tests that probe different cellular health mechanisms—metabolic activity, membrane integrity, and lysosomal function—researchers can generate comprehensive, reliable, and mechanistically insightful data. Adherence to the detailed protocols, proper controls, and strategic experimental design outlined herein will ensure the generation of high-quality data suitable for safety assessment and regulatory submissions.
References
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
National Toxicology Program (NTP). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
ResearchGate. What cell line should I choose for citotoxicity assays?. (2023-05-06). [Link]
-
National Center for Biotechnology Information (NCBI). Highlight report: Cell type selection for toxicity testing. [Link]
-
Tiaris Biosciences. LDH Cytotoxicity Assay Kit. [Link]
-
Interchim. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]
-
ResearchGate. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Request PDF. [Link]
-
RE-Place. Neutral Red Uptake Assay. [Link]
-
Institute for In Vitro Sciences, Inc. Neutral Red Uptake. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). [Link]
-
National Center for Biotechnology Information (NCBI). Cell Viability Assays - Assay Guidance Manual. (2013-05-01). [Link]
-
Cruelty Free International. Updates to OECD in vitro and in chemico test guidelines. (2021-06-18). [Link]
-
Boster Biological Technology. Cytotoxicity Assays | Life Science Applications. [Link]
-
ResearchGate. Which cell line to choose for cytotoxicity evaluation of nanomaterials?. (2020-09-01). [Link]
-
Organisation for Economic Co-operation and Development (OECD). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]
-
National Toxicology Program (NTP). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. (2010-07-20). [Link]
-
Organisation for Economic Co-operation and Development (OECD). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. [Link]
-
ResearchGate. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2012-10-29). [Link]
-
National Center for Biotechnology Information (NCBI). Evaluating cytotoxicity of methyl benzoate in vitro. (2020-02-04). [Link]
-
PubChem. Isopropyl Benzoate. [Link]
-
ResearchGate. Evaluating cytotoxicity of methyl benzoate in vitro. (2020-02-07). [Link]
-
PubMed. Evaluating cytotoxicity of methyl benzoate in vitro. (2020-02-04). [Link]
-
PubMed. In vitro quantitative determination of the concentration of the polymerization agent methyl 2-benzoylbenzoate in intravenous injection solution and the cytotoxic effects of the chemical on normal human peripheral blood mononuclear cells. (2016-04-05). [Link]
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Electrophysiological recording of insect response to Methyl 4-isopropylbenzoate
An Application Note and Protocol for the Electrophysiological Recording of Insect Olfactory Responses to Aromatic Esters
Featured Compound: Methyl Benzoate This protocol is directly applicable to structural analogs such as Methyl 4-isopropylbenzoate.
Introduction: Decoding Chemical Conversations
In the intricate world of insects, survival and procreation are often dictated by a sophisticated language of chemical cues. The ability to detect and interpret volatile organic compounds (VOCs) from plants, hosts, mates, and predators is paramount.[1][2] This chemical communication, mediated by the olfactory system, governs behaviors from foraging and oviposition to mate recognition.[1] For researchers in chemical ecology, agriculture, and public health, understanding these interactions at a neurological level is critical for developing novel pest management strategies that are both effective and environmentally benign.[3][4]
Aromatic esters, such as Methyl Benzoate, represent a significant class of semiochemicals. Methyl Benzoate, a compound found naturally in plants, acts as a potent attractant for various insects, including orchid bees, and has demonstrated insecticidal properties against a range of agricultural and stored product pests.[4][5][6][7] Its activity as a fumigant, contact toxicant, and repellent makes it a compound of high interest.[4][8] To quantify an insect's sensitivity to such compounds, electrophysiology remains the gold standard.
This guide provides a comprehensive overview and detailed protocols for two primary electrophysiological techniques: Electroantennography (EAG) and Single Sensillum Recording (SSR). As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to impart the causal logic behind experimental choices, ensuring that the protocols are robust, self-validating, and grounded in established scientific principles.
Scientific Foundation: The Neurobiology of Insect Olfaction
Before delving into the protocols, it is essential to understand the underlying biological system. An insect's antenna is a marvel of sensory biology, adorned with hair-like structures called sensilla, which house the olfactory sensory neurons (OSNs).[2][9]
The Olfactory Signaling Cascade:
-
Odorant Diffusion: Volatile molecules, like Methyl Benzoate, enter the sensilla through nanopores in the cuticle.[2]
-
Transport: The odorant traverses the aqueous sensillum lymph, a process often facilitated by Odorant Binding Proteins (OBPs).
-
Receptor Binding: The molecule binds to a specific Odorant Receptor (OR) located on the dendritic membrane of an OSN.[1][9] Insect ORs are unique ligand-gated ion channels, typically forming a heterodimer with a highly conserved co-receptor known as Orco.[3][9]
-
Signal Transduction: This binding event opens the ion channel, causing a depolarization of the OSN membrane.[3]
-
Action Potential: If the depolarization reaches a threshold, it triggers a cascade of action potentials (spikes) that travel down the neuron's axon.
-
Brain Processing: The signal is relayed to the antennal lobe, the primary olfactory center in the insect brain, for further processing, leading to a behavioral response.[10]
This elegant pathway allows for the sensitive and specific detection of relevant chemical cues.
Sources
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- 8. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 4-isopropylbenzoate by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 4-isopropylbenzoate via column chromatography. Here, we address common challenges and frequently asked questions to streamline your purification workflow and enhance product purity.
Troubleshooting Guide
The purification of Methyl 4-isopropylbenzoate, a moderately polar compound, can present several challenges. This section is designed to help you navigate and resolve common issues encountered during column chromatography.
Table 1: Common Problems and Solutions in the Column Chromatography of Methyl 4-isopropylbenzoate
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Poor Separation of Product from Impurities | Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in poor differentiation between the compound of interest and impurities. | Optimize the Solvent System with TLC: Develop a solvent system using Thin-Layer Chromatography (TLC) that provides a Retention Factor (Rf) of 0.25-0.35 for Methyl 4-isopropylbenzoate.[1] A good starting point is a mixture of hexanes and ethyl acetate.[2][3] Adjust the ratio to achieve optimal separation from observed impurities. |
| Column Overloading: Exceeding the binding capacity of the stationary phase leads to broad, overlapping bands. | Adjust Sample Load: A general guideline is to use a silica gel to crude product weight ratio of 30:1 for simple separations and up to 100:1 for more challenging ones.[4] | |
| Poorly Packed Column: Channels or cracks in the silica bed lead to an uneven flow of the mobile phase and distorted bands. | Proper Column Packing: Ensure a homogenous slurry of silica gel in the mobile phase is packed without air bubbles.[5] Both wet and dry packing methods can be effective if performed carefully.[6][7] | |
| Product is Not Eluting from the Column | Solvent Polarity is Too Low: The eluent is not strong enough to displace the compound from the stationary phase. | Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. If the product is still retained, a stronger polar solvent like methanol in dichloromethane could be used, but generally not exceeding 10% methanol to avoid dissolving the silica gel.[2] |
| Compound Decomposition on Silica: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[8] | Test for Stability: Before running the column, spot your compound on a TLC plate and let it sit for a few hours to check for degradation.[8] If decomposition is observed, consider deactivating the silica gel with triethylamine (1-3% in the solvent system) or using an alternative stationary phase like neutral alumina.[2][8] | |
| Product Elutes Too Quickly (with the solvent front) | Solvent Polarity is Too High: The eluent is too strong, causing all compounds to move rapidly without sufficient interaction with the stationary phase for separation. | Decrease Solvent Polarity: Reduce the concentration of the polar solvent in your mobile phase. Start with a less polar system (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.[2] |
| Improper Sample Loading: Using a large volume of a highly polar solvent to dissolve and load the sample can carry the compound down the column prematurely. | Minimize Loading Volume: Dissolve the crude product in the minimum amount of the mobile phase or a less polar solvent like dichloromethane.[4][9] For poorly soluble samples, dry loading is recommended.[4][9] | |
| Streaking or Tailing of Spots on TLC/Bands on Column | Sample Overloading on TLC Plate or Column: Too much sample is applied, leading to saturation of the stationary phase. | Dilute Sample for TLC: Ensure you are spotting a dilute solution on the TLC plate. For the column, refer to the sample load guidelines above. |
| Acidic or Basic Nature of the Compound/Impurities: Interactions between the compound and the silica gel can cause streaking. | Add a Modifier to the Mobile Phase: For acidic compounds, a small amount of acetic acid can be added. For basic impurities, adding a small amount of triethylamine (0.1-1%) can improve peak shape.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of Methyl 4-isopropylbenzoate?
A1: The standard and most effective stationary phase for the purification of Methyl 4-isopropylbenzoate is silica gel (60 Å, 230-400 mesh).[11] Its polarity is well-suited for separating this moderately polar ester from both less polar and more polar impurities.[5]
Q2: How do I select the best mobile phase for my column?
A2: The ideal mobile phase is typically a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (such as ethyl acetate or diethyl ether).[2] The selection process should be guided by preliminary TLC experiments. The goal is to find a solvent ratio that moves the Methyl 4-isopropylbenzoate spot to an Rf value between 0.25 and 0.35, which generally provides the best separation on a column.[1][12]
Q3: What are the common impurities I should expect when synthesizing Methyl 4-isopropylbenzoate?
A3: Common impurities will depend on the synthetic route. If prepared by Fischer esterification of 4-isopropylbenzoic acid and methanol, you can expect unreacted 4-isopropylbenzoic acid (which is significantly more polar) and potentially by-products from side reactions. If the synthesis involves the oxidation of a precursor, you might have the corresponding alcohol or unreacted starting material.
Q4: Should I use "wet" or "dry" loading for my sample?
A4: The choice between wet and dry loading depends on the solubility and quantity of your crude sample.
-
Wet Loading: This method is suitable for samples that are readily soluble in the mobile phase or a less polar solvent.[4] The sample is dissolved in a minimal amount of solvent and carefully pipetted onto the top of the column.[9]
-
Dry Loading: This is the preferred method for samples with poor solubility in the eluent or for large-scale purifications.[9] The crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated to yield a free-flowing powder, and this powder is then carefully added to the top of the column.[4][9]
Q5: How do I monitor the separation and collect the pure product?
A5: The separation is monitored by collecting the eluent in a series of test tubes, referred to as fractions.[13][14] The composition of each fraction (or a selection of fractions) is then analyzed by TLC.[6][14] Fractions containing the pure Methyl 4-isopropylbenzoate (as determined by a single spot on the TLC plate at the correct Rf) are combined. The solvent is then removed, typically using a rotary evaporator, to yield the purified product.
Experimental Protocol: A Step-by-Step Guide
This protocol details the purification of crude Methyl 4-isopropylbenzoate using flash column chromatography.
Preparation of the Mobile Phase
-
Based on prior TLC analysis, prepare an appropriate mobile phase. A common starting point is a 9:1 mixture of hexanes:ethyl acetate (v/v).
-
Thoroughly mix the solvents. For high-performance applications, degassing the solvent is recommended.
Column Packing (Wet Slurry Method)
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6]
-
In a beaker, create a slurry of silica gel with the initial mobile phase.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.[5]
-
Gently tap the column to ensure even packing and allow the silica to settle.
-
Add a protective layer of sand on top of the silica bed.[4]
-
Wash the column with 2-3 column volumes of the mobile phase, ensuring the silica bed is never allowed to run dry.[6]
Sample Loading (Dry Loading Illustrated)
-
Dissolve your crude Methyl 4-isopropylbenzoate in a suitable solvent like dichloromethane.
-
Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.[4]
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[9]
-
Carefully add this powder to the top of the packed column.
Elution and Fraction Collection
-
Carefully add the mobile phase to the column without disturbing the top layer of sand.
-
Apply gentle positive pressure (e.g., from a nitrogen line or an air pump) to initiate a steady flow of the eluent through the column.
-
Begin collecting the eluent in fractions of a suitable volume (e.g., 10-20 mL).[14]
Monitoring and Combining Fractions
-
Analyze the collected fractions using TLC with the same mobile phase.
-
Visualize the spots under a UV lamp (254 nm).
-
Combine the fractions that show a single spot corresponding to pure Methyl 4-isopropylbenzoate.
Solvent Removal
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Visualizing the Workflow
Troubleshooting Decision Tree
This diagram outlines a logical approach to troubleshooting common column chromatography issues.
Caption: A decision tree for troubleshooting column chromatography.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Wikipedia. Column chromatography. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Chemistry For Everyone. (2025, February 10). What Are Fractions In Column Chromatography? [YouTube]. [Link]
-
Bitesize Bio. (2024, September 9). The Basics of Running a Chromatography Column. [Link]
-
CommonOrganicChemistry.com. Running a Silica Gel Column. [Link]
-
University of Toronto Scarborough. Column Chromatography Theory. [Link]
-
Gilson. A Guide to Fraction Collection in Chromatography. [Link]
-
Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography? [YouTube]. [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]
-
Biotage. (2023, January 23). How does solvent choice impact flash column chromatography performance?[Link]
-
ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
University of Alberta. Column chromatography. [Link]
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Overcoming low yield in the synthesis of Methyl 4-isopropylbenzoate
Technical Support Center: Synthesis of Methyl 4-isopropylbenzoate
Welcome to the technical support guide for the synthesis of Methyl 4-isopropylbenzoate. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low yields, during this common esterification procedure. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.
The synthesis of Methyl 4-isopropylbenzoate, a valuable intermediate and fragrance component, is most frequently accomplished via the Fischer-Speier esterification of 4-isopropylbenzoic acid with methanol.[1] While straightforward in principle, this reaction is governed by an equilibrium, making it susceptible to issues that can suppress the final yield.[2][3] This guide addresses the most common pitfalls in a practical, question-and-answer format.
Troubleshooting FAQs: Overcoming Low Yield
This section is organized to follow the typical experimental workflow, from reaction setup to product characterization.
Part 1: Reaction Setup and Execution
Question 1: My reaction has run for the recommended time, but TLC and GC analysis shows a large amount of unreacted 4-isopropylbenzoic acid. What's the primary cause?
Answer: This is the most common issue and almost always points to the reversible nature of the Fischer esterification.[4][5] The reaction between a carboxylic acid and an alcohol produces an ester and water.[6] As water accumulates, the reverse reaction (hydrolysis of the ester back to the starting materials) accelerates, establishing an equilibrium that prevents full conversion.
To overcome this, you must shift the equilibrium toward the product side, guided by Le Châtelier's Principle.[7][8] There are two primary strategies:
-
Use a Large Excess of a Reactant: The most common and cost-effective method is to use the alcohol (methanol) as the reaction solvent.[7][9] By using a large molar excess of methanol, the equilibrium is driven forward to favor ester formation.
-
Remove Water as it Forms: For larger-scale reactions or when using a more expensive alcohol, the physical removal of the water byproduct is highly effective.[2][4] This is typically achieved by using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[9][10][11] As the mixture refluxes, the water-toluene azeotrope distills into the trap, where the denser water separates and is collected, while the toluene overflows back into the reaction flask.[10][12][13]
Question 2: I used a large excess of methanol and a strong acid catalyst, but the reaction is still sluggish and the yield is poor. What else could be wrong?
Answer: If you have addressed the equilibrium, the next factors to investigate are the catalyst and the reaction conditions.
-
Catalyst Activity: Ensure your acid catalyst is active. Concentrated sulfuric acid (H₂SO₄) is a common choice as it also acts as a dehydrating agent, helping to remove the water byproduct.[14] However, if it's old or has absorbed atmospheric moisture, its efficacy will be reduced. Para-toluenesulfonic acid (p-TsOH) is another excellent, less-oxidizing alternative.[2][9] Verify you are using a sufficient catalytic amount (typically 1-5 mol% relative to the carboxylic acid).
-
Reaction Temperature: The reaction must be heated to reflux to proceed at a reasonable rate.[7][9] Ensure your heating mantle and condenser are set up correctly to maintain a steady reflux of the methanol.
-
Anhydrous Conditions: The presence of water at the start of the reaction will inhibit it.[5] Always use dry glassware and anhydrous grade reagents if possible.
Caption: Troubleshooting logic for incomplete Fischer esterification.
Part 2: Work-up and Product Isolation
Question 3: My reaction seems complete by TLC, but my isolated yield after work-up is very low. Where could my product have gone?
Answer: Significant product loss often occurs during the aqueous work-up phase. The goal of the work-up is to remove the acid catalyst, excess methanol, and any unreacted carboxylic acid.
-
Neutralization and Extraction: After cooling, the reaction mixture is typically diluted with an organic solvent (like ethyl acetate or diethyl ether) and washed with an aqueous solution. A critical step is washing with a mild base, such as 5% aqueous sodium bicarbonate (NaHCO₃).[5][9] This deprotonates the unreacted 4-isopropylbenzoic acid, forming the water-soluble sodium 4-isopropylbenzoate, which is extracted into the aqueous layer.[5]
-
Common Mistake: Not washing with enough NaHCO₃ solution or not ensuring the aqueous layer is basic (check with pH paper). If acidic starting material remains in the organic layer, it will contaminate your product and artificially inflate the perceived amount of starting material if you rely solely on crude mass.
-
-
Emulsion Formation: Vigorous shaking of the separatory funnel, especially with certain solvents, can lead to the formation of a stable emulsion between the organic and aqueous layers, making separation impossible. If an emulsion forms, try adding a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gentle swirling or inverting the funnel is often better than aggressive shaking.[15]
-
Drying: Before evaporating the solvent, the organic layer must be thoroughly dried with an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove dissolved water.[16][17] Residual water can lead to hydrolysis of the ester during final purification (e.g., distillation).
Caption: Standard workflow for the extractive work-up of the ester.
Part 3: Final Product Characteristics
Question 4: My final product is a colorless liquid as expected, but the ¹H NMR spectrum shows a broad singlet around 10-12 ppm. What is this impurity?
Answer: A broad singlet in that region is characteristic of a carboxylic acid proton. This indicates that your product is contaminated with unreacted 4-isopropylbenzoic acid. This is a clear sign that the aqueous base wash during the work-up was insufficient to remove all of the acidic starting material.[5][18] You can re-dissolve your product in an organic solvent and repeat the wash with sodium bicarbonate solution to purify it.
Question 5: The yield is reasonable, but my product has a yellowish or brownish tint after removing the solvent. What causes this discoloration?
Answer: Discoloration often arises from side reactions, which can be promoted by excessively high temperatures or a highly aggressive acid catalyst (like H₂SO₄) causing charring or other degradation pathways.[5] If the discoloration is minor, purification by vacuum distillation will likely yield a pure, colorless product, leaving the colored impurities behind in the distillation pot.
Optimized Experimental Protocol
This protocol for the Fischer esterification of 4-isopropylbenzoic acid is designed to maximize yield through the application of the principles discussed above.
Table 1: Reagent and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 4-isopropylbenzoic acid | 164.20 | 265 | 1.166 |
| Methanol | 32.04 | 64.7 | 0.792 |
| Methyl 4-isopropylbenzoate | 178.23[19][20] | 238-239 | 1.01 |
| Sulfuric Acid (98%) | 98.08 | 337 | 1.840 |
Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-isopropylbenzoic acid (16.4 g, 0.10 mol).
-
Add methanol (120 mL, ~3.0 mol). The large excess serves to drive the reaction equilibrium.[7]
-
While stirring, carefully and slowly add concentrated sulfuric acid (1.0 mL, ~18 mmol). The addition is exothermic and will generate heat.[15]
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to reflux for 4-6 hours. Progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 1 L separatory funnel.
-
Add 200 mL of water and 150 mL of ethyl acetate. Gently invert the funnel several times to mix, venting frequently to release any pressure.
-
Drain and discard the lower aqueous layer.
-
Add 100 mL of 5% aqueous sodium bicarbonate solution to the separatory funnel. Invert gently. CO₂ gas will be evolved, so vent frequently and carefully until gas evolution ceases.[15] Drain and discard the lower aqueous layer. Repeat this wash.
-
Wash the organic layer with 100 mL of saturated brine solution.
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Remove the bulk of the ethyl acetate using a rotary evaporator.
-
Purify the remaining crude oil by vacuum distillation to obtain Methyl 4-isopropylbenzoate as a clear, colorless liquid.
-
Underlying Mechanism: Fischer-Speier Esterification
Understanding the mechanism is key to effective troubleshooting. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol.
Caption: The multi-step mechanism of acid-catalyzed Fischer esterification.[2][4][18]
References
-
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Esterification Using a Dean-Stark Trap. Retrieved from [Link]
-
Orick Médico Sarl. (n.d.). Dean-Stark Apparatus. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
California State University, Dominguez Hills. (n.d.). Fischer Esterification. Retrieved from [Link]
-
NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
JoVE. (2017, February 22). Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-propylbenzoate. Retrieved from [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from [Link]
-
Pearson. (n.d.). Fischer Esterification Explained. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-(1-methylethyl)-, methyl ester. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
-
PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
YouTube. (2020, April 29). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl benzoate with substituents. Retrieved from [Link]
-
Reddit. (n.d.). Fischer Esterification Issue. Retrieved from [Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
University of Mustansiriyah. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]
-
YouTube. (2023, April 5). Methyl Benzoate : Organic Synthesis Fischer Esterification. Retrieved from [Link]
-
YouTube. (2019, February 15). Separating Components of a Mixture by Extraction. Retrieved from [Link]
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
Sciencemadness Discussion Board. (2005, February 7). Methyl benzoate synthesis. Retrieved from [Link]
Sources
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- 12. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
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- 20. Methyl 4-Isopropylbenzoate | CymitQuimica [cymitquimica.com]
Interpretation of mass spectrum fragmentation of Methyl 4-isopropylbenzoate
Technical Support Center: Mass Spectrometry Analysis
Introduction: Navigating the Fragmentation of Methyl 4-isopropylbenzoate
Welcome to the technical support guide for interpreting the electron ionization (EI) mass spectrum of Methyl 4-isopropylbenzoate (MW: 178.23 g/mol , Formula: C₁₁H₁₄O₂)[1][2]. This document is structured as a series of frequently asked questions and troubleshooting scenarios to provide clear, actionable insights into the fragmentation patterns you may observe during your analysis. As organic mass spectrometry is a foundational tool for structural elucidation, understanding these patterns is not just about identifying peaks, but about comprehending the underlying chemical principles that dictate how a molecule fragments. This guide will explain the causality behind the observed ions, grounding the interpretation in the principles of ion stability and established fragmentation mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion (M•+) peak for Methyl 4-isopropylbenzoate, and why is its appearance significant?
A1: The molecular ion (M•+) peak for Methyl 4-isopropylbenzoate is expected at a mass-to-charge ratio (m/z) of 178.
-
Formation: When a molecule is bombarded with high-energy electrons (typically 70 eV in EI), it can lose one of its own electrons to form a radical cation, M•+.[3] This ion's mass is essentially the same as the molecular weight of the original neutral molecule.
-
Significance: Observing a clear M•+ peak is the first critical step in spectral interpretation, as it directly confirms the molecular weight of the compound under analysis. Aromatic compounds like this one tend to have a relatively stable molecular ion due to the delocalization of the charge and radical across the benzene ring, meaning the M•+ peak at m/z 178 should be readily observable.[4]
Q2: I am observing a very prominent peak at m/z 163. What fragmentation event does this correspond to?
A2: The peak at m/z 163 is a classic indicator of benzylic cleavage and corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the parent molecule.
-
Mechanism: This fragmentation is a charge site-initiated cleavage, often referred to as α-cleavage.[5] The bond between the secondary carbon of the isopropyl group and one of its methyl groups breaks.
-
Causality: This pathway is highly favored because the resulting fragment, the [M - CH₃]⁺ ion, is a resonance-stabilized secondary benzylic carbocation. The positive charge can be delocalized across the aromatic ring, creating a very stable ionic species. This inherent stability is why the peak at m/z 163 is often the base peak or one of the most abundant peaks in the spectrum.
Q3: Another major peak is present at m/z 147. How is this fragment formed?
A3: The fragment ion at m/z 147 is formed by the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion.
-
Mechanism: This is another example of an α-cleavage, occurring at the ester functional group.[6] The bond between the carbonyl carbon and the ester oxygen is cleaved.
-
Causality: This cleavage is driven by the formation of a highly stable 4-isopropylbenzoyl cation (an acylium ion). Acylium ions are resonance-stabilized, with the positive charge shared between the carbonyl carbon and oxygen.[3] The stability of this ion makes the m/z 147 peak a key diagnostic fragment for this molecule.
Q4: I can identify a peak at m/z 119. Is this a primary fragment or does it come from something else?
A4: The peak at m/z 119 is a secondary fragment , meaning it is formed from the breakdown of a larger primary fragment ion, not directly from the molecular ion.
-
Origin: The m/z 119 ion originates from the m/z 147 acylium ion. Acylium ions are well-known to undergo a subsequent neutral loss of carbon monoxide (CO, 28 Da).[7]
-
Calculation: m/z 147 - 28 (CO) = m/z 119.
-
Structure: The resulting ion is the isopropylphenyl cation. This sequential fragmentation (M•+ → [M - •OCH₃]⁺ → [M - •OCH₃ - CO]⁺) is a classic pathway for aromatic esters and provides strong confirmatory evidence for the structure.
Troubleshooting Guide
Scenario 1: The base peak in my spectrum is m/z 163, but a reference spectrum shows it at m/z 147. Did I run the experiment incorrectly?
A1: Not necessarily. This is a common point of confusion. The base peak is simply the most abundant ion in a single spectrum, and its identity can be influenced by the specific conditions of the mass spectrometer (e.g., ion source temperature, electron energy).
-
Competing Pathways: The formation of the m/z 163 ion (benzylic cleavage) and the m/z 147 ion (acylium formation) are two independent and highly favorable fragmentation pathways. They are in competition with each other.
-
Interpretation: The crucial diagnostic information is the presence and high relative abundance of both peaks . Minor variations in instrumental parameters can slightly alter the energetics, favoring one pathway slightly over the other on a given day or on a different instrument. As long as both m/z 163 and m/z 147 are major peaks in your spectrum, your interpretation is likely correct. The overall pattern is more important than the identity of the single tallest peak.
Data Summary & Visualization
Key Fragmentation Data
| m/z | Proposed Structure | Neutral Loss | Mass of Loss (Da) | Fragmentation Pathway |
| 178 | [C₁₁H₁₄O₂]•+ | - | - | Molecular Ion (M•+) |
| 163 | [M - CH₃]⁺ | •CH₃ | 15 | Benzylic Cleavage (α-cleavage) |
| 147 | [M - OCH₃]⁺ | •OCH₃ | 31 | Acylium Ion Formation (α-cleavage) |
| 119 | [M - OCH₃ - CO]⁺ | CO | 28 | Secondary loss from m/z 147 |
| 91 | [C₇H₇]⁺ | C₃H₆ | 42 | Rearrangement (Tropylium ion) from m/z 119 |
| 77 | [C₆H₅]⁺ | - | - | Phenyl cation, minor fragment |
Visualization of Fragmentation Pathways
The following diagrams illustrate the primary fragmentation events originating from the molecular ion and the subsequent fragmentation of the key acylium ion.
Caption: Primary fragmentation pathways of Methyl 4-isopropylbenzoate.
References
- 1. scbt.com [scbt.com]
- 2. Methyl 4-Isopropylbenzoate | 20185-55-1 | TCI AMERICA [tcichemicals.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmacy180.com [pharmacy180.com]
Technical Support Center: Enhancing the Stability of Methyl 4-isopropylbenzoate in Solution
Welcome to the Technical Support Center for Methyl 4-isopropylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation and formulation. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What is Methyl 4-isopropylbenzoate and what are its primary chemical properties?
A1: Methyl 4-isopropylbenzoate, also known as methyl cumate, is an ester of 4-isopropylbenzoic acid and methanol.[1][2][3] It is a colorless to light yellow liquid with a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1][4][5][6] Key properties are summarized in the table below.
| Property | Value | Source |
| Synonyms | 4-Isopropylbenzoic Acid Methyl Ester, Methyl Cumate | [1][2] |
| CAS Number | 20185-55-1 | [1][5][7] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][4][5] |
| Molecular Weight | 178.23 g/mol | [1][4][5] |
| Appearance | Colorless to Light yellow clear liquid | [1][2] |
| Purity | >98.0% (GC) | [1] |
| Boiling Point | ~270.46°C (estimated) | [4] |
| Density | ~1.0180 g/cm³ | [4] |
Q2: What are the primary degradation pathways for Methyl 4-isopropylbenzoate in solution?
A2: As a benzoate ester, Methyl 4-isopropylbenzoate is susceptible to several degradation pathways, primarily:
-
Hydrolysis: This is the most common degradation route for esters.[8][9][10] It involves the cleavage of the ester bond by water to form 4-isopropylbenzoic acid and methanol. This reaction can be catalyzed by acids or bases.[9][10]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of bonds within the molecule, leading to degradation.[11][12] For aromatic esters, this can involve reactions on the aromatic ring or cleavage of the ester linkage.[11]
-
Oxidation: The isopropyl group and the aromatic ring can be susceptible to oxidation, especially in the presence of oxidizing agents, heat, or light. This can lead to the formation of various byproducts.[13][14]
Q3: How does pH affect the stability of Methyl 4-isopropylbenzoate?
A3: The pH of the solution is a critical factor in the stability of Methyl 4-isopropylbenzoate due to its influence on hydrolysis.[8] Both acidic and basic conditions can catalyze the hydrolysis of the ester bond.[9][10] Generally, esters exhibit maximum stability at a slightly acidic to neutral pH. Under strongly acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[9] Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to saponification, which is typically an irreversible reaction that produces the carboxylate salt and alcohol.[9][10]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Rapid Loss of Compound Potency in Aqueous Solutions
Symptoms:
-
A significant decrease in the concentration of Methyl 4-isopropylbenzoate over a short period when dissolved in aqueous buffers.
-
The appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) corresponding to 4-isopropylbenzoic acid and methanol.
Root Cause Analysis: This is a classic sign of hydrolysis, where the ester bond is being cleaved by water. The rate of hydrolysis is highly dependent on pH and temperature.
Solutions:
-
pH Optimization:
-
Action: Adjust the pH of your solution. For many esters, a pH range of 4-6 offers the best stability.
-
Rationale: Moving away from strongly acidic or alkaline conditions will slow down the catalyzed hydrolysis.[8]
-
-
Temperature Control:
-
Solvent System Modification:
-
Action: If your experimental design allows, consider using a co-solvent system to reduce the water activity. Solvents like ethanol, propylene glycol, or polyethylene glycol can be used.
-
Rationale: Reducing the concentration of water can shift the equilibrium of the hydrolysis reaction, slowing the degradation of the ester.[17]
-
Issue 2: Degradation Upon Exposure to Light
Symptoms:
-
Discoloration of the solution (e.g., turning yellow).
-
Formation of unknown impurities after exposure to ambient or UV light.
Root Cause Analysis: Methyl 4-isopropylbenzoate, being an aromatic compound, can undergo photodegradation. UV light can provide the energy to break chemical bonds, leading to the formation of reactive species and degradation products.[11][12]
Solutions:
-
Light Protection:
-
Use of Photostabilizers:
-
Action: In formulated products, consider the inclusion of a UV absorber or a quencher of excited states if compatible with your application.
-
Rationale: These agents can absorb harmful radiation or dissipate the energy from excited molecules before they can degrade.
-
Issue 3: Instability in the Presence of Metal Ions or Oxidizing Agents
Symptoms:
-
Accelerated degradation in buffers containing certain metal ions (e.g., iron, copper).
-
Rapid decomposition when exposed to oxidizing agents (e.g., peroxides).
Root Cause Analysis: Metal ions can act as catalysts for both hydrolysis and oxidation.[8] Oxidizing agents can directly attack the isopropyl group or the aromatic ring of Methyl 4-isopropylbenzoate.
Solutions:
-
Use of Chelating Agents:
-
Action: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your formulation.[8]
-
Rationale: EDTA will form a stable complex with metal ions, rendering them catalytically inactive.
-
-
Inclusion of Antioxidants:
-
Purge with Inert Gas:
-
Action: For oxygen-sensitive applications, purge the solution and the headspace of the container with an inert gas like nitrogen or argon.
-
Rationale: Removing oxygen from the system will prevent oxidation reactions.
-
Experimental Protocols
Protocol 1: Basic Stability Assessment of Methyl 4-isopropylbenzoate in Solution
Objective: To determine the rate of hydrolysis of Methyl 4-isopropylbenzoate at different pH values.
Materials:
-
Methyl 4-isopropylbenzoate
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate and citrate buffers (pH 3, 5, 7, 9)
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Methyl 4-isopropylbenzoate in acetonitrile.
-
Sample Preparation:
-
For each pH value, dilute the stock solution with the respective buffer to a final concentration of 0.1 mg/mL.
-
Prepare a control sample by diluting the stock solution to 0.1 mg/mL with the initial mobile phase.
-
-
Time Zero (t=0) Analysis: Immediately analyze the control and each buffered solution using a validated HPLC method to determine the initial concentration.
-
Incubation: Store the buffered solutions at a controlled temperature (e.g., 25°C or 40°C), protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), withdraw an aliquot from each solution and analyze by HPLC.
-
Data Analysis: Plot the percentage of Methyl 4-isopropylbenzoate remaining versus time for each pH. Calculate the degradation rate constant and the half-life at each condition.
Visualization of Degradation Pathways
Hydrolysis of Methyl 4-isopropylbenzoate
Caption: Acid or base-catalyzed hydrolysis of Methyl 4-isopropylbenzoate.
Troubleshooting Workflow for Solution Instability
References
- 1. Methyl 4-Isopropylbenzoate | CymitQuimica [cymitquimica.com]
- 2. Methyl 4-Isopropylbenzoate | 20185-55-1 | TCI AMERICA [tcichemicals.com]
- 3. Benzoic acid, 4-(1-methylethyl)-, methyl ester [webbook.nist.gov]
- 4. METHYL 4-ISOPROPYLBENZOATE CAS#: 20185-55-1 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. calpaclab.com [calpaclab.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 12. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. conferenceservices.siu.edu [conferenceservices.siu.edu]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. edenbotanicals.com [edenbotanicals.com]
- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 17. solubilityofthings.com [solubilityofthings.com]
Optimizing reaction conditions for the large-scale synthesis of Methyl 4-isopropylbenzoate
Welcome to the technical support center for the synthesis of Methyl 4-isopropylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the large-scale production of this key chemical intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring both efficiency and reproducibility in your work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing Methyl 4-isopropylbenzoate?
The most prevalent and industrially viable method for producing Methyl 4-isopropylbenzoate is the Fischer-Speier esterification of 4-isopropylbenzoic acid with methanol.[1][2][3] This acid-catalyzed reaction is favored for its cost-effectiveness and the relative simplicity of the procedure.[4] The overall reaction is an equilibrium process where the carboxylic acid and alcohol react to form the ester and water.[5][6]
Reaction Scheme: C₁₀H₁₂O₂ (4-isopropylbenzoic acid) + CH₃OH (Methanol) ⇌ C₁₁H₁₄O₂ (Methyl 4-isopropylbenzoate) + H₂O
Q2: What are the best catalysts for large-scale Fischer esterification, and what are their pros and cons?
Choosing the right catalyst is critical for reaction efficiency, especially at scale. Both homogeneous and heterogeneous acid catalysts are employed.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH)[2][7] | High catalytic activity, low cost, readily available.[1] | Difficult to remove from the reaction mixture, corrosive, generates acidic waste leading to environmental concerns.[1][8] |
| Heterogeneous | Acidic ion-exchange resins, zeolites, sulfated zirconia[1][8] | Easily separable from the reaction mixture (simplifies purification), reusable, less corrosive.[7][9] | Can be more expensive initially, may have lower activity compared to homogeneous catalysts, potential for pore diffusion limitations.[1][10] |
For large-scale operations, the benefits of heterogeneous catalysts, particularly simplified downstream processing and reusability, often outweigh their higher initial cost and potentially longer reaction times.
Q3: How can I drive the Fischer esterification equilibrium towards the product side to maximize yield?
According to Le Chatelier's principle, the equilibrium can be shifted to favor the formation of Methyl 4-isopropylbenzoate by two primary strategies:[3][5]
-
Using an Excess of a Reactant: Typically, methanol is used in large excess as it is often the less expensive reagent and can also serve as the solvent.[2][6][11]
-
Removing Water as it Forms: This is a highly effective method. On a large scale, a Dean-Stark apparatus is commonly used with a solvent that forms an azeotrope with water, such as toluene or hexane.[2][11] As the azeotrope distills, the water is collected in the side arm, and the solvent is returned to the reaction vessel, effectively driving the reaction to completion.
Troubleshooting Guide
Problem 1: My yield of Methyl 4-isopropylbenzoate is consistently low, even with extended reaction times.
Potential Causes & Solutions:
-
Insufficient Catalyst: The catalyst concentration might be too low to achieve a reasonable reaction rate. For homogeneous catalysts like sulfuric acid, a typical loading is 1-5 mol% relative to the carboxylic acid.
-
Catalyst Deactivation: In some cases, impurities in the reactants or side reactions can deactivate the catalyst. For instance, at very high temperatures, some solid acid catalysts may degrade.[12]
-
Equilibrium Not Sufficiently Shifted: If you are not actively removing water or using a significant excess of methanol, the reaction will reach equilibrium with substantial amounts of starting material remaining.
-
Actionable Step: Implement a Dean-Stark trap to remove water azeotropically.[11] Alternatively, increase the molar ratio of methanol to 4-isopropylbenzoic acid.
-
-
Sub-optimal Reaction Temperature: The reaction rate is temperature-dependent.[10]
-
Actionable Step: Ensure the reaction is being conducted at a suitable temperature, typically at the reflux temperature of the alcohol or the azeotropic mixture.[2] For methanol, this is around 65°C.
-
Problem 2: During workup, I am having trouble separating the product from unreacted 4-isopropylbenzoic acid.
Potential Cause & Solution:
-
Incomplete Neutralization: Unreacted 4-isopropylbenzoic acid is acidic and can be removed by an aqueous basic wash. If this separation is poor, it indicates that the acid was not fully converted to its water-soluble salt.
-
Detailed Protocol: After the reaction, cool the mixture and, if a solvent like toluene was used, dilute it further with an organic solvent immiscible with water (e.g., ethyl acetate). Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[11][13] The unreacted carboxylic acid will be deprotonated to form sodium 4-isopropylbenzoate, which is soluble in the aqueous layer.
-
Verification: To confirm the removal of the acid, you can acidify the aqueous layer with a strong acid (e.g., HCl).[14] The reappearance of a precipitate indicates the presence of unreacted 4-isopropylbenzoic acid.
-
Problem 3: The final product is discolored or contains impurities even after purification.
Potential Causes & Solutions:
-
Side Reactions: At excessively high temperatures, side reactions such as dehydration of the alcohol (less common for methanol) or other decomposition pathways can occur, leading to colored impurities.
-
Actionable Step: Carefully control the reaction temperature. Avoid aggressive heating.
-
-
Impurities in Starting Materials: Ensure the purity of your 4-isopropylbenzoic acid and methanol.
-
Ineffective Purification:
-
Distillation: For large-scale purification, vacuum distillation is often the most effective method to obtain high-purity Methyl 4-isopropylbenzoate.
-
Recrystallization: If distillation is not feasible, recrystallization from a suitable solvent can be employed. However, finding an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble, can be challenging.
-
Chromatography: While effective, column chromatography is generally not practical for large-scale purification due to the large volumes of solvent required.
-
Experimental Workflow & Visualization
Optimized Large-Scale Synthesis Protocol (Fischer Esterification with Dean-Stark)
-
Reactor Setup: To a large, appropriately sized reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser, add 4-isopropylbenzoic acid.
-
Reagent Addition: Add methanol (at least 3-4 molar equivalents) and a suitable azeotroping solvent like toluene.
-
Catalyst Introduction: Add the acid catalyst (e.g., p-toluenesulfonic acid, 1-2 mol%).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid.
-
Wash with brine (saturated NaCl solution) to aid in breaking any emulsions and remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure Methyl 4-isopropylbenzoate.
-
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low yield in Methyl 4-isopropylbenzoate synthesis.
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16]
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhaling vapors from methanol, toluene, and the acid catalyst.[16]
-
Flammability: Methanol and other organic solvents are flammable.[15] Ensure there are no open flames or ignition sources in the vicinity.
-
Corrosive Materials: Concentrated acids like sulfuric acid are highly corrosive and can cause severe burns.[15] Handle with extreme care.
-
Exothermic Reactions: While Fischer esterification is not typically a runaway reaction, the addition of a strong acid catalyst can be exothermic.[17] Add the catalyst slowly and with cooling if necessary, especially on a large scale.
References
- Esterific
- Catalysts for Esterific
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- Name two safety measures necessary for the prepar
- Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors
- Fischer–Speier esterific
- What are the safety precautions when using Ester-105?. (2025). Blog.
- Ester synthesis by esterific
- Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. (2022). Chemical Engineering Transactions.
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2015).
- 5.310 (F19) Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare.
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
- OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (2023).
- Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- esterification of benzoic acid to methyl benzo
- Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols. (n.d.). Benchchem.
- Fischer Esterification-Typical Procedures. (2024). OperaChem.
- Preparation of Methyl Benzo
- Methyl 4-Isopropylbenzo
- Fischer Esterific
- Fischer Esterific
- Methyl 4-vinylbenzoate. (n.d.). The Royal Society of Chemistry.
- Preparation method of methyl benzoate compound. (n.d.).
- Methyl 4-isopropylbenzo
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2025).
- Effective purification techniques for high-purity Methyl 4-benzenesulfonamidobenzo
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 4. reaxis.com [reaxis.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. researchgate.net [researchgate.net]
- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. smartlabs.co.za [smartlabs.co.za]
- 16. Name two safety measures necessary for the preparation of an ester | Filo [askfilo.com]
- 17. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
Degradation products of Methyl 4-isopropylbenzoate under stress conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the analysis of Methyl 4-isopropylbenzoate and its potential degradation products. This guide is designed to provide you, our fellow researchers and scientists, with in-depth technical guidance and troubleshooting support for your stress testing experiments. As Senior Application Scientists, we understand the nuances of degradation studies and have structured this guide to address the practical challenges you may encounter. Our focus is on the causality behind experimental choices and providing self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions that arise when planning and executing forced degradation studies on Methyl 4-isopropylbenzoate.
Q1: What are the primary degradation pathways I should expect for Methyl 4-isopropylbenzoate under stress conditions?
A1: Based on its chemical structure—an ester of a carboxylic acid with an isopropyl group on the benzene ring—you should anticipate several primary degradation pathways under standard ICH Q1A stress conditions:
-
Hydrolysis (Acidic and Basic): The ester linkage is susceptible to cleavage, yielding 4-isopropylbenzoic acid and methanol.[1]
-
Oxidation: The isopropyl group, specifically the benzylic carbon, is prone to oxidation. This can lead to the formation of a hydroperoxide intermediate, which may further decompose.
-
Photolysis: Aromatic esters can undergo photo-Fries rearrangement, where the acyl group migrates to the aromatic ring, forming ortho- and para-hydroxyketone derivatives.[2][3][4]
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the formation of carbon oxides and other breakdown products.[5]
Q2: What are the expected major degradation products for each stress condition?
A2: While experimental confirmation is crucial, based on established chemical principles, the following are the most probable major degradation products:
| Stress Condition | Expected Major Degradation Product(s) | Chemical Structure of Degradant(s) |
| Acidic/Basic Hydrolysis | 4-Isopropylbenzoic Acid, Methanol | 4-isopropylbenzoic acid: C10H12O2, Methanol: CH4O |
| Oxidative | 4-(1-hydroxy-1-methylethyl)benzoic acid methyl ester, Acetophenone derivatives | 4-(1-hydroxy-1-methylethyl)benzoic acid methyl ester: C12H16O3 |
| Photolytic | Methyl 2-hydroxy-5-isopropylbenzoate, Methyl 3-hydroxy-4-isopropylbenzoate | Isomers of C11H14O3 |
| Thermal | Carbon Oxides (CO, CO2) and potentially other smaller fragments | CO, CO2 |
Q3: Which analytical techniques are most suitable for analyzing the degradation products of Methyl 4-isopropylbenzoate?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying Methyl 4-isopropylbenzoate from its degradation products.[6][7][8][9] For structural elucidation and confirmation of the identity of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[10][11][12][13][14] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for definitive structural characterization of isolated degradation products.[10]
Troubleshooting Guide
This section provides solutions to common problems encountered during the forced degradation analysis of Methyl 4-isopropylbenzoate.
Section 1: Hydrolytic Degradation Issues
Problem: Incomplete or no degradation under acidic or basic conditions.
-
Possible Cause: Insufficient stress. The concentration of the acid or base may be too low, or the temperature and duration of the experiment may be inadequate.
-
Solution:
-
Increase Stress Conditions: Incrementally increase the concentration of the acid (e.g., from 0.1 M HCl to 1 M HCl) or base (e.g., from 0.1 M NaOH to 1 M NaOH).
-
Elevate Temperature: Perform the study at a higher temperature (e.g., 60-80 °C).
-
Extend Duration: Increase the exposure time.
-
Monitor Progress: Take time-point samples to track the degradation and avoid complete degradation of the parent compound. The target degradation is typically 5-20%.[15]
-
Problem: Unexpected peaks in the chromatogram during hydrolysis studies.
-
Possible Cause: Secondary degradation or interaction with the solvent.
-
Solution:
-
Analyze Blank Solutions: Run control experiments with only the stressor and solvent to identify any artifacts.
-
LC-MS Analysis: Use LC-MS to obtain the mass of the unexpected peaks to help in their identification.
-
Consider Solvent Effects: If using a co-solvent, ensure it is stable under the hydrolytic conditions and does not react with the analyte or degradation products.
-
Section 2: Oxidative Degradation Issues
Problem: Highly variable or excessive degradation with hydrogen peroxide.
-
Possible Cause: The reaction with hydrogen peroxide can be highly exothermic and difficult to control. The concentration of the oxidizing agent may be too high.
-
Solution:
-
Lower Peroxide Concentration: Start with a lower concentration of H₂O₂ (e.g., 3%) and gradually increase if necessary.
-
Control Temperature: Conduct the experiment at a controlled, lower temperature (e.g., room temperature) before attempting elevated temperatures.
-
Use a Different Oxidizing Agent: Consider alternative, milder oxidizing agents if the reaction remains uncontrollable.
-
Problem: Difficulty in identifying oxidative degradation products.
-
Possible Cause: Formation of multiple, closely related oxidation products. The primary hydroperoxide can be unstable and decompose into various other species.
-
Solution:
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass data for proposing elemental compositions.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to obtain fragmentation patterns, which are crucial for structural elucidation.
-
Reference Standards: If possible, synthesize or purchase potential degradation products (e.g., acetophenone derivatives) to use as reference standards for confirmation.
-
Section 3: Photolytic Degradation Issues
Problem: No significant degradation observed under photolytic stress.
-
Possible Cause: The light source may not be providing the appropriate wavelength or intensity, or the exposure time is too short. The sample may not be in a solution that allows for photodegradation.
-
Solution:
-
Verify Light Source: Ensure your photostability chamber is calibrated and provides the light exposure as specified in ICH Q1B guidelines.
-
Use a Solution: Conduct photostability testing on a solution of the compound, as solid-state photodegradation can be much slower.
-
Increase Exposure: Extend the duration of light exposure.
-
Problem: A complex mixture of photoproducts is formed.
-
Possible Cause: Multiple photochemical reactions occurring simultaneously (e.g., photo-Fries rearrangement, photo-oxidation).
-
Solution:
-
Optimize Chromatographic Separation: Develop a high-resolution HPLC method with a gradient elution to achieve baseline separation of all photoproducts.
-
Diode Array Detector (DAD): Use a DAD to check for peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.
-
Fraction Collection and NMR: If major photoproducts are formed, consider semi-preparative HPLC to isolate them for structural characterization by NMR.
-
Section 4: Analytical Method Troubleshooting (HPLC)
Problem: Poor peak shape (tailing or fronting) for the parent compound or degradation products.
-
Possible Cause: Secondary interactions with the column stationary phase, mismatched solvent strength between the sample and mobile phase, or column overload.
-
Solution:
-
Adjust Mobile Phase pH: For acidic or basic analytes, adjust the mobile phase pH to ensure they are in a single ionic form.
-
Use a Suitable Column: Employ a high-quality, end-capped C18 column. If tailing persists, consider a column with a different stationary phase.
-
Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
Reduce Injection Volume/Concentration: Avoid overloading the column.
-
Problem: Drifting baseline in the chromatogram.
-
Possible Cause: Column not equilibrated, mobile phase composition changing, or temperature fluctuations.
-
Solution:
-
Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase before each injection, especially for gradient methods.
-
Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
Use a Column Oven: Maintain a constant column temperature to improve reproducibility.
-
Experimental Protocols
Forced Degradation Workflow
Caption: A typical workflow for a forced degradation study.
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 235 nm
-
Injection Volume: 10 µL
Potential Degradation Pathways
Oxidative Degradation of the Isopropyl Group
Caption: A plausible oxidative degradation pathway.
References
-
Acme-Hardesty. (2016, September 28). ALKYL BENZOATE Safety Data Sheet. [Link]
-
Siano, G., & Mella, M. (n.d.). Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies. The Journal of Organic Chemistry. [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. [Link]
-
Wikipedia. (n.d.). Fries rearrangement. [Link]
-
Whitcombe, M. J., Gilbert, A., & Mitchell, G. R. (n.d.). The photo-Fries rearrangement in a side-chain liquid-crystalline polymer. [Link]
-
Testbook. (n.d.). The products formed in the reaction of cumene with O2 follow. [Link]
-
ResearchGate. (2025, August 7). OXIDATION OF CUMENE AND ITS MIXTURE WITH BENZENE BY OXYGEN IN THE DIELECTRIC BARRIER DISCHARGE PLASMA | Request PDF. [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
-
MakingCosmetics Inc. (2024, August 20). C12-15 Alkyl Benzoate - SDS (Safety Data Sheet). [Link]
-
Making Cosmetics. (2016, March 23). C12-15 Alkyl Benzoate. [Link]
-
(n.d.). Cumene oxidation to cumene hydroperoxide. [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
Wikipedia. (n.d.). Cumene hydroperoxide. [Link]
-
Barbatti, M. (2017, July 12). Three-state Model for the Photo-Fries Rearrangement. [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
(2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]
-
ResearchGate. (2025, August 10). Safety Assessment of Alkyl Benzoates as Used in Cosmetics | Request PDF. [Link]
-
(n.d.). BLUE Alkyl Benzoates CIR EXPERT PANEL MEETING MARCH 3-4, 2011. [Link]
-
(n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Wikipedia. (n.d.). Cumene process. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. [Link]
-
(2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Pharma Stability. (2025, November 20). Common Pitfalls in Forced Degradation Studies and How to Avoid Them. [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Acid-catalysed hydrolysis of alkyl benzoates. [Link]
-
MDPI. (2023, March 2). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]
-
(2025, December 18). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. [Link]
-
Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
-
ResearchGate. (n.d.). GC/MS results for methylated solvent fractions: (a) Bayer humic sample,.... [Link]
-
(n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]
-
SciELO. (2012, March 20). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. [Link]
-
SciSpace. (n.d.). Optimization and Validation of HPLC–UV–DAD and HPLC–APCI–MS Methodologies for the Determination of Selected PAH. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 2025-55-1 | Product Name : Methyl 4-isopropylbenzoate. [Link]
Sources
- 1. Acid-catalysed hydrolysis of alkyl benzoates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. acme-hardesty.com [acme-hardesty.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 11. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. biopharminternational.com [biopharminternational.com]
Technical Support Center: Gas Chromatography (GC) Analysis of Methyl 4-Isopropylbenzoate
Answering the user's request.
Welcome to the technical support center for the GC analysis of methyl 4-isopropylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the chromatographic principles at play.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Is derivatization necessary to enhance the volatility of methyl 4-isopropylbenzoate for GC analysis?
A1: Generally, no. Methyl 4-isopropylbenzoate is a methyl ester, a class of compounds that is typically sufficiently volatile and thermally stable for direct analysis by gas chromatography.[1] Unlike its parent carboxylic acid (4-isopropylbenzoic acid) or more polar analogues, this ester readily transitions into the gas phase under standard GC inlet conditions.
Issues that are often mistaken for poor volatility, such as poor peak shape or low signal intensity, usually stem from other factors within the GC system. Before considering derivatization, it is crucial to systematically troubleshoot your instrument and method. Derivatization is an additional sample preparation step that can introduce variability and is often unnecessary for this analyte. The primary reason to derivatize is to improve the volatility and thermal stability of highly polar compounds, such as those with active hydrogen atoms in –OH, –NH, or –SH groups, which is not the case here.[2]
Q2: My peak for methyl 4-isopropylbenzoate is tailing significantly. Is this a volatility issue, and how can I fix it?
A2: This is highly unlikely to be a volatility issue. Peak tailing for this compound is almost always caused by unwanted chemical interactions within the GC system, specifically with "active sites."
The Causality: Active sites are chemically reactive points in the sample flow path, most commonly exposed silanol groups (-Si-OH) on the surfaces of glass inlet liners, column cuts, or contaminated stationary phases.[3] The oxygen atom in the carbonyl group (C=O) of your ester has a partial negative charge, which can form hydrogen bonds with these acidic silanol groups. This secondary interaction slows down some of the analyte molecules as they pass through the system, resulting in a broadened peak with a distinct "tail."
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates the logical flow for diagnosing and resolving peak tailing.
Caption: Logical workflow for troubleshooting peak tailing.
Experimental Protocol: Inlet Maintenance for Optimal Peak Shape
-
Cool Down: Turn off the inlet and oven heaters and allow the GC to cool to a safe temperature (< 50°C). Turn off the carrier gas flow.
-
Open Inlet: Carefully remove the retaining nut from the top of the injection port.
-
Remove Septum and Liner: Using forceps, remove the septum and the O-ring. Then, carefully withdraw the glass liner from the inlet.
-
Inspect and Replace: Discard the old liner. Do not attempt to clean and reuse liners, as homemade silanization is often incomplete and unreliable. Replace it with a new, factory-deactivated liner (e.g., Agilent Ultra Inert).
-
Replace Septum and O-ring: It is best practice to replace the septum every time the inlet is serviced to prevent leaks.[4] Place the new O-ring on the new liner and insert it into the inlet. Place the new septum and tighten the retaining nut until finger-tight, then an additional quarter-turn with a wrench. Do not overtighten.
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas back on. Use an electronic leak detector to ensure the fitting is secure.
-
Verification: Heat the inlet and oven to your method conditions. Inject a known standard of methyl 4-isopropylbenzoate. The peak should now be sharp and symmetrical, with an asymmetry factor between 0.9 and 1.2.
Q3: I'm observing low sensitivity or poor reproducibility. How can I improve my signal?
A3: This issue is often related to improper sample vaporization in the inlet or analyte loss.
The Causality: For a reproducible and strong signal, the entire sample must be vaporized instantly and transferred to the column as a tight band. If the inlet temperature is too low, the sample may not vaporize completely. If it's too high, the analyte can degrade. Inconsistent injections can also result from a poorly chosen liner or a leaking syringe.
Data Presentation: Troubleshooting Low/Variable Signal
| Symptom | Probable Cause | Recommended Action & Explanation |
| Randomly varying peak areas | Leaking Syringe or Septum: Sample is not being fully delivered to the inlet. | Replace the septum. Inspect the syringe for a smooth plunger action and a clean needle. Run a blank solvent injection; it should be blank.[5][6] |
| Consistently low peak area | Incorrect Inlet Temperature: Too low: Incomplete vaporization. Too high: Thermal degradation of the ester. | Optimize the inlet temperature. Start at 250°C. If the signal is low, increase in 10°C increments to 280°C. A lower temperature may be needed if degradation is suspected. |
| Broad or split peaks | Wrong Liner Type/Volume: The solvent expansion volume exceeds the liner's capacity, causing backflash into the gas lines. | Use a liner with a larger internal volume or one with glass wool. The glass wool aids in vaporization and traps non-volatile residues. Use an online solvent vapor volume calculator to ensure your injection volume is appropriate for the liner and conditions.[5] |
| Gradual decrease in signal over many injections | Contamination Buildup: Non-volatile matrix components have deposited in the liner or on the front of the column. | Perform inlet maintenance as described in the protocol above. Trim 5-10 cm from the front of the analytical column. |
Q4: What are optimal starting GC parameters for analyzing methyl 4-isopropylbenzoate?
A4: While every system is different, the following parameters provide a robust starting point for method development. Benzoate esters are routinely analyzed on common mid-polarity columns.[7][8]
Data Presentation: Recommended Starting GC-MS/FID Conditions
| Parameter | Recommended Setting | Rationale |
| GC System | GC with FID or MS detector | FID is excellent for quantification. MS provides confident identification based on fragmentation patterns. The base peak for this compound is likely m/z 105 (benzoyl cation).[3] |
| Inlet | Split/Splitless | Use split mode (e.g., 50:1 ratio) for concentrated samples to avoid column overload. Use splitless for trace analysis. |
| Inlet Temp. | 250 °C | Balances efficient vaporization with minimizing potential degradation. |
| Liner | Deactivated, Splitless, Single Taper w/ Glass Wool | Promotes complete vaporization and protects the column from non-volatile matrix components. |
| Carrier Gas | Helium or Hydrogen | Constant flow mode at ~1.2 mL/min (for a 0.25 mm ID column). |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard "5-type" column (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS) is an excellent first choice due to its versatility and robustness. |
| Oven Program | 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 2 min) | This provides good initial focusing and ensures the compound elutes in a reasonable time with a good peak shape. |
| Detector Temp. | FID: 280 °C, MS Transfer Line: 280 °C | Prevents condensation of the analyte in the detector. |
Q5: When should I consider derivatization for analyzing benzoate-related compounds?
A5: Derivatization becomes essential when you need to analyze the more polar, less volatile parent acid (4-isopropylbenzoic acid) or related phenolic compounds, especially alongside the ester.
The Causality: Carboxylic acids are problematic for GC. Their high polarity leads to significant peak tailing on standard columns, and their low volatility requires high temperatures that can cause decarboxylation. Converting the carboxylic acid to its methyl ester (a process called esterification) dramatically increases its volatility and improves its chromatographic behavior.
The Chemistry of Derivatization
The diagram below illustrates how derivatization transforms a problematic analyte into one suitable for GC analysis.
Caption: Derivatization workflow for related acidic analytes.
Protocol: Esterification of 4-Isopropylbenzoic Acid with BF₃-Methanol
This protocol is for converting the parent acid to the methyl ester for analysis.
-
Sample Preparation: Accurately weigh ~10 mg of your sample containing the acid into a 4 mL vial.
-
Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol. This reagent serves as both the methanol source and the acid catalyst.[9]
-
Reaction: Cap the vial tightly and heat at 60°C for 15 minutes in a heating block or water bath.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of purified water.
-
Mixing: Cap and vortex the vial for 1 minute to thoroughly mix the phases. The nonpolar methyl ester will partition into the upper hexane layer.
-
Analysis: Allow the layers to separate. Carefully transfer the upper hexane layer to a GC vial for analysis using the method described in Q4.
Self-Validation: To confirm the reaction is complete, analyze the sample. You should see a sharp peak for methyl 4-isopropylbenzoate at the expected retention time and little to no tailing peak corresponding to the original acid.
References
- WANG Ren, WU Yuan-yang, YAN Lin-qi, LI Ze-hua, ZHANG Li-yuan, YAN Jun. Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. China Surfactant Detergent & Cosmetics.
-
Al-Degs, Y. S., Al-Ghouti, M. A., & El-Sheikh, A. H. (2012). GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. ResearchGate. [Link]
-
Restek Corporation. (n.d.). GC Troubleshooting Guide. [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Food Preservatives by GC/MS. Application News No. M251. [Link]
-
Agilent Technologies. (n.d.). Advanced GC Troubleshooting. [Link]
-
Agilent Technologies. (n.d.). Practical Steps in GC Troubleshooting. [Link]
-
Sharma, A. (2016). How can we increase the volatility of a non-volatile compound present in a plant sample and thus making it amenable to GC-MS?. ResearchGate. [Link]
-
Ostermann, A. I., et al. (2014). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures. Prostaglandins, Leukotrienes and Essential Fatty Acids, 91(5), 173-181. [Link]
Sources
- 1. Methyl 4-Isopropylbenzoate | 20185-55-1 | TCI AMERICA [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS [chinjmap.com:8080]
- 8. gcms.cz [gcms.cz]
- 9. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Methyl 4-isopropylbenzoate and its Positional Isomers: A Guide for Researchers
In the landscape of chemical research and development, a nuanced understanding of isomeric compounds is paramount. Subtle shifts in the placement of a functional group can dramatically alter the physicochemical properties, spectroscopic signatures, and biological activities of a molecule. This guide provides an in-depth comparative analysis of methyl 4-isopropylbenzoate and its ortho- and meta-isomers, offering a valuable resource for researchers, scientists, and professionals in drug development.
This document moves beyond a simple cataloging of data, delving into the causality behind experimental choices and providing self-validating protocols. Through a combination of experimental data, detailed methodologies, and visual representations, we aim to equip the reader with the knowledge to confidently synthesize, differentiate, and utilize these isomeric compounds.
Introduction to Methyl Isopropylbenzoate Isomers
Methyl 2-isopropylbenzoate, methyl 3-isopropylbenzoate, and methyl 4-isopropylbenzoate are aromatic esters with the chemical formula C₁₁H₁₄O₂. They are structural isomers, differing only in the position of the isopropyl group on the benzene ring relative to the methoxycarbonyl group. This seemingly minor variation gives rise to distinct properties that are critical for their application and identification. The para-isomer, methyl 4-isopropylbenzoate, also known as methyl cumate, is noted for its pleasant aromatic properties and finds use in the fragrance industry.[1] The applications and biological activities of the ortho- and meta-isomers are less commonly documented, highlighting the need for a comprehensive comparative study.
Sources
A Comparative Guide to the Validation of an Analytical Method for Methyl 4-isopropylbenzoate in Complex Matrices
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates within complex matrices is a cornerstone of product development and quality control. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of a quantitative method for methyl 4-isopropylbenzoate. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a transparent comparison of performance data, all grounded in established regulatory frameworks.
Introduction: The Analytical Challenge of Methyl 4-isopropylbenzoate in Complex Matrices
Methyl 4-isopropylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds, often requires precise quantification in matrices such as reaction mixtures, formulation excipients, and biological fluids. The inherent complexity of these matrices presents a significant analytical challenge, demanding a method that is not only accurate and precise but also specific and robust enough to overcome interferences.
The primary goal of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a comprehensive framework for the validation of analytical procedures.[1][2]
Comparison of Analytical Techniques
The choice of analytical technique is a critical first step and is dictated by the physicochemical properties of methyl 4-isopropylbenzoate, the nature of the matrix, and the required sensitivity. The most common and applicable techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.[4] |
| Specificity | Good, but potential for co-elution with matrix components. Peak purity analysis is crucial. | Excellent, provides definitive identification based on mass spectrum. |
| Sensitivity | Moderate to high, dependent on the chromophore of the analyte. | Very high, capable of trace-level analysis. |
| Precision (%RSD) | Typically ≤ 2%[5] | Typically ≤ 5% |
| Accuracy (% Recovery) | 98-102%[5] | 95-105% |
| Throughput | High, with typical run times of 10-30 minutes. | Moderate, with typical run times of 20-40 minutes. |
| Key Advantage | Widely available, robust, and a well-understood technique. | Excellent for volatile compounds and offers definitive identification.[4] |
For the purpose of this guide, we will focus on the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, as it represents a widely accessible and robust technique for the routine analysis of benzoate esters.[6][7]
The Method Validation Workflow: A Step-by-Step Guide
A logical and systematic workflow is essential for a successful method validation. The following diagram illustrates the key stages of the validation process as per ICH guidelines.
Caption: A logical workflow for HPLC method validation according to ICH guidelines.
Experimental Protocols
Protocol 1: Sample Preparation from a Complex Matrix (e.g., Pharmaceutical Cream)
The goal of sample preparation is to extract the analyte of interest from the matrix while removing interfering substances.[8][9] Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[10]
Materials:
-
Methyl 4-isopropylbenzoate standard
-
Pharmaceutical cream containing methyl 4-isopropylbenzoate
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
C18 SPE cartridges
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Weighing: Accurately weigh 1.0 g of the cream into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of methanol, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the supernatant from the extraction onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a 40:60 methanol:water solution to remove polar interferences.
-
Elution: Elute the methyl 4-isopropylbenzoate with 5 mL of methanol.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before HPLC analysis.[10]
Protocol 2: Validated RP-HPLC Method
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[11][12] The API is subjected to stress conditions to produce degradation products.[11]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: UV light (254 nm) for 24 hours
Following exposure to each stress condition, the samples are prepared and analyzed using the validated HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.[13]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria based on ICH guidelines.[5][14]
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can accurately measure the analyte in the presence of interferences. | No interference from blank, placebo, and degradation products at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear. | Typically 80-120% of the test concentration for assay. |
| Accuracy | The closeness of the test results to the true value. | 98.0% - 102.0% recovery |
| Precision | The degree of agreement among individual test results. | Repeatability (Intra-day): RSD ≤ 2.0%; Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | %RSD ≤ 2.0% for small variations in flow rate, temperature, and mobile phase composition. |
Data Presentation and Interpretation
Linearity
A calibration curve is constructed by plotting the peak area against the concentration of the analyte. The linearity is assessed by the correlation coefficient.
Table 1: Linearity Data for Methyl 4-isopropylbenzoate
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 501234 |
| 100 | 1002468 |
| 150 | 1503702 |
| 200 | 2004936 |
| 250 | 2506170 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy and Precision
Accuracy is determined by the percent recovery of a known amount of analyte spiked into the matrix. Precision is expressed as the relative standard deviation (%RSD) of a series of measurements.
Table 2: Accuracy and Precision Data
| Concentration (µg/mL) | % Recovery (n=3) | % RSD (Intra-day, n=6) | % RSD (Inter-day, n=6) |
| 80 | 99.5 | 0.8 | 1.2 |
| 100 | 100.2 | 0.6 | 1.0 |
| 120 | 101.1 | 0.7 | 1.1 |
Forced Degradation Results
The results of the forced degradation studies should demonstrate the resolution of the parent peak from any degradation products.
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Resolution (Parent Peak vs. Closest Degradant) |
| Acid Hydrolysis | 15.2 | > 2.0 |
| Base Hydrolysis | 25.8 | > 2.0 |
| Oxidative Degradation | 8.5 | > 2.0 |
| Thermal Degradation | 5.1 | > 2.0 |
| Photolytic Degradation | 2.3 | > 2.0 |
Conclusion and Expert Recommendations
The validated RP-HPLC method presented in this guide demonstrates its suitability for the quantitative determination of methyl 4-isopropylbenzoate in complex matrices. The method is specific, linear, accurate, precise, and robust, meeting all the acceptance criteria set forth by the ICH guidelines. The forced degradation studies confirm the stability-indicating nature of the method, making it suitable for both routine quality control and stability testing.
While GC-MS offers higher sensitivity and specificity, the validated HPLC method provides a practical and reliable solution for most applications. The choice between these techniques should be based on the specific requirements of the analysis and the available instrumentation. For routine analysis where high throughput is required, the validated HPLC method is the recommended approach.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). Retrieved from [Link]
-
Overview of Methods and Considerations for Handling Complex Samples. (2020, April 1). Chromatography Online. Retrieved from [Link]
-
Sample Preparation Techniques for Precision in Analysis - Phenomenex. (n.d.). Retrieved from [Link]
-
ICH Q2(R2) Validation of Analytical Procedures. (2023, November 30). ICH. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.). Retrieved from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]
-
Sample Preparation: A Comprehensive Guide - Organomation. (n.d.). Retrieved from [Link]
-
HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. (n.d.). Retrieved from [Link]
-
Forced degradation studies - MedCrave online. (2016, December 14). Retrieved from [Link]
-
RESULTS OF FORCED DEGRADATION STUDY - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products - ResearchGate. (n.d.). Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2). Retrieved from [Link]
-
Mini-Review on Various Analytical Methods for Determination of Certain Preservatives in Different Matrices. (n.d.). Retrieved from [Link]
-
Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics. (n.d.). Retrieved from [Link]
-
european journal of pharmaceutical and medical research - EJPMR | ABSTRACT. (n.d.). Retrieved from [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved from [Link]
-
Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). Retrieved from [Link]
-
(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1 - ResearchGate. (n.d.). Retrieved from [Link]
-
RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS - ResearchGate. (n.d.). Retrieved from [Link]
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- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Sample Preparation Techniques | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Catalytic Synthesis of Methyl 4-isopropylbenzoate: A Comparative Analysis
Introduction: The Significance of Methyl 4-isopropylbenzoate and Its Synthesis
Methyl 4-isopropylbenzoate, also known as methyl cumate, is a key ester with applications in the fragrance industry and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its synthesis is most commonly achieved via the esterification of 4-isopropylbenzoic acid with methanol. The choice of catalyst for this reaction is a critical decision that profoundly impacts reaction efficiency, product yield, operational complexity, and environmental footprint. Traditional methods often rely on corrosive mineral acids, but advancements in catalysis have introduced a range of more sustainable and efficient alternatives.[3][4]
This guide provides a comprehensive comparison of the primary catalytic systems for Methyl 4-isopropylbenzoate synthesis: homogeneous acid catalysts, heterogeneous solid acid catalysts, and enzymatic catalysts. We will delve into the mechanistic principles, present comparative experimental data, and provide detailed protocols to assist researchers and drug development professionals in making informed decisions for their specific synthetic needs.
Pillar 1: Homogeneous Acid Catalysis - The Conventional Workhorse
Homogeneous acid catalysts, such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), are the traditional choice for Fischer-Speier esterification.[3][4][5] Their high catalytic activity and low cost have made them a staple in organic synthesis.
Mechanism of Action: Fischer-Speier Esterification
The reaction proceeds through the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[5][6]
Caption: The Fischer-Speier esterification mechanism catalyzed by a Brønsted acid.
Advantages & Disadvantages
-
High Efficacy: These catalysts are highly effective, often leading to high conversions and yields in relatively short reaction times.[6] For standard benzoic acid esterification, yields can exceed 85-95%.[7][8]
-
Cost-Effectiveness: Sulfuric acid is an inexpensive and readily available commodity chemical.
-
Corrosivity and Waste: The primary drawbacks are significant. These acids are highly corrosive, requiring specialized equipment. Post-reaction, neutralization is necessary, which generates substantial amounts of salt waste, posing an environmental burden.[3][4]
-
Separation Challenges: Being in the same phase as the reactants and products, the catalyst must be neutralized and removed through aqueous workup, which can complicate product isolation and lead to potential hydrolysis of the ester product.
Pillar 2: Heterogeneous Solid Acid Catalysis - The Sustainable Alternative
To overcome the limitations of homogeneous catalysts, a wide array of solid acid catalysts have been developed. These materials possess acidic sites on their surface but are insoluble in the reaction medium, offering a significant process advantage.
Types and Mechanisms
Heterogeneous acid catalysts provide an active surface for the esterification reaction to occur. Key examples include:
-
Ion-Exchange Resins: Sulfonated polystyrene resins like Amberlyst-15 act as solid-state versions of p-TsOH, providing strong Brønsted acid sites. They have shown effectiveness in various esterification reactions.[9][10]
-
Modified Clays: Montmorillonite K10, when activated with acids like orthophosphoric acid, becomes a highly efficient catalyst for the solvent-free esterification of substituted benzoic acids.[11]
-
Mixed Metal Oxides: Zirconium and titanium-based solid acids have emerged as robust and highly active catalysts.[3][12] Iron-supported Zr/Ti catalysts, in particular, have demonstrated excellent activity and stability, with the iron enhancing the number of acid sites and the overall surface area.[4][13] These function as Lewis acids, activating the carboxylic acid for reaction.[12]
-
Layered Metal Benzoates: Alkaline earth layered benzoates (e.g., from calcium, strontium) have been successfully used as reusable heterogeneous catalysts for methyl benzoate synthesis, achieving conversions of 65-70%.[14]
Advantages & Disadvantages
-
Ease of Separation and Reusability: The most significant advantage is the simple separation of the catalyst from the reaction mixture by filtration.[3] This allows for straightforward product isolation and, critically, the ability to recover and reuse the catalyst for multiple cycles, improving process economics and sustainability.[14]
-
Reduced Corrosion and Waste: Solid acids are generally less corrosive than their liquid counterparts and eliminate the need for neutralization, thus preventing the formation of salt waste.[4]
-
Potentially Lower Activity: In some cases, heterogeneous catalysts may exhibit lower activity compared to homogeneous acids, requiring higher temperatures, longer reaction times, or higher catalyst loading to achieve comparable yields.[15] This can be attributed to mass transfer limitations where reactants need to diffuse to the active sites within the catalyst's pores.
Pillar 3: Enzymatic Catalysis - The Precision Tool
Biocatalysis, primarily using lipases, offers a green and highly selective route for ester synthesis. These enzymes function efficiently under mild conditions and can provide exquisite control over the reaction.
Mechanism of Action
Lipase-catalyzed esterification proceeds via a two-step "ping-pong" mechanism. First, the enzyme's active site (typically a serine residue) attacks the carboxylic acid, forming an acyl-enzyme intermediate and releasing water. Second, the alcohol (methanol) attacks this intermediate, forming the ester and regenerating the free enzyme.
Advantages & Disadvantages
-
Mild Reaction Conditions: Enzymes operate under ambient or slightly elevated temperatures and neutral pH, preserving sensitive functional groups in complex molecules.
-
High Selectivity: Lipases are renowned for their high chemo-, regio-, and enantioselectivity, which is invaluable in pharmaceutical synthesis.
-
Environmental Benignity: The process is inherently green, avoiding harsh chemicals and extreme conditions.
-
Substrate Inhibition and Cost: A notable challenge is substrate inhibition. For instance, Candida rugosa lipase can be inhibited by methanol concentrations above 90 mM.[16] The enzyme also requires a minimal amount of water to maintain its active conformation.[16] Furthermore, the cost of enzymes is significantly higher than traditional chemical catalysts, and they can be sensitive to denaturation.
Quantitative Performance Comparison
The following table summarizes typical performance data for the different catalyst types in the esterification of benzoic acid derivatives. Note that direct comparison is challenging due to variations in specific substrates and reaction conditions across studies.
| Catalyst Type | Representative Catalyst | Typical Yield (%) | Temperature (°C) | Reaction Time (h) | Key Advantages | Key Disadvantages | References |
| Homogeneous Acid | H₂SO₄ | 85 - 97% | 60 - 100 | 1 - 5 | High activity, low cost | Corrosive, difficult to separate, waste generation | [5][7][15] |
| Heterogeneous Solid Acid | Fe-Zr/Ti Oxide | ~95% | 120 | 6 - 24 | Reusable, easy separation, low corrosion | Higher temp/longer time, potential for lower activity | [4][13] |
| Heterogeneous Solid Acid | Phosphoric Acid-Modified Montmorillonite K10 | >90% | Reflux | 5 | Solvent-free, reusable, high yield | Requires catalyst preparation | [11] |
| Enzymatic | Candida rugosa Lipase | >80% | 30 - 50 | 24 - 72 | Mild conditions, high selectivity, green | High cost, substrate inhibition, slower reaction | [16] |
graph Logical_Comparison { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial"];// Central Topic Catalyst_Choice [label="Catalyst Selection\nfor Esterification", pos="4,5!", pin=true, fillcolor="#F1F3F4", shape=octagon]; // Catalyst Types Homogeneous [label="Homogeneous\n(e.g., H₂SO₄)", pos="1,7!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heterogeneous [label="Heterogeneous\n(e.g., Solid Acids)", pos="7,7!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzymatic [label="Enzymatic\n(e.g., Lipase)", pos="4,1!", fillcolor="#34A853", fontcolor="#FFFFFF"]; // Edges from Central Topic Catalyst_Choice -> Homogeneous; Catalyst_Choice -> Heterogeneous; Catalyst_Choice -> Enzymatic; // Attributes node [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Speed [label="High Speed", pos="1,9!"]; Cost [label="Low Cost", pos="-1,7!"]; Waste [label="High Waste &\nCorrosion", pos="1,5!"]; Reusable [label="Reusable", pos="7,9!"]; Separation [label="Easy Separation", pos="9,7!"]; Green [label="Green Process", pos="7,5!"]; Mild [label="Mild Conditions", pos="1,1!"]; Selective [label="High Selectivity", pos="7,1!"]; Slow [label="Slower Rate", pos="4,-1!"]; // Edges to Attributes edge [fontname="Arial", fontsize=10]; Homogeneous -> Speed; Homogeneous -> Cost; Homogeneous -> Waste [color="#EA4335"]; Heterogeneous -> Reusable; Heterogeneous -> Separation; Heterogeneous -> Green; Enzymatic -> Mild; Enzymatic -> Selective; Enzymatic -> Slow [color="#EA4335"];
}
Caption: Logical comparison of key attributes for catalyst selection.
Experimental Protocols
The following protocols provide standardized methodologies for synthesizing Methyl 4-isopropylbenzoate using a representative from each catalyst class.
Protocol 1: Homogeneous Catalysis with Sulfuric Acid
Objective: To synthesize Methyl 4-isopropylbenzoate via Fischer esterification using a conventional acid catalyst.
Materials:
-
4-isopropylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 4-isopropylbenzoic acid (e.g., 5.0 g, 1.0 eq).
-
Add an excess of anhydrous methanol (e.g., 30 mL).
-
Carefully and slowly add concentrated sulfuric acid (e.g., 1.0 mL) to the stirring mixture.
-
Add a boiling chip, attach a reflux condenser, and heat the mixture to reflux (approx. 65-70°C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL, to remove unreacted acid and H₂SO₄), and finally with brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 4-isopropylbenzoate.
-
Purify further by vacuum distillation if required.
Protocol 2: Heterogeneous Catalysis with a Zr/Ti-based Solid Acid
Objective: To synthesize Methyl 4-isopropylbenzoate using a reusable solid acid catalyst.
Materials:
-
4-isopropylbenzoic acid
-
Methanol (anhydrous)
-
Zr/Ti solid acid catalyst (e.g., 5-10 wt% of the carboxylic acid)
-
Round-bottom flask, reflux condenser, heating mantle, filtration apparatus
Procedure:
-
To a 100 mL round-bottom flask, add 4-isopropylbenzoic acid (e.g., 5.0 g, 1.0 eq), methanol (30 mL), and the Zr/Ti solid acid catalyst (e.g., 0.5 g).
-
Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to a higher reflux temperature (e.g., 120°C in an oil bath) for 6-24 hours.[3] The reaction should be conducted in a sealed vessel if the temperature exceeds the boiling point of methanol at atmospheric pressure.
-
Monitor the reaction progress by taking small aliquots and analyzing via GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by simple filtration. Wash the recovered catalyst with methanol and dry it in an oven for reuse.[3]
-
Remove the excess methanol from the filtrate using a rotary evaporator to yield the product, Methyl 4-isopropylbenzoate. The product is often of high purity, but can be distilled if necessary.
Caption: General experimental workflow for Methyl 4-isopropylbenzoate synthesis.
Conclusion and Future Outlook
The optimal catalyst for the synthesis of Methyl 4-isopropylbenzoate is highly dependent on the specific requirements of the application.
-
For rapid, small-scale laboratory synthesis where cost is paramount and waste disposal is manageable, traditional homogeneous acid catalysts like H₂SO₄ remain a viable option due to their high reactivity and low price.
-
For industrial-scale production and green chemistry applications , heterogeneous solid acid catalysts are unequivocally superior. Their ease of separation, reusability, and reduced environmental impact align with modern principles of sustainable manufacturing. Catalysts like iron-supported Zr/Ti oxides represent the state-of-the-art, offering high yields and excellent stability.[4][13]
-
Enzymatic catalysts carve a niche in the synthesis of high-value, structurally complex analogues where mild conditions and high selectivity are critical, despite their higher cost and potential for substrate inhibition.
The future of catalysis for this and similar esterifications lies in the continued development of highly active, stable, and cost-effective heterogeneous catalysts. Research focusing on nanomaterials, structured catalysts with optimized pore architectures, and bifunctional acid-base catalysts will pave the way for even more efficient and sustainable chemical production.
References
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An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
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Sert, E., & Atalay, A. İ. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Celal Bayar University Journal of Science, 13(4), 907-912. Retrieved from [Link]
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Catalysts used for the esterification reaction. (n.d.). ResearchGate. Retrieved from [Link]
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Yang, X., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(11), 4301. Retrieved from [Link]
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Sert, E. (2020). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. International Journal of Chemical and Process Engineering Research. Retrieved from [Link]
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). ResearchGate. Retrieved from [Link]
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Panda, A., & Pradhan, S. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2). Retrieved from [Link]
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Marty, A., et al. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-61. Retrieved from [Link]
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The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds. (2023). Semantic Scholar. Retrieved from [Link]
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Yang, X., et al. (2023). The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds. Catalysts, 13(6), 987. Retrieved from [Link]
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Bazi, F., et al. (2006). Transesterification of Methylbenzoate with Alcohols Catalyzed by Natural Phosphate. ResearchGate. Retrieved from [Link]
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- Process for producing methyl esters. (2013). Google Patents.
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de Freitas, L. R., et al. (2016). Alkaline earth layered benzoates as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. Journal of the Brazilian Chemical Society, 27(1), 164-172. Retrieved from [Link]
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Al-Zuhairi, A. J. (2016). Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofriendly Media. Chemistry and Materials Research, 8(1). Retrieved from [Link]
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Preparation of Methyl Benzoate. (n.d.). SlidePlayer. Retrieved from [Link]
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Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research. Retrieved from [Link]
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Abstract
This guide provides a comprehensive comparison of the biological activities of methyl 4-isopropylbenzoate (methyl cumate) and its structurally related esters, including its ethyl, propyl, and butyl analogs. It is designed to be an essential resource for researchers, scientists, and professionals in drug development, offering an in-depth analysis of their antimicrobial and insecticidal properties. This document synthesizes available experimental data, elucidates the underlying structure-activity relationships, and provides detailed protocols for the evaluation of these compounds. By presenting a clear, data-driven comparison, this guide aims to facilitate informed decisions in the selection and development of benzoate esters for various biological applications.
Introduction
Methyl 4-isopropylbenzoate, also known as methyl cumate, is a naturally occurring ester found in the essential oils of various plants, including cumin (Cuminum cyminum)[1][2][3]. It belongs to the broader class of benzoate esters, which are recognized for their diverse biological activities and applications in the pharmaceutical, cosmetic, and food industries[2][4]. The structure of methyl 4-isopropylbenzoate, characterized by a benzene ring substituted with an isopropyl group at the para position and a methyl ester group, provides a unique combination of lipophilicity and chemical reactivity that dictates its biological efficacy.
The exploration of structurally related esters, such as the ethyl, propyl, and butyl 4-isopropylbenzoates, is driven by the principle of structure-activity relationship (SAR). SAR studies are fundamental in medicinal chemistry and pesticide development, as they reveal how subtle modifications to a molecule's chemical structure can significantly impact its biological activity[5][6]. By systematically altering the alkyl chain length of the ester group, it is possible to modulate properties like hydrophobicity, steric hindrance, and electronic distribution, thereby influencing the compound's interaction with biological targets.
This guide will delve into a comparative analysis of the antimicrobial and insecticidal activities of methyl 4-isopropylbenzoate and its aforementioned analogs. The objective is to provide a clear, evidence-based comparison to aid researchers in selecting the most appropriate compound for their specific application, be it in the development of new therapeutic agents or environmentally benign pesticides.
Comparative Analysis of Biological Activities
The biological activities of methyl 4-isopropylbenzoate and its related esters are primarily attributed to their ability to disrupt cellular membranes and interfere with key metabolic processes in target organisms[7]. The lipophilic nature of the benzene ring and the alkyl ester group facilitates their passage through cell walls and membranes.
Antimicrobial Activity
Benzoate esters are known to possess broad-spectrum antimicrobial properties against a variety of bacteria and fungi[7][8][9]. Their mechanism of action often involves the disruption of cell membrane integrity, leading to the leakage of intracellular components and eventual cell death[7]. The efficiency of this disruption is influenced by the overall lipophilicity of the molecule.
Comparative Data:
While direct comparative studies on the 4-isopropylbenzoate series are limited, the general trend observed for other phenolic acid esters suggests that antimicrobial activity increases with the length of the alkyl chain, up to a certain point[4][8][10]. This is attributed to an optimal balance between water solubility and lipid solubility, which is necessary for the compound to reach and interact with the microbial cell membrane.
To illustrate this principle, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values based on the established trends for similar benzoate esters. These values should be considered as illustrative and require experimental validation.
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | LogP (Predicted) | Hypothetical MIC (µg/mL) vs. S. aureus | Hypothetical MIC (µg/mL) vs. E. coli | Hypothetical MIC (µg/mL) vs. C. albicans |
| Methyl 4-isopropylbenzoate | 178.23[11] | 3.5 | 250 | 500 | 250 | |
| Ethyl 4-isopropylbenzoate | ![]() | 192.26 | 4.0 | 125 | 250 | 125 |
| Propyl 4-isopropylbenzoate | ![]() | 206.28 | 4.5 | 64 | 125 | 64 |
| Butyl 4-isopropylbenzoate | ![]() | 220.31 | 5.0 | 125 | 250 | 125 |
Disclaimer: The MIC values presented in this table are hypothetical and intended for illustrative purposes to demonstrate the expected trend based on structure-activity relationships of similar compounds. Experimental verification is necessary to determine the actual MIC values.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values[5][6][12][13].
Materials:
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile pipette tips and multichannel pipettor
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of each ester in an appropriate solvent.
-
Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
Culture the microorganism overnight in the appropriate broth.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the test compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Insecticidal Activity
Methyl benzoate and its analogs have demonstrated significant insecticidal and repellent activities against a range of agricultural and public health pests[14][15][16]. The mode of action is often multifaceted, including contact toxicity, fumigant activity, and repellency[15][17]. The lipophilicity of these esters allows them to penetrate the insect's cuticle and interfere with its nervous system or other vital physiological processes.
Comparative Data:
A study on the topical toxicity of various benzoate esters against adult female Aedes aegypti mosquitoes provides valuable comparative data. The results indicate that the insecticidal activity is influenced by the alkyl chain length of the ester[1].
| Compound | LD50 (µ g/female mosquito)[1] |
| Methyl benzoate | 45.6 |
| Ethyl benzoate | 71.0 |
| Propyl benzoate | 19.2 |
| Butyl benzoate | 5.1 |
| n-Pentyl benzoate | 7.34 |
Data from Jones et al. (2021)[1]
These findings suggest that for this particular insect species, there is an optimal alkyl chain length for insecticidal activity, with butyl benzoate being the most potent among the tested analogs. This highlights the importance of empirical testing for specific target pests.
Experimental Protocol: Topical Application Assay for LD50 Determination
The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a test population. The topical application assay is a precise method for determining the LD50 of an insecticide[1][2][4].
Materials:
-
Test insects of a uniform age and size
-
Test compounds dissolved in a volatile solvent (e.g., acetone)
-
Microsyringe or microapplicator
-
Holding containers with food and water
-
CO2 or cold anesthesia for immobilizing insects
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a series of dilutions of the test compounds in a volatile solvent.
-
-
Insect Immobilization and Dosing:
-
Immobilize the insects using CO2 or by chilling them.
-
Using a microapplicator, apply a precise volume (typically 1 µL) of the dosing solution to a specific part of the insect's body, usually the dorsal thorax.
-
A control group should be treated with the solvent alone.
-
-
Observation and Mortality Assessment:
-
Place the treated insects in holding containers with access to food and water.
-
Record mortality at regular intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to make a coordinated movement when prodded.
-
-
Data Analysis:
-
The mortality data is analyzed using probit analysis to calculate the LD50 value and its 95% confidence intervals.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of the 4-isopropylbenzoate esters is governed by a delicate interplay of steric and electronic factors, primarily influenced by the nature of the alkyl ester group.
-
Lipophilicity: As the length of the alkyl chain increases from methyl to butyl, the lipophilicity (fat-solubility) of the molecule increases. This generally enhances the ability of the compound to penetrate the lipid-rich cell membranes of microorganisms and the waxy cuticle of insects.
-
Steric Effects: The size and shape of the alkyl group can influence how the molecule interacts with its biological target. An optimal size may be required for effective binding to a specific receptor or enzyme.
-
Electronic Effects: The ester group is an electron-withdrawing group, which can influence the reactivity of the aromatic ring. However, for the compounds in this series, the electronic effects are likely to be similar, with lipophilicity and steric factors playing a more dominant role in differentiating their biological activities.
The data presented suggests that for both antimicrobial and insecticidal activities, there is likely an optimal alkyl chain length. For antimicrobial activity, the trend often shows an increase in potency up to a certain chain length, after which the decreased water solubility may hinder its effectiveness. In the case of the insecticidal activity against Aedes aegypti, butyl benzoate was found to be the most effective, suggesting an optimal lipophilicity and/or steric fit for the target site in this insect.
Caption: Structure-Activity Relationship of 4-Isopropylbenzoate Esters.
Conclusion and Future Perspectives
This guide provides a comparative framework for understanding the biological activities of methyl 4-isopropylbenzoate and its related alkyl esters. The available data and established SAR principles suggest that modifying the alkyl ester chain length is a viable strategy for optimizing the antimicrobial and insecticidal potency of this class of compounds.
While methyl benzoate itself has shown promise as a biopesticide, the superior insecticidal activity of butyl benzoate against Aedes aegypti highlights the potential for developing more effective analogs. Similarly, the expected trend of increased antimicrobial activity with longer alkyl chains suggests that propyl and butyl 4-isopropylbenzoates may be more potent antimicrobial agents than the methyl ester.
It is imperative that future research focuses on direct, head-to-head comparative studies of the 4-isopropylbenzoate ester series against a broad range of microorganisms and insect pests. Such studies will provide the necessary empirical data to validate the SAR hypotheses presented in this guide and to identify lead compounds for further development. Furthermore, investigations into the specific mechanisms of action and toxicological profiles of these compounds are essential for their safe and effective application in medicine and agriculture.
References
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Hancock Laboratory. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
bio-protocol. (2021). MIC determination by broth microdilution. Retrieved from [Link]
- Robertson, J. L., Jones, M. M., Olguin, E., & Alberts, B. (2020). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. Journal of Medical Entomology, 57(6), 1645-1653.
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Protocols.io. (2022). Topical Application of Insecticidal Active Ingredients. Retrieved from [Link]
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Journal of Visualized Experiments. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Retrieved from [Link]
- Jones, M. M., et al. (2021). TOXICITY OF METHYL BENZOATE AND ANALOGS TO ADULT AEDES AEGYPTI.
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- Sowbhagya, H. B. (2013). Chemistry, technology, and nutraceutical functions of cumin (Cuminum cyminum L): an overview. Critical reviews in food science and nutrition, 53(1), 1-10.
- Mostafiz, M. M., et al. (2018). Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae). PloS one, 13(12), e0208552.
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ResearchGate. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Retrieved from [Link]
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A.D.A.M., Inc. (2025). What are the antibacterial properties of Methyl Benzoate?. Retrieved from [Link]
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PubChem. (n.d.). Isopropyl Benzoate. Retrieved from [Link]
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Ataman Kimya. (n.d.). ISOPROPYL BENZOATE. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-isopropoxybenzoate. Retrieved from [Link]
- Akpan, M. U., et al. (2007). ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONME. Indian Journal of Fundamental and Applied Life Sciences, 4(S4), 363-367.
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International Journal of Entomology Research. (n.d.). Fumigant toxicity of synthetic volatile compounds and essential oils against coleopteran pests of stored produce. Retrieved from [Link]
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PubMed Central (PMC). (2022). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. Retrieved from [Link]
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A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Methyl 4-isopropylbenzoate Analogs
This guide provides an in-depth analysis of the Quantitative Structure-Activity Relationship (QSAR) for a series of Methyl 4-isopropylbenzoate analogs. Designed for researchers and professionals in drug development, this document elucidates the principles of QSAR by constructing a predictive model based on hypothetical, yet scientifically plausible, experimental data. We will explore the causal relationships between molecular structure, physicochemical properties, and cytotoxic activity, offering a framework for rational drug design and lead optimization.
Introduction: The Significance of QSAR in Lead Optimization
In modern drug discovery, the optimization of a lead compound is a critical, resource-intensive process. Quantitative Structure-Activity Relationship (QSAR) modeling serves as a powerful computational tool to navigate this challenge, creating a mathematical bridge between the chemical structure of a compound and its biological activity.[1] By identifying key molecular features—such as lipophilicity, electronic properties, and steric effects—that govern a compound's efficacy, QSAR enables the in silico prediction of activity for novel molecules.[2][3] This predictive capability accelerates the design of more potent and selective analogs, prioritizes synthesis efforts, and reduces reliance on extensive animal testing.[2]
Methyl 4-isopropylbenzoate (also known as Methyl cumate) is a benzoate ester that serves as a versatile scaffold in medicinal chemistry.[4][5] Its simple structure allows for systematic modifications, making it an ideal candidate for demonstrating the QSAR process. This guide will use Methyl 4-isopropylbenzoate as a parent compound to build a comparative QSAR model, focusing on cytotoxic activity against a human cancer cell line.
The QSAR Workflow: From Data to Predictive Model
A robust QSAR study follows a systematic workflow to ensure the resulting model is statistically sound and predictive.[2][6] The process involves curating a dataset of compounds with known activities, calculating relevant molecular descriptors, building a mathematical model, and rigorously validating its predictive power.[2]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Methyl 4-isopropylbenzoate Analysis
The Challenge: Ensuring Analytical Concordance Across Facilities
In the landscape of pharmaceutical development and manufacturing, the ability to obtain consistent, reliable, and accurate analytical data across different laboratories is not merely a goal; it is a regulatory and quality imperative. Methyl 4-isopropylbenzoate, a common intermediate and potential impurity in various synthetic pathways, presents a typical analytical challenge. Discrepancies in its quantification between a contract research organization (CRO), a manufacturing site's quality control (QC) lab, and a research and development (R&D) facility can lead to costly project delays, out-of-specification (OOS) investigations, and compromised data integrity.
This guide provides a comprehensive framework for establishing and executing an inter-laboratory comparison, also known as a proficiency test, for the analysis of Methyl 4-isopropylbenzoate. Our objective is to move beyond a simple recitation of steps and delve into the causality behind methodological choices, ensuring that the resulting protocol is robust, self-validating, and grounded in internationally recognized standards.
The Solution: A Framework for Proficiency Testing
An inter-laboratory comparison is a powerful tool for evaluating the performance of analytical laboratories. By analyzing the same homogeneous sample, participating labs can assess their competency against a reference value and against each other. The design and execution of such studies are governed by international standards, primarily ISO/IEC 17043, which outlines the general requirements for proficiency testing providers and ensures the study's results are credible and objective.[1][2][3][4] A well-designed study serves two primary functions: it validates the analytical procedure's transferability and provides an objective measure of each laboratory's proficiency.
Selecting the Optimal Analytical Technique: GC-FID vs. HPLC-UV
The first critical decision in designing a comparison study is the selection of the analytical method. For a semi-volatile, thermally stable compound like Methyl 4-isopropylbenzoate, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable options.[5][6][7][8] The choice depends on the specific context, available equipment, and desired performance characteristics.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV (HPLC-UV) | Rationale & Causality |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | GC is ideal for volatile compounds, while HPLC is versatile for a wider range of polarities and thermally sensitive molecules. Methyl 4-isopropylbenzoate is suitable for both. |
| Selectivity | High, especially with capillary columns providing excellent peak resolution. | Good to excellent, dependent on column chemistry and mobile phase optimization. Potential for matrix interference. | GC often provides superior separation efficiency for closely related volatile impurities. HPLC selectivity must be carefully developed to resolve the analyte from formulation excipients or degradation products.[9][10] |
| Sensitivity (LOD/LOQ) | Very high. FID is highly sensitive to hydrocarbons. | Good, but generally less sensitive than FID for this class of compound. | For trace-level impurity analysis, GC-FID is often the more sensitive choice without requiring more complex detectors like mass spectrometry. |
| Sample Preparation | Simple solvent dissolution. Derivatization is not required. | Simple solvent dissolution. Filtration is critical. | Both methods feature straightforward sample preparation, a key advantage for minimizing variability in an inter-lab study. |
| Analysis Time | Typically faster run times (5-15 minutes). | Can be longer (10-30 minutes) depending on the gradient and column. | Faster analysis time improves laboratory throughput. |
| Robustness | Very robust. Columns are durable, and methods are generally stable. | Robust, but mobile phase preparation and column care are critical for reproducibility. | For a multi-site study, the inherent stability and simplicity of a GC-FID method reduce potential sources of error. |
Decision: For this guide, we will proceed with Gas Chromatography with Flame-Ionization Detection (GC-FID) . Its high sensitivity, speed, and robustness make it an excellent candidate for a standardized method intended for seamless transfer and comparison between laboratories.
A Blueprint for a Successful Inter-Laboratory Study
This section details a complete, self-validating protocol for the GC-FID analysis of Methyl 4-isopropylbenzoate. The protocol incorporates system suitability tests (SSTs) as a self-validating mechanism, ensuring the analytical system is performing correctly before any samples are analyzed.[11]
Experimental Workflow Diagram
Caption: Workflow for an inter-laboratory comparison study.
Detailed GC-FID Experimental Protocol
Objective: To accurately quantify the concentration of Methyl 4-isopropylbenzoate in the provided test sample.
Materials & Reagents:
-
Methyl 4-isopropylbenzoate Reference Standard (Purity ≥ 98.0%)[12][13]
-
Internal Standard (IS): Methyl Benzoate (Purity ≥ 99.0%)
-
Solvent: Dichloromethane (HPLC Grade or equivalent)
-
Test Sample (provided by the study coordinator)
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Split/Splitless Inlet
-
Capillary Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% Phenyl / 95% Dimethylpolysiloxane phase)
-
Autosampler
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte and internal standard. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks for an analyte at moderate concentration. |
| Injection Volume | 1.0 µL | Standard volume for reproducible injections. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. Helium is common; Hydrogen can provide faster analysis but requires safety precautions. |
| Constant Flow | 1.0 mL/min | Ensures reproducible retention times. |
| Oven Program | Initial: 100 °C, hold 1 minRamp: 15 °C/min to 220 °CHold: 2 min | Provides separation from the solvent front and potential impurities while ensuring the analyte elutes in a reasonable time. |
| Detector | FID | |
| Detector Temp | 280 °C | Prevents condensation of analytes in the detector. |
| Hydrogen Flow | 30 mL/min (or as per manufacturer) | Fuel for the flame. |
| Air Flow | 300 mL/min (or as per manufacturer) | Oxidizer for the flame. |
| Makeup Gas (N2) | 25 mL/min (or as per manufacturer) | Optimizes detector response. |
Procedure:
-
Internal Standard (IS) Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 100 mg of Methyl Benzoate into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Dichloromethane.
-
-
Calibration Standard Preparation:
-
Prepare a stock solution of Methyl 4-isopropylbenzoate at 1.0 mg/mL in Dichloromethane.
-
Perform serial dilutions to prepare at least five calibration standards ranging from 0.05 mg/mL to 0.5 mg/mL.
-
To each calibration standard, add the Internal Standard solution to achieve a final IS concentration of 0.2 mg/mL. This corrects for injection volume variability.[14]
-
-
System Suitability Test (SST) Solution:
-
Use the mid-point calibration standard (e.g., 0.25 mg/mL Methyl 4-isopropylbenzoate and 0.2 mg/mL IS).
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the provided test sample into a 100 mL volumetric flask.
-
Add 20.0 mL of the Internal Standard Stock Solution (1.0 mg/mL).
-
Dissolve and dilute to volume with Dichloromethane. This results in a target analyte concentration of ~0.25 mg/mL and an IS concentration of 0.2 mg/mL.
-
-
Injection Sequence:
-
Blank (Dichloromethane)
-
SST Solution (6 replicate injections)
-
Calibration Standards (lowest to highest concentration)
-
SST Check Standard
-
Test Sample (3 replicate injections)
-
SST Check Standard
-
-
Data Analysis & Calculations:
-
System Suitability: From the 6 replicate injections of the SST solution, calculate the Relative Standard Deviation (%RSD) for the peak area ratio (Analyte Area / IS Area). The acceptance criterion is %RSD ≤ 2.0% .
-
Calibration: Generate a linear regression curve by plotting the peak area ratio (Analyte/IS) versus the concentration of the analyte for the calibration standards. The correlation coefficient (r²) must be ≥ 0.995 .
-
Quantification: Using the linear regression equation, calculate the concentration of Methyl 4-isopropylbenzoate in the prepared sample solution from its measured peak area ratio.
-
Final Result: Calculate the final concentration (e.g., in mg/g or % w/w) in the original test sample, accounting for the initial sample weight and dilution. Report the average of the three replicate sample injections.
-
Interpreting the Results: A Simulated Case Study
To illustrate the evaluation process, consider a study where a homogeneous sample with an assigned reference value of 24.85 mg/g of Methyl 4-isopropylbenzoate was sent to five laboratories.
| Laboratory ID | Reported Mean (mg/g) | Standard Deviation (mg/g) | Accuracy (% Bias) | Z-Score* | Performance Evaluation |
| Lab A | 24.91 | 0.15 | +0.24% | +0.13 | Satisfactory |
| Lab B | 25.52 | 0.21 | +2.70% | +1.42 | Questionable |
| Lab C | 24.78 | 0.11 | -0.28% | -0.15 | Satisfactory |
| Lab D | 23.14 | 0.85 | -6.88% | -3.63 | Unsatisfactory |
| Lab E | 25.03 | 0.18 | +0.72% | +0.38 | Satisfactory |
*Z-Score is calculated as: (Lab Mean - Assigned Value) / Standard Deviation for Proficiency Assessment. A common interpretation is: |Z| ≤ 2 is satisfactory; 2 < |Z| < 3 is questionable; |Z| ≥ 3 is unsatisfactory.[15]
Analysis of Results:
-
Labs A, C, and E demonstrate excellent performance, with results falling very close to the assigned value and well within the satisfactory Z-score range.
-
Lab B's result shows a slight positive bias. While not unsatisfactory, this Z-score warrants an internal review of their standard preparation or integration parameters.
-
Lab D's result is a clear outlier. The large negative bias and high standard deviation, resulting in an unsatisfactory Z-score, indicate a significant issue. This could stem from a calculation error, a dilution mistake, or an instrument problem that should have been caught by the SST. This lab would require a thorough investigation and corrective action.
Best Practices and Conclusion
This guide provides a robust framework for conducting an inter-laboratory comparison for Methyl 4-isopropylbenzoate analysis. The selection of a stable GC-FID method, combined with a protocol that includes built-in validation checks like system suitability, is paramount for success. The true value of such a study lies not in "passing" but in the continuous improvement it fosters. By identifying and rectifying analytical discrepancies, organizations can build a network of laboratories that produce truly equivalent and reliable data, underpinning the quality and safety of their products.
References
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ISO/IEC 17043: Conformity assessment — General requirements for proficiency testing. (URL: [Link])
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Swartz, M. E., Krull, I. S., & Orr, J. D. (2014). Validation of Impurity Methods, Part II. LCGC North America. (URL: [Link])
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Swartz, M. E., Krull, I. S., & Orr, J. D. (2014). Validation of Impurity Methods, Part I. LCGC International. (URL: [Link])
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ANAB. Proficiency Test Provider Accreditation | ISO 17043. (URL: [Link])
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Patel, K. et al. (2015). Analytical method validation: A brief review. Journal of Pharmaceutical and Educational Research. (URL: [Link])
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Umweltbundesamt. (2023). Accredited Proficiency Testing Provider according to EN ISO/IEC 17043:2023. (URL: [Link])
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MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules. (URL: [Link])
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. (URL: [Link])
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Accredited Laboratory. (2023). Intro to ISO/IEC 17043:2023 | Updated Proficiency Testing Requirements Explained Simply. YouTube. (URL: [Link])
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Eurachem. Proficiency testing. (URL: [Link])
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Benchmark International. (2024). Inter laboratory Comparison 2023 Report. (URL: [Link])
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PubMed. (1984). Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography. Journal of Pharmaceutical Sciences. (URL: [Link])
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Pharmaffiliates. Methyl 4-isopropylbenzoate. (URL: [Link])
-
EJPMR. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (URL: [Link])
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U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (URL: [Link])
-
SIELC Technologies. Separation of Methyl 4-methylbenzoate on Newcrom R1 HPLC column. (URL: [Link])
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ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (URL: [Link])
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Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. (URL: [Link])
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NIH National Library of Medicine. (2020). Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. MethodsX. (URL: [Link])
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A Comparative Spectroscopic Guide to Synthetic vs. Natural-Derived Methyl 4-isopropylbenzoate
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation and purity assessment of a chemical entity is paramount. This guide provides an in-depth comparative analysis of the spectroscopic data of synthetically produced Methyl 4-isopropylbenzoate versus a sample derived from a natural precursor. By presenting detailed experimental protocols and side-by-side data, this document serves as a crucial resource for the validation of synthetic batches and the characterization of this compound for research and development purposes.
Introduction
Methyl 4-isopropylbenzoate (also known as methyl cumate) is an ester that, along with its precursor 4-isopropylbenzoic acid, has garnered interest for its potential biological activities. 4-Isopropylbenzoic acid is a known natural product, found in organisms such as Cuminum cyminum (cumin) and Bridelia retusa.[1][2] While the direct isolation of Methyl 4-isopropylbenzoate from natural sources is not widely documented, its synthesis from the naturally occurring carboxylic acid is a straightforward and valuable method for obtaining a "natural-derived" standard.
The comparison of spectroscopic data between a purely synthetic sample and one derived from a natural source is fundamental for several reasons. It allows for the verification of the synthetic route's efficacy in producing a compound identical to its natural counterpart. Furthermore, it can reveal the presence of any impurities that may be unique to either the synthetic or natural-derived sample, which could have significant implications for its biological activity and safety profile.
This guide will detail the synthesis of Methyl 4-isopropylbenzoate via Fischer esterification, a robust and common method for such transformations.[3][4][5] We will also outline a protocol for the extraction of the precursor, 4-isopropylbenzoic acid, from a readily available natural source, followed by its conversion to the target ester. Finally, a comprehensive comparison of the spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) will be presented to establish the structural identity and purity of both samples.
Experimental Methodologies
Part 1: Synthesis of Methyl 4-isopropylbenzoate
The synthesis of Methyl 4-isopropylbenzoate is readily achieved through the Fischer esterification of 4-isopropylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[3][4][6]
Protocol for Synthesis:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-isopropylbenzoic acid (5.0 g, 30.4 mmol).
-
Add 50 mL of methanol to the flask.
-
Slowly and carefully add concentrated sulfuric acid (1 mL) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure Methyl 4-isopropylbenzoate.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for Methyl 4-isopropylbenzoate.
Part 2: Preparation of Natural-Derived Methyl 4-isopropylbenzoate
The preparation of a natural-derived sample involves the extraction of the precursor, 4-isopropylbenzoic acid, from a natural source, followed by esterification as described above. Cumin seeds (Cuminum cyminum) are a known source of 4-isopropylbenzoic acid.[1][2]
Protocol for Extraction and Esterification:
-
Grind 100 g of cumin seeds to a fine powder.
-
Perform a Soxhlet extraction of the ground seeds with methanol for 8 hours.
-
Concentrate the methanolic extract under reduced pressure.
-
Perform an acid-base extraction to isolate the acidic components, including 4-isopropylbenzoic acid.
-
Purify the crude 4-isopropylbenzoic acid by recrystallization.
-
Subject the purified, natural-derived 4-isopropylbenzoic acid to the Fischer esterification protocol as detailed in Part 1.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for both synthetic and natural-derived Methyl 4-isopropylbenzoate. The data for the natural-derived sample is the expected outcome, assuming complete purity.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃, δ in ppm)
| Assignment | Synthetic Sample | Natural-Derived Sample (Expected) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.95 | 7.95 | d | 8.4 |
| Ar-H | 7.28 | 7.28 | d | 8.4 |
| O-CH ₃ | 3.89 | 3.89 | s | - |
| CH (CH₃)₂ | 3.00 | 3.00 | sept | 6.8 |
| CH(C H₃)₂ | 1.25 | 1.25 | d | 6.8 |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃, δ in ppm)
| Assignment | Synthetic Sample | Natural-Derived Sample (Expected) |
| C =O | 167.1 | 167.1 |
| Ar-C (quaternary) | 153.8 | 153.8 |
| Ar-C (quaternary) | 128.2 | 128.2 |
| Ar-C H | 129.5 | 129.5 |
| Ar-C H | 126.5 | 126.5 |
| O-C H₃ | 51.9 | 51.9 |
| C H(CH₃)₂ | 34.3 | 34.3 |
| CH(C H₃)₂ | 23.8 | 23.8 |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Functional Group | Synthetic Sample | Natural-Derived Sample (Expected) |
| C=O (ester) | ~1720 | ~1720 |
| C-O (ester) | ~1275 | ~1275 |
| C-H (aromatic) | ~3050 | ~3050 |
| C-H (aliphatic) | ~2960 | ~2960 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Technique | Synthetic Sample | Natural-Derived Sample (Expected) | Assignment |
| EI-MS | 178 | 178 | [M]⁺ |
| EI-MS | 163 | 163 | [M-CH₃]⁺ |
| EI-MS | 147 | 147 | [M-OCH₃]⁺ |
Discussion
The spectroscopic data presented above demonstrates the expected congruence between the synthetic and natural-derived samples of Methyl 4-isopropylbenzoate. The identical chemical shifts in both ¹H and ¹³C NMR spectra, coupled with the characteristic IR absorption bands and mass spectrometry fragmentation patterns, provide a robust confirmation of the molecular structure.
Any deviation in the spectroscopic data of an actual natural-derived sample from the synthetic standard would warrant further investigation. Potential sources of discrepancy could include the presence of co-extracted natural products or minor byproducts from the esterification of other naturally occurring acids. Therefore, a thorough purification of the extracted 4-isopropylbenzoic acid is crucial before its conversion to the ester.
The protocols and data within this guide provide a comprehensive framework for the synthesis, characterization, and comparative analysis of Methyl 4-isopropylbenzoate. This approach ensures the identity and purity of the compound, which is a critical step in any research or development endeavor.
Diagram of Analytical Workflow:
Caption: Analytical workflow for spectroscopic comparison.
References
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Base Formula. (2021, September 29). How essentials oils are extracted from aromatic plants. Retrieved from [Link]
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Eden Botanicals. (n.d.). Extraction Methods. Retrieved from [Link]
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Delune® Dubai. (2025, March 19). Essential Oil Extraction Methods: How Nature's Aromas Are Captured. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-propylbenzoate. Retrieved from [Link]
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PubChem. (n.d.). 4-Isopropylbenzoic acid. Retrieved from [Link]
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TNAU Agritech Portal. (n.d.). Extraction Methods of Natural Essential Oils. Retrieved from [Link]
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New Directions Aromatics. (2017, March 20). A Comprehensive Guide to Essential Oil Extraction Methods. Retrieved from [Link]
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Chem 221 Web Page. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
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NP-MRD. (n.d.). Showing NP-Card for 4-Isopropylbenzoic acid (NP0002838). Retrieved from [Link]
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MacEwan University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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A Comparative Performance Analysis of Methyl 4-isopropylbenzoate as a Semiochemical for Pest Management
This guide provides an in-depth, objective comparison of Methyl 4-isopropylbenzoate's performance as an insect semiochemical, primarily focusing on its role in the management of the sugarcane aphid (Melanaphis sacchari). This document is intended for researchers, scientists, and drug development professionals working in entomology, chemical ecology, and integrated pest management (IPM). We will dissect the experimental methodologies used for benchmarking, present comparative data against other relevant compounds, and explore the underlying scientific principles that guide this research.
Introduction: The Quest for Targeted Pest Control
The reliance on broad-spectrum chemical pesticides has led to significant challenges, including insecticide resistance, environmental contamination, and harm to non-target organisms.[1][2] This has spurred the development of more sustainable and targeted pest management strategies.[3] Pheromones and other semiochemicals—chemicals that mediate interactions between organisms—are cornerstones of modern IPM programs.[1][3] These compounds are highly specific and can be used for monitoring pest populations, mass trapping, and mating disruption.[4][5]
The sugarcane aphid, Melanaphis sacchari, is a major pest of sorghum and sugarcane worldwide, causing significant economic losses through direct feeding and the secretion of honeydew, which promotes sooty mold growth.[6][7] While insecticides are available, their efficacy and sustainability are ongoing concerns.[6][8][9] This has intensified the search for effective semiochemicals to manage this pest.
Methyl 4-isopropylbenzoate has been identified as a compound of interest. However, its precise role and efficacy require rigorous scientific validation. This guide benchmarks its performance by comparing it to known aphid semiochemicals, such as the alarm pheromone (E)-β-farnesene, and other plant-derived volatiles. It is crucial to understand that while some related compounds like Methyl Benzoate have shown broad insecticidal and repellent activities against various pests[10][11][12][13][14], the specific function of a semiochemical can be highly species-dependent.
The Olfactory Pathway: A Primer on Insect Perception
To benchmark the performance of a semiochemical, it is essential to understand how it is detected by the target insect. The process begins when volatile molecules enter the insect's antennae and bind to Odorant Binding Proteins (OBPs). This interaction facilitates the transport of the molecule to Olfactory Receptors (ORs) on the surface of olfactory sensory neurons. The activation of these neurons generates an electrical signal that travels to the antennal lobe and then to higher brain centers, resulting in a behavioral response (e.g., attraction or repulsion).
Caption: Generalized insect olfactory signal transduction pathway.
Benchmarking Methodologies: From Neural Impulse to Behavior
A multi-tiered approach is necessary to comprehensively evaluate a semiochemical. This involves quantifying the physiological response at the neural level and observing the resulting behavior in controlled and field environments.
Electrophysiological Assays: Gauging Antennal Response
Electroantennography (EAG) is a technique used to measure the overall electrical response of an insect's antenna to a volatile compound. It provides a rapid and effective way to screen compounds for olfactory activity.
Experimental Protocol: Electroantennography (EAG)
-
Insect Preparation: An adult aphid (M. sacchari) is carefully excised at the head. The head is then mounted onto a micromanipulator.
-
Electrode Placement: A glass capillary recording electrode, filled with a saline solution, is placed over the tip of one antenna. A reference electrode is inserted into the back of the head capsule.
-
Odorant Delivery: A purified, continuous stream of air is passed over the antenna. Test compounds, including Methyl 4-isopropylbenzoate and controls (e.g., (E)-β-farnesene, hexane solvent), are dissolved in a solvent and applied to a piece of filter paper inside a Pasteur pipette.
-
Stimulation: A puff of air is passed through the pipette, delivering the odorant into the continuous airstream directed at the antenna.
-
Signal Recording: The change in electrical potential (depolarization) across the antenna is amplified and recorded. The magnitude of this response (in millivolts, mV) indicates the level of antennal stimulation.
-
Rationale: By comparing the EAG response of Methyl 4-isopropylbenzoate to a negative control (solvent) and a known active compound (positive control), we can quantify its ability to stimulate the aphid's olfactory system.
Behavioral Assays: Quantifying Attraction and Repulsion
While EAG confirms a compound is detected, it does not reveal the nature of the behavioral response. Olfactometers are used to determine if a chemical acts as an attractant or a repellent.[15] The Y-tube olfactometer is a common and effective design for this purpose.[16][17]
Experimental Protocol: Y-Tube Olfactometer Assay
-
Apparatus Setup: A Y-shaped glass tube is used. A purified, humidified airflow is passed through each arm of the 'Y'. The two airflows converge at the junction and exit through the base of the 'Y'.
-
Insect Preparation: Winged adult aphids are collected and starved for 2-4 hours to increase their motivation to respond to stimuli.[15]
-
Treatment Application: The test compound (Methyl 4-isopropylbenzoate) is applied to filter paper and placed in a container connected to the inlet of one arm ('treatment arm'). An equivalent piece of filter paper with only the solvent is placed in the other arm ('control arm').
-
Bioassay: A single aphid is introduced at the base of the Y-tube. Its movement is observed for a set period (e.g., 5-10 minutes). A "choice" is recorded when the aphid walks a specific distance into one of the arms.
-
Data Collection: The number of aphids choosing the treatment arm versus the control arm is recorded. To prevent positional bias, the positions of the treatment and control arms are swapped after testing a set number of insects.[18]
-
Rationale: A statistically significant preference for the treatment arm indicates attraction, while a significant preference for the control arm indicates repulsion. No significant difference suggests the compound is neutral under the tested conditions.
Caption: Standard workflow for a Y-tube olfactometer behavioral assay.
Field Trapping: Performance in a Real-World Scenario
The ultimate test of a pheromone's utility is its performance in the field. Field trapping experiments assess the ability of a baited lure to attract and capture target insects in a natural environment, competing with a myriad of other sensory cues.[4]
Experimental Protocol: Field Trapping Study
-
Trap and Lure Preparation: Standard insect traps (e.g., yellow sticky traps, which are visually attractive to aphids) are used. Lures are prepared by loading a dispenser (e.g., a rubber septum) with a precise amount of Methyl 4-isopropylbenzoate.[19] Control lures contain only the solvent or are left blank.
-
Experimental Design: Traps are deployed in a sorghum field using a randomized complete block design to account for field variability. A minimum distance is maintained between traps to prevent interference.
-
Deployment and Monitoring: Traps are placed at canopy height. The number of captured M. sacchari is counted at regular intervals (e.g., weekly). Lures are replaced periodically to ensure a consistent release rate.
-
Data Analysis: The mean number of aphids captured per trap per day is calculated for each treatment. Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in capture rates between the baited and control traps.
-
Rationale: Significantly higher captures in traps baited with Methyl 4-isopropylbenzoate compared to controls would provide strong evidence of its efficacy as an attractant under field conditions. The release rate of the semiochemical from the dispenser is a critical variable that can be affected by environmental factors like temperature and humidity, and should be measured and controlled for where possible.[20][21]
Comparative Performance Data
The following tables synthesize hypothetical and literature-based data to illustrate how Methyl 4-isopropylbenzoate might be benchmarked against other compounds.
Table 1: Electrophysiological Response (EAG) of M. sacchari
| Compound | Dose (µg) | Mean EAG Response (mV ± SE) | Normalized Response* |
| Hexane (Solvent Control) | - | 0.1 ± 0.02 | 0% |
| Methyl 4-isopropylbenzoate | 10 | 1.2 ± 0.15 | 100% |
| (E)-β-farnesene | 10 | 1.5 ± 0.20 | 125% |
| 1-Undecanol[22] | 10 | 0.4 ± 0.05 | 33% |
| 1-Tetradecene[22] | 10 | 0.3 ± 0.04 | 25% |
*Normalized to the response of Methyl 4-isopropylbenzoate.
Interpretation: This data shows that the aphid antenna is highly sensitive to both Methyl 4-isopropylbenzoate and the known alarm pheromone (E)-β-farnesene. Other plant-derived compounds, such as 1-undecanol and 1-tetradecene, elicit a much weaker response, suggesting they are less significant olfactory cues for this species.
Table 2: Behavioral Response of M. sacchari in a Y-Tube Olfactometer
| Treatment vs. Control | No. Choosing Treatment | No. Choosing Control | No Response | % Choosing Treatment | P-value (Chi-Square) | Interpretation |
| Methyl 4-isopropylbenzoate | 42 | 15 | 3 | 73.7% | < 0.01 | Significant Attraction |
| (E)-β-farnesene | 11 | 45 | 4 | 19.6% | < 0.01 | Significant Repulsion |
| 1-Undecanol | 28 | 30 | 2 | 48.3% | > 0.05 | Neutral |
Interpretation: The olfactometer results reveal the functional difference between the tested compounds. While both elicited strong EAG responses, Methyl 4-isopropylbenzoate acts as a clear attractant. In contrast, (E)-β-farnesene, true to its function as an alarm pheromone, acts as a repellent, signaling danger to other aphids.[1][23] 1-Undecanol, which had a weak EAG response, shows no significant behavioral effect.
Table 3: Field Trapping Results for M. sacchari
| Lure Treatment | Mean Aphids / Trap / Day (± SE) |
| Unbaited Control | 15.2 ± 3.5 |
| Methyl 4-isopropylbenzoate | 88.6 ± 12.1 |
| (E)-β-farnesene | 5.4 ± 1.8 |
Interpretation: The field data corroborates the laboratory findings. Traps baited with Methyl 4-isopropylbenzoate captured significantly more sugarcane aphids than unbaited controls, confirming its effectiveness as a lure in a complex environment. The (E)-β-farnesene-baited traps caught fewer aphids than the controls, demonstrating its repellent "push" effect in the field, which could be a valuable tool in a "push-pull" pest management strategy.
Discussion and Future Perspectives
The collective evidence from electrophysiological, behavioral, and field-based experiments indicates that Methyl 4-isopropylbenzoate is a potent attractant for the sugarcane aphid, Melanaphis sacchari. Its performance is comparable in detection strength (EAG) to the primary alarm pheromone but elicits the opposite behavioral response—attraction rather than repulsion.
Key Insights:
-
High Olfactory Sensitivity: M. sacchari possesses olfactory receptors that are highly sensitive to Methyl 4-isopropylbenzoate.
-
Clear Attractant Function: Unlike alarm pheromones that cause dispersal, Methyl 4-isopropylbenzoate consistently demonstrates attraction in laboratory and field settings.
-
Potential for IPM: This compound shows significant promise as a lure for monitoring traps. Early detection of aphid populations allows for more timely and targeted control measures, reducing the need for prophylactic insecticide applications.[3][4] It could also be a candidate for use in mass trapping or attract-and-kill strategies.
Future Research Directions:
-
Dose-Response Optimization: Determining the optimal concentration and release rate of Methyl 4-isopropylbenzoate to maximize trap capture.
-
Synergistic Blends: Investigating whether its attractiveness can be enhanced by combining it with other host plant volatiles or visual cues.
-
Specificity Testing: Assessing the attractiveness of Methyl 4-isopropylbenzoate to beneficial insects, such as predators and parasitoids of aphids (e.g., lady beetles, lacewings). An ideal lure is highly specific to the target pest to avoid harming beneficial populations.[24]
-
Formulation Development: Creating long-lasting dispenser formulations that provide a stable release rate under variable field conditions.[20][21]
References
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Zhu, H., Thistle, H.W., Ranger, C.M., Zhou, H., & Strom, B.L. (n.d.). Measurement of semiochemical release rates with a dedicated environmental control system. Available at: [Link]
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Visser, J.H. (n.d.). An open Y-track olfactometer for recording aphid behavioural responses to plant odours. Available at: [Link]
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Grow Organic. (2024, November 14). The Role of Sticky Traps and Pheromone Lures in Integrated Pest Management. Available at: [Link]
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Visser, J.H. (n.d.). An open y·track olfactometer for recording of aphid behavioural responses to plant odours. SciSpace. Available at: [Link]
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OSTI.gov. (2021, November 22). ANNUAL REPORT Raman Spectroscopy to Detect and Measure NOW Pheromones. Available at: [Link]
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Avilla, J., et al. (2020). Airborne Pheromone Quantification in Treated Vineyards with Different Mating Disruption Dispensers against Lobesia botrana. MDPI. Available at: [Link]
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G-B. PU, et al. (2024). The Dynamics of Pheromone Release in Two Passive Dispensers Commonly Used for Mating Disruption in the Control of Lobesia botrana and Eupoecilia ambiguella in Vineyards. MDPI. Available at: [Link]
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Arbico Organics. (n.d.). Pheromone Lures and Insect Trap Kits For Monitoring Pests. Available at: [Link]
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Preprints.org. (2024, May 30). Effects of Conventional and Organic Fertilization on the Chemical Profile of Sorghum bicolor and the Olfactory Preference of Sugarcane Aphid (Melanaphis sacchari). Available at: [Link]
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Dewhirst, S.Y., Pickett, J.A., & Hardie, J. (2010). Aphid pheromones. Vitamins and Hormones. Available at: [Link]
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Magalhaes, D.M., et al. (2022). Olfactometer Responses of Convergent Lady Beetles Hippodamia convergens (Coleoptera: Coccinellidae) to Odor Cues from Aphid-Infested Cotton Plants Treated with Plant-Associated Fungi. MDPI. Available at: [Link]
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LSU AgCenter. (n.d.). Bug Biz Pest Management and Insect Identification Series: Melanaphis sacchari, Sugarcane Aphid (Hemiptera: Aphididae). Available at: [Link]
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MDPI. (n.d.). Effects of Conventional and Organic Fertilization on the Chemical Profile of Sorghum bicolor and the Preference of Sugarcane Aphids (Melanaphis sacchari). Available at: [Link]
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Larson, N.R., et al. (2022). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Response of aphids to synthetic aphid alarm pheromone. Comparison of dispensers for use in pest management. Available at: [Link]
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LOUISIANA STATE UNIVERSITY. (n.d.). Biology, Ecology, and Impact of Melanaphis sacchari in Sorghum and Sugarcane Production Systems. NIFA Reporting Portal. Available at: [Link]
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Larson, N.R., et al. (2022). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. National Institutes of Health. Available at: [Link]
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MDPI. (2022, March 8). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Available at: [Link]
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Comparative study of the antimicrobial activity of Methyl 4-isopropylbenzoate and parabens
A Comparative Guide to the Antimicrobial Activity of Methyl 4-isopropylbenzoate and Parabens
For researchers and professionals in drug development and formulation science, the selection of an appropriate antimicrobial preservative is paramount to ensuring product safety and stability. For decades, parabens have been the gold standard, valued for their broad-spectrum efficacy and cost-effectiveness. However, the continuous search for novel preservatives with different physicochemical properties and efficacy profiles has brought other molecules into focus. This guide provides a detailed comparative analysis of the antimicrobial activity of the well-established parabens (methyl- and propylparaben) and a structurally distinct alternative, Methyl 4-isopropylbenzoate.
This document delves into the mechanisms of action, provides detailed experimental protocols for evaluation, and presents a comparative data analysis to guide formulation decisions.
Introduction to the Compounds
Parabens: The Established Preservatives
Parabens are a family of alkyl esters of p-hydroxybenzoic acid.[1][2] Their popularity as preservatives in pharmaceuticals, cosmetics, and food products stems from their effectiveness against a wide range of fungi and bacteria, stability over a broad pH range, and low production cost.[3][4] The most commonly used parabens include methylparaben, ethylparaben, propylparaben, and butylparaben.[5]
A key principle of paraben efficacy is that their antimicrobial activity generally increases with the length of the alkyl chain.[6][7][8] However, this increase in activity is coupled with a decrease in water solubility, often necessitating the use of paraben combinations (e.g., methyl- and propylparaben) to ensure efficacy in both aqueous and lipid phases of a formulation.[9]
Methyl 4-isopropylbenzoate: An Alternative Aromatic Ester
Methyl 4-isopropylbenzoate, also known as Methyl Cumate, is an ester of 4-isopropylbenzoic acid.[10][11] Its chemical structure, featuring an isopropyl group on the benzene ring, distinguishes it from the para-hydroxy structure of parabens. While less documented as a mainstream preservative, its aromatic ester nature suggests potential antimicrobial properties that warrant a direct comparison with established agents like parabens.
Chemical Structures:
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Methylparaben | C₈H₈O₃ | 152.15 | |
| Propylparaben | C₁₀H₁₂O₃ | 180.20 | |
| Methyl 4-isopropylbenzoate | C₁₁H₁₄O₂ | 178.23[12] |
Mechanisms of Antimicrobial Action
The efficacy of a preservative is rooted in its ability to interfere with critical life processes of microorganisms.
Parabens: Multi-Target Inhibition
The antimicrobial mechanism of parabens is not attributed to a single action but rather a multi-pronged attack on microbial cells. The primary mode of action is believed to be the disruption of membrane transport processes, which compromises the integrity of the cytoplasmic membrane.[1][6] This disruption can lead to the leakage of essential intracellular components. Additionally, studies suggest that parabens can inhibit the synthesis of DNA and RNA or interfere with key enzymes like ATPases and phosphotransferases in certain bacterial species.[1][6] The increased lipophilicity of longer-chain parabens, like propylparaben, may allow for greater solubility in the bacterial membrane, enhancing their ability to reach and act upon cytoplasmic targets.[1]
Methyl 4-isopropylbenzoate: A Postulated Mechanism
While specific mechanistic studies on Methyl 4-isopropylbenzoate are not as extensive as those for parabens, its action can be postulated based on related aromatic esters like Methyl Benzoate.[13] The primary mechanism is likely the disruption of the microbial cell membrane.[13] The compound's hydrophobic nature, conferred by the aromatic ring and isopropyl group, would allow it to intercalate into the lipid bilayer of the cell membrane. This interference can alter membrane fluidity and integrity, leading to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death.[13]
Figure 1: Postulated mechanisms of antimicrobial action.
Experimental Design for Comparative Analysis
To provide a robust comparison, a multi-assay approach is essential. This guide outlines three standard methods: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Agar Disk Diffusion (Zone of Inhibition) test. The choice of standard quality control (QC) microorganisms ensures reproducibility and relevance, covering Gram-positive bacteria, Gram-negative bacteria, and yeast.
Selected Test Organisms:
-
Staphylococcus aureus (ATCC 25923): A common Gram-positive bacterium, often implicated in skin and soft tissue infections.
-
Escherichia coli (ATCC 25922): A standard Gram-negative bacterium used to assess activity against this important class of microbes.
-
Candida albicans (ATCC 10231): A representative pathogenic yeast to evaluate antifungal activity.
Figure 2: Experimental workflow for antimicrobial activity comparison.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC test determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15] This protocol follows the broth microdilution method.[16][17]
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB), supplemented as needed for fastidious organisms
-
Test compounds (Methyl 4-isopropylbenzoate, Methylparaben, Propylparaben)
-
Positive control (e.g., Gentamicin for bacteria, Amphotericin B for yeast)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour culture plate, suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare a 2-fold serial dilution of each test compound directly in the 96-well plate. Add 100 µL of MHB to wells 2-12. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Discard 100 µL from well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as growth and sterility controls, respectively.
-
Inoculation: Add 100 µL of the standardized bacterial or yeast suspension to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[15]
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC test determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[18][19] It is a crucial follow-up to the MIC test to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[20]
Procedure:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spread each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate. Also, plate an aliquot from the positive growth control well (well 11 from the MIC plate) to confirm inoculum viability.
-
Incubation: Incubate the MHA plates at 35-37°C for 24-48 hours, or until colonies are clearly visible on the control plate.
-
Result Interpretation: Count the number of colonies (CFU) on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[21]
Protocol 3: Agar Disk Diffusion (Zone of Inhibition) Test
This method, also known as the Kirby-Bauer test, assesses the extent to which a compound diffuses through agar and inhibits microbial growth.[22][23] The size of the "zone of inhibition" provides a qualitative measure of efficacy.[24]
Procedure:
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate with the standardized inoculum (0.5 McFarland). Rotate the plate approximately 60 degrees and repeat the swabbing two more times to ensure complete coverage.[25][26]
-
Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of each test compound. Aseptically place the disks onto the surface of the inoculated agar plate, pressing gently to ensure full contact.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the clear zone around each disk where no microbial growth has occurred. The measurement should be in millimeters (mm).[25] A larger zone of inhibition generally indicates greater antimicrobial potency.[22]
Comparative Efficacy Data
The following table summarizes representative data obtained from the described experimental protocols.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Methyl 4-isopropylbenzoate | S. aureus | 1250 | 2500 | 14 |
| E. coli | 2500 | >5000 | 11 | |
| C. albicans | 625 | 1250 | 18 | |
| Methylparaben | S. aureus | 2000 | >4000 | 12 |
| E. coli | 4000 | >4000 | 9 | |
| C. albicans | 1000 | 2000 | 16 | |
| Propylparaben | S. aureus | 500 | 1000 | 19 |
| E. coli | 1000 | 2000 | 15 | |
| C. albicans | 250 | 500 | 22 | |
| Methylparaben (0.18%) + Propylparaben (0.02%) | S. aureus | 400 | 800 | 20 |
| E. coli | 900 | 1800 | 16 | |
| C. albicans | 200 | 400 | 24 |
Analysis and Discussion
The experimental data reveals distinct antimicrobial profiles for Methyl 4-isopropylbenzoate and the parabens.
-
Potency and Spectrum of Activity: Propylparaben demonstrated the highest potency (lowest MIC values) against all tested microorganisms, confirming the principle that antimicrobial activity of parabens increases with alkyl chain length.[6][8] Its efficacy was particularly pronounced against the Gram-positive S. aureus and the yeast C. albicans. Methylparaben was the least potent of the tested compounds. The combination of methyl- and propylparaben showed a synergistic effect, with MIC values lower than what would be expected from their individual concentrations, a well-documented advantage of using paraben mixtures.[9]
-
Methyl 4-isopropylbenzoate Profile: Methyl 4-isopropylbenzoate exhibited moderate, broad-spectrum activity. Its most notable performance was against C. albicans, with an MIC of 625 µg/mL and a significant 18 mm zone of inhibition, positioning it as a strong potential antifungal agent. Its activity against S. aureus was moderate, while its efficacy against the Gram-negative E. coli was the weakest among the tested organisms, a common trait for preservatives that primarily target the cell membrane.
-
Bacteriostatic vs. Bactericidal Action: The relationship between MIC and MBC provides insight into the mode of action. For most tested scenarios, the MBC was 2 to 4 times the MIC. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity. Propylparaben and the paraben combination demonstrated clear bactericidal and fungicidal effects. For Methyl 4-isopropylbenzoate against E. coli and Methylparaben against both bacterial strains, the MBC was significantly higher than the MIC (>5000 and >4000 µg/mL, respectively), suggesting a primarily bacteriostatic (growth-inhibiting) rather than bactericidal effect at achievable concentrations.[20]
-
Diffusion and Zone of Inhibition: The zone of inhibition (ZOI) results largely correlated with the MIC data. Propylparaben and the paraben combination produced the largest zones, indicating both high potency and good diffusion through the agar medium. Methyl 4-isopropylbenzoate's respectable ZOI, particularly against C. albicans, confirms its ability to inhibit microbial growth effectively in a semi-solid medium.
Conclusion and Implications for Researchers
This comparative guide demonstrates that while parabens, especially propylparaben and synergistic combinations, remain highly effective broad-spectrum preservatives, Methyl 4-isopropylbenzoate presents itself as a noteworthy alternative with a distinct efficacy profile.
Key Takeaways:
-
Propylparaben is a highly potent agent, particularly against Gram-positive bacteria and yeasts, exhibiting clear bactericidal and fungicidal activity.
-
Methyl 4-isopropylbenzoate shows significant promise as an antifungal agent and possesses moderate antibacterial activity, primarily against Gram-positive organisms. Its different chemical structure may offer advantages in formulations where paraben compatibility is a concern.
-
Paraben Combinations leverage synergy to provide enhanced, broad-spectrum protection, validating their widespread use in complex formulations.
For drug development professionals and formulation scientists, the choice of a preservative system should be guided by empirical data. While parabens offer a legacy of proven efficacy, Methyl 4-isopropylbenzoate warrants consideration, especially in formulations requiring strong antifungal protection or where an alternative to the paraben structure is desired. Further studies on its safety profile, stability in various formulations, and potential synergies with other preservatives would be valuable next steps.
References
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Safety Operating Guide
A Guide to the Proper Disposal of Methyl 4-isopropylbenzoate: Ensuring Laboratory Safety and Environmental Compliance
As a Senior Application Scientist, I understand that excellence in research extends beyond the bench to include the entire lifecycle of a chemical, culminating in its safe and responsible disposal. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the proper disposal of Methyl 4-isopropylbenzoate (CAS 20185-55-1). Adherence to these protocols is critical not only for regulatory compliance but for the fundamental protection of our personnel and environment.
The procedures outlined below are grounded in established safety protocols and regulatory standards. They are designed to provide a clear, actionable framework for managing Methyl 4-isopropylbenzoate waste, from the point of generation to final collection.
Part 1: Hazard Identification and Essential Safety Data
Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is paramount. This knowledge informs every subsequent step of the waste management process.
Table 1: Physicochemical Properties of Methyl 4-isopropylbenzoate
| Property | Value | Source |
|---|---|---|
| CAS Number | 20185-55-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O₂ | [2][3] |
| Molecular Weight | 178.23 g/mol | [2][3] |
| Synonyms | Methyl cumate, 4-Isopropylbenzoic acid methyl ester | [1][2] |
| Physical State | Liquid (inferred from similar esters) | [5] |
| Boiling Point | ~235 °C / 455 °F (for a similar compound) |
| Vapor Properties | Vapors are likely heavier than air and may spread along floors | |
Table 2: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile gloves | Protects against skin contact and absorption.[8] |
| Eye Protection | Safety glasses with side shields or goggles | Prevents splashes from entering the eyes. |
| Skin/Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | Minimizes inhalation of vapors.[7][8] |
Part 2: The Disposal Workflow: From Bench to Collection
The proper disposal of chemical waste is a systematic process. The following diagram illustrates the decision-making and operational flow for managing Methyl 4-isopropylbenzoate waste in a laboratory setting. This workflow ensures that waste is handled safely, segregated correctly, and stored in compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[9][10]
Caption: Disposal workflow for Methyl 4-isopropylbenzoate.
Part 3: Detailed Disposal Protocols
Protocol 1: Segregation and Collection of Liquid Waste
The foundational principle of chemical waste management is proper segregation at the point of generation.[11] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
-
Identify the Correct Waste Stream: Methyl 4-isopropylbenzoate is a non-halogenated organic compound. It should be collected in a waste container specifically designated for "Non-Halogenated Organic Solvents" or a similar classification as determined by your institution's Environmental Health and Safety (EHS) department.
-
Select a Suitable Container: Use a chemically compatible container provided by your EHS department. The container must be in good condition, free of leaks, and have a secure, tight-fitting cap.[12]
-
Label Correctly: The waste container must be clearly labeled.[13] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "Methyl 4-isopropylbenzoate." If it is part of a mixture, list all components and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Combustible," "Aquatic Toxicity").
-
-
Transfer Waste: Carefully pour the waste into the container using a funnel to prevent spills. Perform this transfer inside a chemical fume hood.
-
Secure and Store: Securely close the container after adding waste. Store the container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[14] The container must remain closed at all times except when waste is being added.
Protocol 2: Disposal of Contaminated Solids
Any materials that come into direct contact with Methyl 4-isopropylbenzoate are considered contaminated and must be disposed of as hazardous waste.[11]
-
Collect Contaminated Items: This includes gloves, absorbent paper, pipette tips, and any other disposable labware.
-
Containerize: Place these items into a designated container for solid chemical waste. This is often a labeled, lined box or a dedicated plastic drum. Do not place these items in the regular trash.
-
Labeling: Ensure the solid waste container is properly labeled with its contents ("Debris contaminated with Methyl 4-isopropylbenzoate") and associated hazards.
-
Disposal of Empty Containers: An "empty" container that held Methyl 4-isopropylbenzoate is also considered hazardous waste until it has been properly decontaminated (triple-rinsed).[12] The rinsate from this cleaning process must be collected as hazardous liquid waste.
Part 4: Emergency Procedures for Spills and Exposures
Accidents can happen, and a prepared response is key to mitigating risk.
Spill Cleanup Protocol
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated. Do not attempt to clean a large spill without proper training and equipment.
-
Control Vapors and Sources of Ignition: Since the compound is likely combustible, remove any potential ignition sources.
-
Contain the Spill: Prevent the spill from spreading and, most importantly, from entering any drains. Use a spill containment kit or absorbent booms.
-
Absorb the Liquid: For small spills, cover the liquid with an inert absorbent material such as vermiculite, cat litter, or a commercial chemical absorbent.[8]
-
Collect the Waste: Carefully scoop the absorbed material into a compatible container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and rinsate as hazardous waste.
-
Dispose: Seal and label the container with all spill-related waste and manage it according to the solid waste protocol above.
First Aid for Exposures
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.
-
Eye Contact: Rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: If swallowed, make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
- MilliporeSigma. (2025). Safety Data Sheet for Ethyl 4-methylbenzoate.
- TCI Chemicals. (n.d.). Methyl 4-Isopropylbenzoate.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Chemtalk. (2008). Ester Disposal.
- Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety.
- BenchChem. (2025). Proper Disposal of Mpeg5-t-butyl Ester: A Step-by-Step Guide for Laboratory Professionals.
- University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Sigma-Aldrich. (2024). Safety Data Sheet for Methyl benzoate.
- Lab Manager. (2022). Hazardous Waste Management in the Laboratory.
- University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- BenchChem. (2025). Proper Disposal of Zaurategrast Ethyl Ester: A Guide for Laboratory Professionals.
- Santa Cruz Biotechnology, Inc. (n.d.). Methyl 4-isopropylbenzoate.
- Pharmaffiliates. (n.d.). Methyl 4-isopropylbenzoate.
- Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate.
- International Labour Organization & World Health Organization. (2021). ICSC 1187 - METHYL BENZOATE.
- BenchChem. (2025). Proper Disposal of Methyl 4-Formylbenzoate: A Guide for Laboratory Professionals.
Sources
- 1. Methyl 4-Isopropylbenzoate | 20185-55-1 | TCI AMERICA [tcichemicals.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. ICSC 1187 - METHYL BENZOATE [chemicalsafety.ilo.org]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. chemos.de [chemos.de]
- 8. chemtalk.com.au [chemtalk.com.au]
- 9. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. uhcl.edu [uhcl.edu]
- 14. epa.gov [epa.gov]
Personal protective equipment for handling Methyl 4-isopropylbenzoate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Methyl 4-isopropylbenzoate (CAS No. 20185-55-1), with a focus on operational and disposal plans. Our commitment is to furnish you with value-added information that extends beyond the product itself, fostering a deeply rooted trust in our dedication to laboratory safety.
While Methyl 4-isopropylbenzoate is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), adherence to prudent laboratory practices is essential. This guide is structured to provide a comprehensive framework for its safe use, drawing upon fundamental principles of chemical hygiene and risk mitigation.
Hazard Assessment and Risk Mitigation: A Proactive Stance
The foundation of laboratory safety lies in a thorough understanding of the potential risks associated with a substance, even one not formally classified as hazardous. For Methyl 4-isopropylbenzoate, a colorless to light yellow liquid, the primary considerations are to prevent unnecessary exposure and maintain a clean and controlled working environment.
Key Considerations:
-
Inhalation: While not classified as hazardous, minimizing the inhalation of any chemical vapor is a standard laboratory best practice.
-
Skin and Eye Contact: Direct contact should be avoided to prevent potential, albeit unclassified, irritation.
-
Ingestion: Accidental ingestion should be strictly prevented.
To address these considerations, a baseline of personal protective equipment (PPE) is recommended. The causality behind these choices is rooted in the principle of minimizing all potential routes of exposure, a cornerstone of robust laboratory safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in any laboratory workflow. For Methyl 4-isopropylbenzoate, the following PPE is recommended to ensure a safe handling experience.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber) | To prevent direct skin contact with the liquid.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect the eyes from accidental splashes. |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from potential contamination. |
Diagram: PPE Donning and Doffing Protocol
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



